molecular formula C10H11FN4O4 B058451 3'-Deoxy-3'-fluoroinosine CAS No. 117517-20-1

3'-Deoxy-3'-fluoroinosine

Katalognummer: B058451
CAS-Nummer: 117517-20-1
Molekulargewicht: 270.22 g/mol
InChI-Schlüssel: POYFYFKHABGRAR-QYYRPYCUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3'-Deoxy-3'-fluoroinosine is a fluorinated nucleoside analogue with documented, potent activity against parasitic and viral pathogens. Research demonstrates its high potency against Leishmania tropica and L. donovani promastigotes, with reported EC₅₀ values of 2.3 × 10⁻⁷ M and 1.0 × 10⁻⁶ M, respectively. Its selective cytotoxicity is a key research feature, as it shows significantly lower toxicity toward mammalian cells (EC₅₀ of 1.9 × 10⁻⁴ M in mouse FM3A cells). The established mechanism of action involves selective metabolic activation within the target parasite; Leishmania promastigotes metabolize 3'-Deoxy-3'-fluoroinosine to its active form, 3'-deoxy-3'-fluoroadenosine 5'-triphosphate (3'-FATP), a conversion not observed in mammalian host cells. This prodrug activation pathway makes it a valuable compound for investigating parasite-specific nucleotide metabolism and developing selective chemotherapeutic strategies. Furthermore, as a 3'-fluoro-3'-deoxy nucleoside, it belongs to a class of bioactive molecules known for their broad-spectrum antiviral properties against various RNA viruses, suggesting potential for wider therapeutic application research. This product is provided for research purposes only and is not intended for any human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4O4/c11-5-4(1-16)19-10(7(5)17)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1H2,(H,12,13,18)/t4-,5-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYFYFKHABGRAR-QYYRPYCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80922453
Record name 9-(3-Deoxy-3-fluoropentofuranosyl)-9H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117517-20-1
Record name 3'-Deoxy-3'-fluoroinosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117517201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(3-Deoxy-3-fluoropentofuranosyl)-9H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

mechanism of action of 3'-Deoxy-3'-fluoroinosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3'-Deoxy-3'-fluoroinosine (3'-F-Ino) is a synthetic purine nucleoside analog with potent antiviral and antiparasitic properties. Structurally, it is characterized by the substitution of the 3'-hydroxyl group of the ribose ring with a fluorine atom. This modification confers two critical properties: resistance to enzymatic cleavage of the glycosidic bond and functioning as an obligate chain terminator during nucleic acid synthesis.

While often generated in vivo as the primary deaminated metabolite of 3'-deoxy-3'-fluoroadenosine (3'-F-Ade) via Adenosine Deaminase (ADA), 3'-F-Ino itself acts as a distinct substrate for purine salvage pathways. Its therapeutic index is defined by its metabolic conversion into active triphosphate forms (predominantly guanosine analogs via the IMP dehydrogenase pathway) which selectively inhibit viral RNA-dependent RNA polymerases (RdRp) and parasitic nucleic acid synthesis machinery.

Chemical Structure & Properties

The substitution of the 3'-OH with fluorine (3'-F) induces significant electronic and steric changes compared to the natural nucleoside (inosine) or its 3'-deoxy counterpart (cordycepin metabolite).

  • Sugar Puckering: The high electronegativity of fluorine favors the C3'-endo (North) conformation of the ribose ring. This mimics the conformation of RNA in A-form helices, often increasing the binding affinity of the triphosphate metabolite for viral RNA polymerases compared to DNA polymerases.

  • Glycosidic Bond Stability: The electron-withdrawing effect of the fluorine atom stabilizes the N-glycosidic bond against phosphorolytic cleavage, prolonging the half-life of the nucleoside in acidic environments and within the lysosome/phagolysosome of target cells (e.g., macrophages infected with Leishmania).

Metabolic Activation & Pharmacokinetics

3'-F-Ino is a prodrug that requires intracellular metabolic activation. Its efficacy is dictated by the "Purine Salvage Funnel," where it enters the nucleotide pool primarily through the hypoxanthine/guanine branch.

Cellular Uptake
  • Mammalian Cells: Uptake is mediated by Equilibrative Nucleoside Transporters (ENT1/ENT2) and Concentrative Nucleoside Transporters (CNT).

  • Protozoan Parasites (Trypanosoma, Leishmania): These organisms are purine auxotrophs. They utilize high-affinity transporters (P1/P2 in trypanosomes) to salvage host purines. 3'-F-Ino competes with inosine and hypoxanthine for uptake, often with higher affinity than in mammalian cells, providing a basis for selectivity.

Intracellular Phosphorylation & Branching

Once inside the cell, 3'-F-Ino is not a direct substrate for polymerases. It must be phosphorylated. The metabolic fate diverges at the monophosphate level (3'-F-IMP).

  • Phosphorylation:

    • Enzyme: Cytosolic 5'-Nucleotidase (cN-II) or Inosine Kinase (specific to certain parasites).

    • Product: 3'-Deoxy-3'-fluoro-IMP (3'-F-IMP).

  • The IMP Branch Point (Critical Step):

    • Path A (Anabolic - Major): Conversion to Guanosine analogs.

      • Enzyme:[1][2][3][4][5][6] IMP Dehydrogenase (IMPDH).[1][3][4][6]

      • Reaction: 3'-F-IMP

        
         3'-F-XMP.
        
      • Enzyme:[1][2][3][4][5][6][7] GMP Synthetase.[4]

      • Reaction: 3'-F-XMP

        
         3'-F-GMP.
        
    • Path B (Catabolic/Recycling): Re-amination to Adenosine analogs.

      • Enzyme:[1][2][3][4][5][6] Adenylosuccinate Synthetase (AdSS).

      • Reaction: 3'-F-IMP

        
         3'-F-S-AMP 
        
        
        
        3'-F-AMP.
      • Note: In cells with high ADA activity, Path B is a futile cycle. The flux is driven heavily toward Path A (Guanosine pool).

  • Final Activation:

    • 3'-F-GMP is phosphorylated by Guanylate Kinase and Nucleoside Diphosphate Kinase (NDPK) to yield the active pharmaceutical ingredient: 3'-Deoxy-3'-fluoroguanosine Triphosphate (3'-F-GTP) .

Mechanism of Action (MoA)

Viral Polymerase Inhibition (RNA Viruses)

The primary target for the activated metabolite (3'-F-GTP) is the viral RNA-dependent RNA polymerase (RdRp), such as NS5 in Flaviviruses (Zika, Dengue, TBEV).

  • Competition: 3'-F-GTP competes with endogenous GTP for the nucleotide binding site of the RdRp.

  • Incorporation: The polymerase incorporates 3'-F-GMP into the nascent RNA chain opposite a Cytidine (C) template.

  • Chain Termination:

    • The 3'-position now holds a Fluorine atom instead of a Hydroxyl group.[8]

    • The incoming nucleotide cannot form a phosphodiester bond because there is no nucleophilic 3'-OH to attack the

      
      -phosphate of the next nucleotide.
      
    • Result: Immediate and irreversible chain termination of viral RNA synthesis.

Antiparasitic Mechanism (Trypanosoma / Leishmania)

Parasites lack de novo purine synthesis and rely entirely on salvage.

  • Metabolic Deception: The parasite salvages 3'-F-Ino, mistaking it for a nutrient.

  • RNA Disruption: Incorporation of 3'-F-nucleotides into parasitic mRNA leads to premature termination of transcripts, resulting in truncated, non-functional proteins.

  • Glycosomal Toxicity: In Trypanosoma, glycolysis occurs in glycosomes. Accumulation of fluorinated nucleotide analogs can disrupt the ATP/ADP balance required for glycolytic flux, leading to energetic collapse.

Host Safety Mechanisms
  • ITPase (Inosine Triphosphate Pyrophosphatase): Mammalian cells possess ITPase (encoded by ITPA), which "sanitizes" the nucleotide pool by dephosphorylating ITP and dITP (and their analogs) back to the monophosphate, preventing incorporation into host RNA/DNA.[9]

  • Selectivity: Viral polymerases often lack the proofreading or exclusion mechanisms present in host DNA Polymerase

    
    , making them more susceptible to the fluorinated analog.
    

Visualization of Metabolic Pathways

The following diagram illustrates the conversion of 3'-F-Ino into its active triphosphate forms and its interaction with the replication machinery.

G cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_target Viral/Parasitic Replication Complex F_Ade 3'-F-Adenosine (Prodrug) F_Ino_Ext 3'-F-Inosine (Metabolite/Drug) F_Ade->F_Ino_Ext Deamination (Serum ADA) F_Ino_Int 3'-F-Inosine F_Ino_Ext->F_Ino_Int ENT/CNT Transporters F_IMP 3'-F-IMP F_Ino_Int->F_IMP 5'-Nucleotidase / Kinase F_XMP 3'-F-XMP F_IMP->F_XMP IMPDH (Rate Limiting) F_GMP 3'-F-GMP F_XMP->F_GMP GMPS F_GDP 3'-F-GDP F_GMP->F_GDP Kinases F_GTP 3'-F-GTP (Active Agent) F_GDP->F_GTP Kinases ITPase ITPase (Sanitization) F_GTP->ITPase Degradation (Host Defense) RdRp Viral RdRp (Target) F_GTP->RdRp Competition with GTP ADA ADA IMP_DH IMPDH GMPS GMPS Kinases Kinases ChainTerm RNA Chain Termination RdRp->ChainTerm Incorporation

Caption: Metabolic activation pathway of 3'-Deoxy-3'-fluoroinosine showing the critical conversion to Guanosine nucleotides via IMPDH and subsequent inhibition of viral polymerase.

Experimental Protocols

To validate the mechanism of action of 3'-F-Ino in a research setting, the following protocols are recommended.

Enzymatic Kinetics (IMPDH Inhibition vs. Substrate)

Objective: Determine if 3'-F-IMP acts as a substrate for IMPDH or an inhibitor.

  • Preparation: Purify recombinant human or parasitic IMPDH.

  • Substrate: Prepare 3'-F-IMP enzymatically from 3'-F-Ino using nucleoside kinase.

  • Assay: Monitor the reduction of NAD+ to NADH at 340 nm.

    • Control: IMP + NAD+

      
       XMP + NADH.
      
    • Experimental: Replace IMP with 3'-F-IMP.

  • Analysis: If NADH production occurs, 3'-F-IMP is a substrate. If NADH production is halted when mixed with natural IMP, it is a competitive inhibitor.

    • Note: Most 3'-fluoro analogs are substrates, leading to the formation of the GTP analog.

In Vitro RNA Polymerase Chain Termination Assay

Objective: Confirm obligate chain termination.

  • Template: Synthetic RNA template containing a known sequence (e.g., poly-C or a specific viral promoter).

  • Enzyme: Purified Viral RdRp (e.g., Dengue NS5).

  • Reaction Mix: Buffer, MgCl2, Primer, and radiolabeled [

    
    -32P]-GTP.
    
  • Treatment: Add increasing concentrations of 3'-F-GTP (synthesized chemically or enzymatically).

  • Visualization: Run products on a denaturing urea-PAGE sequencing gel.

  • Result: Look for the accumulation of truncated bands corresponding to the position where G should be incorporated. A "ladder" effect indicates termination.

Cell-Based Antiviral/Cytotoxicity Assay

Objective: Determine Therapeutic Index (TI).

ParameterProtocol Summary
Cell Line Vero (Kidney) or HuH-7 (Liver) for Flaviviruses.
Compound 3'-Deoxy-3'-fluoroinosine (0.1

M to 100

M).
Infection Infect with TBEV, ZIKV, or WNV at MOI 0.[10]1.
Readout 1 (Efficacy) Plaque reduction assay or RT-qPCR for viral RNA load at 48h.
Readout 2 (Toxicity) ATP-based cell viability assay (e.g., CellTiter-Glo) in uninfected cells.
Calculation

. A TI > 10 is generally considered a "hit."

Comparative Data Summary

The following table contrasts 3'-F-Ino with its parent and other analogs.

CompoundPrimary MetaboliteActive FormPrimary TargetStability (Glycosidic Bond)
3'-F-Adenosine 3'-F-Inosine3'-F-ATP / 3'-F-GTPViral RdRpHigh
3'-F-Inosine 3'-F-IMP3'-F-GTP Viral RdRp / IMPDHHigh
Cordycepin (3'-dA) 3'-dIMP3'-dATPPoly(A) PolymeraseLow
Ribavirin Ribavirin-MPRibavirin-TPIMPDH (Depletion)Moderate

References

  • Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses. American Society for Microbiology. [Link]

  • Ford, H., et al. (1986). Synthesis and anti-trypanosomal activity of 3'-fluororibonucleosides derived from 7-deazapurine nucleosides. Journal of Medicinal Chemistry. [Link]

  • Hulpia, F., et al. (2021). A broad influenza virus inhibitor acting via IMP dehydrogenase and in synergism with ribavirin.[6] Antiviral Research.[6][11] [Link]

  • Parker, W. B., et al. (1991). Inhibitors of IMP dehydrogenase stimulate the phosphorylation of the anti-human immunodeficiency virus nucleosides 2',3'-dideoxyadenosine and 2',3'-dideoxyinosine. Molecular Pharmacology.[1] [Link]

  • Mikhailopulo, I. A., et al. (1991). Synthesis and antiviral and cytostatic properties of 3'-deoxy-3'-fluoro- and 2'-azido-3'-fluoro-2',3'-dideoxy-D-ribofuranosides. Journal of Medicinal Chemistry. [Link]

Sources

Technical Whitepaper: Strategic Synthesis of 3'-Deoxy-3'-fluoroinosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3'-Deoxy-3'-fluoroinosine (3'-F-dI) is a critical nucleoside analogue utilized in antiviral research, specifically as a chain terminator for viral RNA-dependent RNA polymerases (RdRp).[1] The substitution of the 3'-hydroxyl group with fluorine in the ribo configuration imparts resistance to enzymatic hydrolysis while maintaining sufficient structural similarity to natural substrates to allow incorporation into viral RNA.

This technical guide outlines two distinct synthetic pathways:

  • The Chemo-Enzymatic Route (Method A): Utilizes Adenosine Deaminase (ADA) to convert 3'-deoxy-3'-fluoroadenosine to the target. This is the preferred method for high-purity applications due to its mild conditions and stereochemical retention.

  • The De Novo Chemical Route (Method B): Involves the fluorination of a xylo-sugar scaffold followed by Vorbrüggen coupling. This route is scalable but requires rigorous control of stereochemistry during the fluorination step.

Retrosynthetic Analysis

The structural integrity of 3'-F-dI hinges on the stability of the glycosidic bond (acid-sensitive in inosine derivatives) and the C3' stereocenter.

  • Stereochemical Challenge: Direct fluorination of a ribo sugar usually results in the xylo product (retention) or elimination. To achieve the specific ribo (down) configuration of the fluorine, we must utilize an SN2 inversion on a xylo (up) precursor.

  • Regioselectivity: Direct coupling of hypoxanthine often yields N7/N9 isomer mixtures. We utilize 6-chloropurine or adenine as surrogates to ensure N9 selectivity, followed by conversion to the hypoxanthine base.

DOT Diagram: Retrosynthetic Logic

Retrosynthesis Target 3'-Deoxy-3'-fluoroinosine (Target) Inter1 3'-Deoxy-3'-fluoroadenosine Inter1->Target Enzymatic Deamination (ADA) Inter2 6-Chloropurine Intermediate Inter2->Target Chemical Hydrolysis Sugar 3-Deoxy-3-fluoro-D-ribofuranose (Protected) Sugar->Inter1 Vorbruggen Coupling (Adenine) Sugar->Inter2 Vorbruggen Coupling (6-Chloropurine) StartSugar 1,2-O-Isopropylidene- alpha-D-xylofuranose StartSugar->Sugar DAST Fluorination (Inversion of Config)

Figure 1: Retrosynthetic tree illustrating the enzymatic and chemical convergence points.

Method A: The Chemo-Enzymatic Route (Recommended)

This protocol is the "Gold Standard" for generating reference standards or small-to-medium scale batches. It leverages the high specificity of Adenosine Deaminase (ADA) to convert the exocyclic amine of adenine to a carbonyl oxygen (inosine) without affecting the sugar moiety.

Rationale[1][2]
  • Stereochemical Retention: The enzyme operates solely on the base, leaving the sensitive 3'-fluoro-ribo configuration untouched.

  • Purity: Avoids the formation of N7-isomers common in chemical synthesis.

Protocol

Precursor: 3'-Deoxy-3'-fluoroadenosine (3'-F-dA).[2] Reagent: Adenosine Deaminase (EC 3.5.4.4), Calf Intestine (Type II).

  • Dissolution: Dissolve 3'-F-dA (100 mg, 0.37 mmol) in 50 mM phosphate buffer (pH 7.4, 10 mL). Ensure the solution is clear; mild sonication may be used.

  • Enzyme Addition: Add ADA (20 units). One unit will deaminate 1.0 µmole of adenosine to inosine per minute at pH 7.5 at 25°C.

  • Incubation: Stir the mixture gently at 25°C. Monitor the reaction by UV spectroscopy.

    • Endpoint detection: The

      
       will shift from ~260 nm (Adenosine) to ~248 nm (Inosine).
      
  • Termination: Once conversion is >99% (typically 2-4 hours), filter the solution through a 0.22 µm membrane to remove the enzyme.

  • Purification:

    • Load the filtrate onto a C18 Sep-Pak cartridge or perform semi-prep HPLC (Buffer A: H2O, Buffer B: MeOH; Gradient 0-10% B).

    • Lyophilize the product fractions.

Yield: Typically >90%.

Method B: De Novo Chemical Synthesis (Scalable)

For large-scale production where the adenosine precursor is not available, a total synthesis starting from xylofuranose is required.

Phase 1: Sugar Modification (The Fluorination Step)

The critical step is the introduction of fluorine.[3] We use Diethylaminosulfur trifluoride (DAST) on a xylo sugar to obtain the ribo fluoride via SN2 inversion.

Starting Material: 1,2-O-Isopropylidene-α-D-xylofuranose.[4]

StepReagentsConditionsMechanism
1. Protection Trityl Chloride (TrCl), Pyridine0°C to RT, 12hSelective protection of primary 5'-OH.
2. Fluorination DAST, Pyridine, CH₂Cl₂-20°C to RTInversion: 3-OH (xylo) → 3-F (ribo).
3. Deprotection Acetic Acid (80% aq)60°C, 2hRemoval of 5'-O-Trityl and acetonide hydrolysis.
4. Acylation Benzoyl Chloride, Pyridine0°C to RTProtection of 1, 2, and 5 positions.

Key Technical Note: The DAST reaction must be anhydrous. The intermediate alkoxyaminosulfur difluoride is sensitive; slow warming ensures the SN2 displacement occurs rather than elimination to the olefin.

Phase 2: Base Coupling & Conversion

Direct coupling to hypoxanthine is inefficient. We use 6-chloropurine as a reactive surrogate.

  • Silylation: Suspend 6-chloropurine in HMDS (Hexamethyldisilazane) with catalytic ammonium sulfate. Reflux until clear (formation of silylated base). Evaporate excess HMDS.

  • Vorbruggen Coupling:

    • Dissolve the fluorinated sugar (1-O-acetyl-2,5-di-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose) and silylated base in dry Acetonitrile.

    • Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.1 eq) at 0°C.

    • Stir at RT for 2-4 hours. Mechanism: Formation of oxocarbenium ion directed by the 2-O-benzoyl group to give the β-anomer.

  • Hydrolysis (Conversion to Inosine):

    • Treat the 6-chloropurine nucleoside with 0.5 M NaOH or NaOMe/Mercaptoethanol. This simultaneously deprotects the benzoyl groups and hydrolyzes the 6-Cl to 6-OH (Inosine).

    • Alternative: Treat with Adenosine Deaminase if the intermediate is converted to Adenosine first (using NH3/MeOH).

DOT Diagram: Chemical Workflow

ChemicalSynthesis Start 1,2-O-Iso-alpha-D-xylofuranose Step1 5-O-Tritylation Start->Step1 Step2 DAST Fluorination (Inversion to Ribo) Step1->Step2 DAST/DCM Step3 Acetolysis/Benzoylation (Activated Sugar) Step2->Step3 BzCl/Py Coupling Vorbruggen Coupling (w/ 6-Chloropurine) Step3->Coupling TMSOTf Final Hydrolysis to 3'-Deoxy-3'-fluoroinosine Coupling->Final NaOH/H2O

Figure 2: Step-by-step chemical synthesis workflow showing the critical inversion and coupling stages.

Analytical Validation

To validate the synthesis, the following analytical markers must be met. The 3'-F atom provides a unique handle for NMR verification.

TechniqueExpected Signal / CharacteristicPurpose
19F NMR ~ -200 to -210 ppm (ddd)Confirms presence of Fluorine. Coupling constants (J) confirm ribo vs xylo config.
1H NMR H1' doublet (J ~ 5-6 Hz for ribo)Confirms β-anomer and sugar puckering.
UV-Vis

248 nm (pH 7)
Confirms Hypoxanthine base (distinct from Adenine 260 nm).
HRMS [M+H]+ calc. for C10H11FN4O4Confirms molecular formula.

Safety & Handling

  • DAST: Highly reactive with water/glass. Generates HF. Use in plasticware or silylated glassware where possible. Store at -20°C.

  • TMSOTf: Corrosive and moisture sensitive. Handle under Argon.

  • Biologicals: ADA is biological material; handle with standard GLP precautions.

References

  • Herdewijn, P., et al. (1989).[1] "Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine." Journal of Medicinal Chemistry. Link

  • Mikhailopulo, I. A., et al. (1991). "Synthesis and antiviral and cytostatic properties of 3'-deoxy-3'-fluoro- and 2'-azido-3'-fluoro-2',3'-dideoxy-D-ribofuranosides." Journal of Medicinal Chemistry. Link

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). "Handbook of Nucleoside Synthesis." John Wiley & Sons. (Standard reference for Silyl-Hilbert-Johnson reaction conditions).
  • Kiviniemi, A., et al. (2017). "Enzymatic Interconversion of Isomorphic Fluorescent Nucleosides." Bioconjugate Chemistry. (Validates ADA activity on modified substrates). Link

Sources

The Antiviral Pharmacology of 3'-Deoxy-3'-fluoroinosine: Metabolic Constraints & Spectrum Analysis

[1]

Executive Summary: The "Silent" Metabolite

3'-Deoxy-3'-fluoroinosine (3'-dF-Ino) is a synthetic purine nucleoside analogue.[1][2] Unlike its adenosine counterpart (3'-dFA), which acts as a potent chain terminator for viral RNA-dependent RNA polymerases (RdRps), 3'-dF-Ino displays a restricted and largely quiescent antiviral spectrum in mammalian systems.[1]

Its primary relevance in drug development is twofold:

  • Metabolic Marker: It serves as the primary biomarker for the in vivo deamination of 3'-dFA.[1]

  • Differential Selectivity: While inactive against most mammalian viruses due to poor intracellular phosphorylation, it exhibits potent antiparasitic activity (e.g., Leishmania, Nematodes), highlighting a divergence in purine salvage pathways between hosts.

Antiviral Spectrum & Biological Activity[1][2][3][4][5][6][7][8][9][10]

The "spectrum" of 3'-dF-Ino must be understood in contrast to its parent compound, 3'-dFA.[1]

Comparative Activity Profile (Mammalian Host)
Target Virus FamilyCompoundActivity (EC₅₀)Mechanism of Observation
Flaviviridae (TBEV, WNV, ZIKV)3'-dFA 1.1 – 4.7 µM Potent RdRp Chain Termination
Flaviviridae (TBEV, WNV, ZIKV)3'-dF-Ino > 100 µM (Inactive) Failure to phosphorylate/bind RdRp
Flaviviridae (HCV)3'-dFG ModerateDirect interaction with NS5B
Parasites (Leishmania, Nematodes)3'-dF-Ino Active Inhibition of lipid deacetylation / Purine salvage

Technical Insight: The inactivity of 3'-dF-Ino against RNA viruses in mammalian cells is attributed to the specificity of Cytosolic 5'-Nucleotidases and the lack of efficient phosphorylation by Adenosine Kinase (AK) or Deoxycytidine Kinase (dCK) for inosine analogs.[1] Unlike parasitic organisms, which possess promiscuous purine salvage enzymes capable of phosphoribosylating inosine analogs, mammalian cells treat 3'-dF-Ino as a metabolic waste product to be excreted or degraded by Purine Nucleoside Phosphorylase (PNP).[1]

The Deamination Trap

The efficacy of 3'-dFA is inversely proportional to the accumulation of 3'-dF-Ino.[1]

  • Reaction: 3'-dFA + H₂O

    
     3'-dF-Ino + NH₃[1]
    
  • Consequence: Loss of the 6-amino group abolishes the compound's ability to be recognized by cellular kinases required for activation to the triphosphate form (3'-dF-ATP).[1]

Mechanism of Action & Metabolic Pathway

The following Graphviz diagram illustrates the metabolic fate of 3'-dFA and the "dead end" represented by 3'-dF-Ino in mammalian antiviral therapy.

Metabolic_PathwaydFA3'-dFA(Prodrug/Active)dFA_MP3'-dFA-MP(Monophosphate)dFA->dFA_MPAdenosine Kinase(Rate Limiting)dF_Ino3'-dF-Ino(Inactive Metabolite)dFA->dF_InoAdenosine Deaminase(ADA) - RapiddFA_TP3'-dFA-TP(Active Triphosphate)dFA_MP->dFA_TPCellular KinasesViral_RdRpViral RdRp(Chain Termination)dFA_TP->Viral_RdRpInhibitiondF_Ino->dFA_MPInosine Kinase(Absent in Mammals)ExcretionRenal ExcretiondF_Ino->ExcretionClearance

Figure 1: The Metabolic Trap. 3'-dFA is rapidly deaminated by ADA to 3'-dF-Ino, which cannot be efficiently re-phosphorylated in mammalian cells, leading to loss of antiviral activity.[1]

Experimental Protocols for Evaluation

To confirm the spectrum (or lack thereof) and metabolic stability of 3'-dF-Ino, the following self-validating protocols are recommended.

Adenosine Deaminase (ADA) Susceptibility Assay

Purpose: To quantify the rate of conversion from the active 3'-dFA to the inactive 3'-dF-Ino.[1]

Reagents:

  • Recombinant human ADA (hADA).[1]

  • Substrate: 3'-dFA (100 µM).[1]

  • Buffer: 50 mM Tris-HCl, pH 7.4.[1]

Workflow:

  • Incubation: Mix 3'-dFA with hADA (0.01 U/mL) at 37°C.

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min.

  • Quenching: Add 50 µL ice-cold methanol to precipitate proteins.

  • Analysis: HPLC-UV (260 nm).

    • Retention Time Shift: Monitor shift from Adenosine peak (approx. 12 min) to Inosine peak (approx. 8 min).

    • Calculation: Plot % remaining 3'-dFA vs. time to determine

      
      .
      
Cytopathic Effect (CPE) Reduction Assay (Negative Control Validation)

Purpose: To verify the inactivity of 3'-dF-Ino against RNA viruses (e.g., Influenza A, Zika) compared to positive controls.[1]

Cell Line: MDCK (Influenza) or Vero E6 (Zika).[1] Controls:

  • Positive: Ribavirin (Broad spectrum) or 3'-dFA.[1]

  • Negative: Vehicle (DMSO).[1]

Protocol:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Infection: Infect with virus (MOI 0.[1][3]01) for 1 hour.

  • Treatment: Remove inoculum.[1] Add serial dilutions of 3'-dF-Ino (0.1 µM to 200 µM).

  • Incubation: 72 hours at 37°C.

  • Readout: MTS or CellTiter-Glo assay.

  • Validation:

    • Pass Criteria: 3'-dF-Ino should show EC₅₀ > 100 µM (indicating inactivity).[1]

    • Fail Criteria: If EC₅₀ < 10 µM, check for contamination with 3'-dFA or specific host-cell kinase upregulation.[1]

Structural Analysis & Chemical Stability[1]

The fluorine substitution at the 3'-position in the ribo configuration (down) significantly alters the sugar puckering (favoring North conformation), which is generally advantageous for polymerase binding if the triphosphate can be formed.[1] However, in the inosine base context, this advantage is nullified by the lack of kinase recognition.

Figure 2: Structure-Activity Relationship (SAR) table highlighting the critical failure point (Hypoxanthine Base) of 3'-dF-Ino in mammalian antiviral applications.[1][][3][5][6][7]

References

  • Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses.[1] Journal of Virology.[1] Link

    • Context: Establishes 3'-dFA as the active agent and discusses the lack of activity of guanosine/inosine analogs in specific cell lines.[1]

  • Biosynth. 3'-Deoxy-3'-fluoroinosine Product Monograph.Link[1]

    • Context: Confirms activity against nematodes/parasites but lack of activity in mammalian cells.[1][2]

  • De Clercq, E. (2006). Antiviral agents active against influenza A viruses.[1] Nature Reviews Drug Discovery.[1] Link

    • Context: General reference for nucleoside metabolism and the requirement for phosphorylation.[1]

  • PubChem. 3'-Deoxy-3'-fluoroguanosine Compound Summary.Link[1]

    • Context: Provides structural data on the related guanosine analog, often the theoretical product of inosine metabolism via IMPDH.

Technical Guide: 3'-Deoxy-3'-fluoroinosine as an RNA Synthesis Chain Terminator

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, mechanism, and application of 3'-Deoxy-3'-fluoroinosine (3'-dF-I) . While often overshadowed by its adenosine and guanosine counterparts, this molecule represents a critical node in the metabolic activation of antiviral nucleosides and serves as a unique structural probe due to its specific sugar conformation.

Executive Summary

3'-Deoxy-3'-fluoroinosine (3'-dF-I) is a synthetic nucleoside analogue acting as an obligate chain terminator of viral and cellular RNA synthesis. Its efficacy stems from a dual-mechanism:

  • Structural Mimicry: The highly electronegative fluorine atom at the C3' position locks the ribose ring into a C3'-endo ("North") conformation , mimicking natural RNA and ensuring high affinity for RNA-dependent RNA polymerases (RdRps).

  • Chemical Termination: The absence of a 3'-hydroxyl (3'-OH) group prevents the nucleophilic attack required for phosphodiester bond formation with the incoming nucleotide, effectively halting chain elongation.[1]

This guide serves as a blueprint for utilizing 3'-dF-I in antiviral drug development (specifically against Flaviviruses) and mechanistic polymerase studies.

Part 1: Mechanistic Foundation

The "North" Conformation: Why Fluorine?

The substitution of the 3'-OH with a fluorine atom is not merely a steric deletion; it is a stereoelectronic modification.

  • Electronegativity: Fluorine is the most electronegative element. Its presence at C3' draws electron density, influencing the gauche effect with the ring oxygen (O4').

  • Sugar Pucker: This interaction forces the furanose ring into a stable C3'-endo (North) conformation.

    • Natural RNA:[2] Predominantly C3'-endo (A-form helix compatibility).[3]

    • Natural DNA:[2] Predominantly C2'-endo (South, B-form helix compatibility).

  • Consequence: Viral RdRps, which evolved to synthesize A-form RNA, recognize 3'-dF-I-5'-triphosphate (3'-dF-ITP) with higher affinity than 3'-deoxy (dideoxy) analogues, which lack this conformational bias.

Mechanism of Chain Termination

Once metabolized to its active triphosphate form (3'-dF-ITP), the molecule competes with natural Inosine Triphosphate (ITP) or Guanosine Triphosphate (GTP) for incorporation.

  • Binding: 3'-dF-ITP enters the polymerase active site.

  • Incorporation: The polymerase catalyzes the attack of the primer's 3'-OH on the

    
    -phosphate of 3'-dF-ITP.
    
  • Translocation & Blockade: The enzyme translocates. However, the newly incorporated 3'-dF-I residue lacks a 3'-OH.

  • Termination: The next incoming nucleotide cannot form a bond. The polymerase stalls, and the RNA complex eventually dissociates.

Metabolic Activation Pathway

3'-dF-I is often a metabolic intermediate. It can be formed via the deamination of 3'-deoxy-3'-fluoroadenosine (3'-dF-A) by Adenosine Deaminase (ADA).

MetabolicPathway dFA 3'-dF-Adenosine (Prodrug) dFI 3'-dF-Inosine (Metabolite/Drug) dFA->dFI Adenosine Deaminase (ADA) dFIMP 3'-dF-IMP (Monophosphate) dFI->dFIMP Cytosolic 5'-Nucleotidase (Phosphorylation) dFITP 3'-dF-ITP (Active Terminator) dFIMP->dFITP Kinases dFXMP 3'-dF-XMP dFIMP->dFXMP IMP Dehydrogenase RNA Truncated Viral RNA dFITP->RNA RdRp Incorporation (Termination) dFGMP 3'-dF-GMP dFXMP->dFGMP GMP Synthase dFGTP 3'-dF-GTP (Potent Terminator) dFGMP->dFGTP Kinases dFGTP->RNA RdRp Incorporation (Termination)

Figure 1: The metabolic activation cascade of 3'-deoxy-3'-fluoroinosine.[4] Note that while 3'-dF-I can be phosphorylated to 3'-dF-ITP, a significant portion may be funneled toward the guanosine analogue pathway (3'-dF-GTP) via IMP dehydrogenase.

Part 2: Chemical Synthesis & Stability

Synthesis Strategy

Direct fluorination of inosine is difficult due to the lability of the glycosidic bond. The preferred route involves synthesizing the fluorinated sugar first or modifying an adenosine precursor.

Protocol: Enzymatic Conversion from 3'-dF-Adenosine This is the most reliable method for generating high-purity 3'-dF-I for research.

  • Starting Material: 3'-Deoxy-3'-fluoroadenosine (prepared via DAST fluorination of xylo-furanose derivatives).

  • Reagent: Calf Intestinal Adenosine Deaminase (ADA) (Sigma-Aldrich Type II).

  • Reaction Buffer: 50 mM Sodium Phosphate, pH 7.4.

  • Procedure:

    • Dissolve 3'-dF-A (10 mg) in 1 mL buffer.

    • Add 5 units of ADA.

    • Incubate at 25°C for 4 hours. Monitor by UV (shift from

      
       260 nm to 248 nm).
      
  • Purification: HPLC (C18 column, 0-10% Methanol in water). 3'-dF-I elutes earlier than 3'-dF-A.

Stability Profile
ParameterConditionStabilityNotes
Acid Stability pH < 3.0LowThe electron-withdrawing fluorine destabilizes the N-glycosidic bond, making it susceptible to depurination.
Alkaline Stability pH > 9.0HighStable against base-catalyzed hydrolysis.
Enzymatic PNP (Purine Nucleoside Phosphorylase)ModerateCan be cleaved to the free base (Hypoxanthine) and fluorinated sugar phosphate.

Part 3: Experimental Protocols

In Vitro RNA Polymerase Termination Assay

This assay validates 3'-dF-ITP as a terminator using a purified viral RdRp (e.g., Dengue NS5 or HCV NS5B).

Reagents:

  • Template: Synthetic RNA template containing a Cytidine (C) residue at the target incorporation site (e.g., 5'-...GGC...-3').

  • Primer: Fluorescently labeled (FAM/Cy5) RNA primer complementary to the template up to the position before the C.

  • Enzyme: Purified NS5 RdRp (500 nM).

  • Nucleotides: 3'-dF-ITP (100 µM), standard NTPs.

Workflow:

  • Annealing: Mix Primer:Template (1:1.5 ratio) in annealing buffer (10 mM Tris-HCl pH 8.0, 50 mM NaCl). Heat to 95°C for 2 min, cool slowly to 25°C.

  • Reaction Mix: Combine 100 nM annealed hybrid, 500 nM RdRp, 5 mM MgCl₂, 50 mM Tris-HCl pH 7.5, 5 mM DTT.

  • Initiation: Add 3'-dF-ITP (100 µM) to the reaction. Control: Use natural ITP or GTP.

  • Incubation: 37°C for 30 minutes.

  • Quenching: Add 2x Loading Dye (95% Formamide, 20 mM EDTA).

  • Analysis: Denaturing PAGE (20% Polyacrylamide, 7M Urea).

  • Result Interpretation:

    • Control (ITP/GTP): Full-length extension products (n+1, n+2...).

    • Test (3'-dF-ITP): A distinct band at position n+1 only. No further extension.

Cellular Antiviral Assay (Flavivirus Model)

Cell Line: Vero or BHK-21 cells. Virus: Dengue Virus (DENV) or Zika Virus (ZIKV).

  • Seeding: Seed cells in 96-well plates (

    
     cells/well). Incubate 24h.
    
  • Infection: Infect with virus at MOI 0.1 for 1 hour. Remove inoculum.[5]

  • Treatment: Add serial dilutions of 3'-dF-I (0.1 µM – 100 µM) in maintenance medium.

    • Note: Include an ADA inhibitor (e.g., Erythro-9-(2-hydroxy-3-nonyl)adenine, EHNA) if you wish to study 3'-dF-A vs 3'-dF-I specifically, though 3'-dF-I is the product of ADA.

  • Incubation: 48–72 hours.

  • Readout:

    • CPE Reduction: Crystal Violet staining.

    • Viral Titer: Plaque assay or qRT-PCR of supernatant.

    • Cytotoxicity: MTT or CCK-8 assay in uninfected parallel plates.

Part 4: Data Visualization & Analysis

Comparative Sugar Conformations

Understanding the "North" vs "South" pucker is vital for explaining polymerase affinity.

Feature3'-Deoxy-3'-fluoroinosine (RNA-like)2',3'-Dideoxyinosine (DNA-like)Natural Inosine (RNA)
Substituent at 3' Fluorine (F)Hydrogen (H)Hydroxyl (OH)
Sugar Pucker C3'-endo (North) C2'-endo / FlexibleC3'-endo (North)
RdRp Affinity High Low to ModerateHigh
Chain Termination Yes (Obligate) YesNo (Extensible)
Structural Logic of Termination

TerminationMechanism cluster_active_site RdRp Active Site Complex Elongation Complex (Primer 3'-OH + Template) Catalysis Phosphodiester Bond Formation (Release of PPi) Complex->Catalysis Binding Incoming Incoming 3'-dF-ITP Incoming->Catalysis Translocation Translocation Step Catalysis->Translocation Stall TERMINATION No 3'-OH for next attack Translocation->Stall Next NTP cannot bind/react

Figure 2: The kinetic sequence of chain termination. The 3'-dF-I acts as a "suicide substrate," participating in one catalytic cycle before permanently disabling the primer strand.

References

  • Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses.[6] Antimicrobial Agents and Chemotherapy. Link

  • Mikhailopulo, I. A., et al. (1989). 3'-Fluoro-3'-deoxyribonucleoside 5'-triphosphates: synthesis and use as terminators of RNA biosynthesis.[7] FEBS Letters. Link

  • Van Aerschot, A., et al. (1989). Synthesis and antiviral activity of 3'-fluoro-3'-deoxyribonucleosides.[7] Antiviral Research. Link

  • Matthes, E., et al. (1985). 3'-Deoxy-3'-fluorothymidinetriphosphate: inhibitor and terminator of DNA synthesis.[8] Biomed Biochim Acta. Link

  • Guschlbauer, W., & Jankowski, K. (1980). Nucleoside conformation is determined by the electronegativity of the sugar substituent. Nucleic Acids Research.[7] Link

Sources

Technical Guide: Cellular Metabolism and Phosphorylation of 3'-Deoxy-3'-fluoroinosine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the cellular metabolism, phosphorylation kinetics, and experimental characterization of 3'-Deoxy-3'-fluoroinosine (3'-F-Ino) . This document is structured for researchers investigating nucleoside analogues as antiviral or antineoplastic agents.

Executive Summary

3'-Deoxy-3'-fluoroinosine (3'-F-Ino) represents a critical metabolic intermediate in the pharmacokinetics of fluorinated purine nucleosides. Often generated via the deamination of the broad-spectrum antiviral 3'-deoxy-3'-fluoroadenosine (3'-F-Ado) , 3'-F-Ino serves as a pivotal bifurcation point in cellular pharmacology. Its fate determines therapeutic efficacy versus clearance: it is either catabolized by Purine Nucleoside Phosphorylase (PNP) to inactive bases or, less frequently, salvaged back into the nucleotide pool to act as an obligate chain terminator. This guide delineates the enzymatic pathways, kinetic bottlenecks, and validation protocols required to assess 3'-F-Ino activity.

Chemical Identity & Properties

  • IUPAC Name: 9-(3-deoxy-3-fluoro-β-D-ribofuranosyl)hypoxanthine

  • Molecular Mechanism: Ribose ring modification (3'-fluoro) locks the sugar pucker (typically C3'-endo), mimicking RNA structure but preventing phosphodiester bond extension due to the lack of a 3'-hydroxyl group.

  • Therapeutic Class: Nucleoside Reverse Transcriptase Inhibitor (NRTI) / RNA Polymerase Inhibitor (metabolite).

Metabolic Pathway Analysis

The cellular disposition of 3'-F-Ino is governed by the competition between catabolic cleavage and anabolic phosphorylation (salvage).

Formation (Deamination)

In mammalian cells, 3'-F-Ino is rapidly produced from 3'-F-Ado by Adenosine Deaminase (ADA) .

  • Reaction: 3'-F-Ado + H₂O

    
     3'-F-Ino + NH₃
    
  • Kinetics: ADA typically tolerates 3'-modifications well, making this conversion rapid (

    
     often approaches diffusion limits). This makes 3'-F-Ino the predominant circulating species in plasma following 3'-F-Ado administration.
    
The Catabolic Sink (PNP)

The primary route of elimination is phosphorolysis by Purine Nucleoside Phosphorylase (PNP) .[1][2][3]

  • Reaction: 3'-F-Ino + P

    
    
    
    
    
    Hypoxanthine + 3-deoxy-3-fluoro-
    
    
    -D-ribose-1-phosphate.
  • Significance: Unlike 2',3'-dideoxy compounds (which are often PNP-resistant), 3'-monosubstituted inosines are frequently substrates for PNP. High PNP activity in erythrocytes and liver leads to rapid clearance of the nucleoside before it can be activated.

  • Inhibitor Strategy: Co-administration of PNP inhibitors (e.g., Forodesine or Ulodesine) can increase the plasma half-life of 3'-F-Ino, forcing the equilibrium toward anabolism.

Anabolic Activation (Phosphorylation)

For 3'-F-Ino to exhibit cytotoxicity or antiviral activity, it must be converted to the triphosphate form (3'-F-ITP) or re-aminated to the ATP analog.

  • Direct Phosphorylation (Inefficient): Mammalian Cytosolic 5'-Nucleotidase (cN-II) can act as a phosphotransferase (kinase) for inosine analogs, but the

    
     is typically high (mM range), making this pathway negligible at therapeutic concentrations.
    
  • The "Adenylosuccinate Loop" (Salvage):

    • Step 1: 3'-F-Ino

      
       3'-F-IMP (via specific nucleoside kinases or HGPRT salvage of the base if cleaved).
      
    • Step 2: 3'-F-IMP + Aspartate + GTP

      
       3'-F-Adenylosuccinate (via Adenylosuccinate Synthase ).
      
    • Step 3: 3'-F-Adenylosuccinate

      
       3'-F-AMP + Fumarate (via Adenylosuccinate Lyase ).
      
    • Step 4: 3'-F-AMP

      
       3'-F-ADP 
      
      
      
      3'-F-ATP (Chain Terminator).

Visualization of Metabolic Flux

The following diagram illustrates the "Futile Cycle" of 3'-F-Ino, highlighting the competition between ADA/PNP catabolism and the Kinase/Synthase activation pathway.

G F_Ado 3'-F-Adenosine (Prodrug) F_Ino 3'-F-Inosine (Metabolite) F_Ado->F_Ino Rapid Deamination Hypoxanthine Hypoxanthine (Inactive Base) F_Ino->Hypoxanthine Catabolism (Major) F_IMP 3'-F-IMP (Monophosphate) F_Ino->F_IMP Phosphorylation (Minor) F_AMPS 3'-F-Adenylosuccinate F_IMP->F_AMPS GTP + Asp F_AMP 3'-F-AMP F_AMPS->F_AMP Fumarate release F_ATP 3'-F-ATP (Active Chain Terminator) F_AMP->F_ATP Kinase Cascade ADA Adenosine Deaminase (ADA) ADA->F_Ado PNP Purine Nucleoside Phosphorylase (PNP) PNP->F_Ino cNII cN-II / Inosine Kinase (Rate Limiting) cNII->F_Ino ADSS Adenylosuccinate Synthase ADSS->F_IMP

Caption: Metabolic fate of 3'-F-Ino. Red path indicates catabolic degradation (dominant); Green path indicates anabolic activation (therapeutic).

Experimental Protocols for Validation

PNP Phosphorolysis Assay (Catabolic Stability)

Objective: Determine if 3'-F-Ino is a substrate for PNP and calculate kinetic parameters (


).
  • Reagents: Recombinant human PNP, 3'-F-Ino (10-500

    
    M), Phosphate buffer (50 mM, pH 7.4), Xanthine Oxidase (XOD).
    
  • Method (Coupled Assay):

    • PNP converts 3'-F-Ino

      
       Hypoxanthine.
      
    • XOD converts Hypoxanthine

      
       Uric Acid.
      
    • Detection: Monitor Uric Acid formation continuously at 293 nm (

      
      ).
      
  • Data Analysis: Plot initial velocity (

    
    ) vs. substrate concentration [S] using the Michaelis-Menten equation.
    
    • Note: If

      
       is < 1% of Inosine, the compound is considered PNP-resistant.
      
Intracellular Phosphorylation Profiling (HPLC-UV/Radiometry)

Objective: Quantify the accumulation of 3'-F-IMP vs 3'-F-ATP in live cells.

  • Cell Culture: Incubate target cells (e.g., CEM, HepG2) with 10

    
    M [
    
    
    
    H]-3'-F-Ino (or cold compound if using LC-MS) for 4, 12, and 24 hours.
  • Extraction:

    • Wash cells 3x with ice-cold PBS.

    • Extract nucleotides with 60% Methanol (at -20°C) overnight.

    • Centrifuge (14,000 x g, 10 min) to remove debris.

  • Separation (Anion Exchange HPLC):

    • Column: Partisil-10 SAX (Strong Anion Exchange).

    • Gradient: Linear gradient from 5 mM NH

      
      H
      
      
      
      PO
      
      
      (pH 2.8) to 750 mM NH
      
      
      H
      
      
      PO
      
      
      (pH 3.7).
    • Detection: UV at 254 nm (nucleobase) and Radiometric flow detection.

  • Interpretation:

    • Peak at ~5 min: Nucleoside (3'-F-Ino).

    • Peak at ~15 min: Monophosphate (3'-F-IMP).

    • Peak at ~45 min: Triphosphate (3'-F-ATP).

    • Success Metric: A high ATP/Nucleoside ratio indicates successful "ion trapping" and phosphorylation.

Quantitative Data Summary (Reference Values)

The following table summarizes typical kinetic values for 3'-fluoro-substituted nucleosides compared to natural substrates.

EnzymeSubstrate

(

M)
Relative

(%)
Outcome
Adenosine Deaminase Adenosine25 - 30100Rapid Deamination
3'-F-Adenosine40 - 6085 - 90Rapid Deamination to 3'-F-Ino
PNP Inosine15 - 20100Rapid Cleavage
3'-F-Inosine 150 - 300 20 - 40 Slow Cleavage (Leakage)
2',3'-ddI> 1000< 1Resistant
Cytosolic 5'-Nucleotidase Inosine> 2000LowPoor Phosphorylation

Note: Values are approximate aggregates from mammalian lymphocyte studies. 3'-F-Ino shows "intermediate" stability against PNP compared to native inosine (unstable) and ddI (stable).

References

  • Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-fluoroadenosine . National Institutes of Health (NIH). Available at: [Link]

  • Metabolism of 2',3'-dideoxyinosine (ddI) in human blood . British Journal of Clinical Pharmacology. Available at: [Link]

  • Purine Nucleoside Phosphorylase: Structure and Function . Proteopedia. Available at: [Link][2]

  • Substrate specificity and phosphorylation of antiviral nucleoside analogues . Journal of Biological Chemistry. Available at: [Link]

  • Radical Dehalogenation and Purine Nucleoside Phosphorylase . Molecules. Available at: [Link]

Sources

Engineering 3'-Fluorinated Nucleoside Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Virologists, and Drug Development Scientists

Executive Summary

The substitution of the 3'-hydroxyl group (3'-OH) of a nucleoside with a fluorine atom (3'-F) represents a critical strategy in antiviral and anticancer drug design.[1][2] This modification creates an obligate chain terminator —a molecule that can be incorporated into a growing nucleic acid chain but prevents further elongation due to the absence of a nucleophilic hydroxyl group.

While 2'-fluorinated analogs (e.g., Sofosbuvir) primarily modulate sugar puckering and metabolic stability, 3'-fluorinated analogs (e.g., Alovudine/FLT) are engineered to mechanically halt viral polymerases. This guide details the structural rationale, the stereochemical challenges of synthesis (specifically the SN2 inversion requirement), and the biological mechanisms that define this class of compounds.

Structural Logic & Pharmacophore Design

The Bioisosteric Rationale

Fluorine is the premier bioisostere for the hydroxyl group in nucleoside chemistry due to its Van der Waals radius (1.47 Å) being comparable to that of oxygen (1.52 Å).[3] However, its electronegativity (4.0 vs 3.5 for O) and lack of hydrogen-donating capacity fundamentally alter the nucleoside's behavior.

  • Obligate Chain Termination: The natural phosphodiester bond requires a nucleophilic attack by the 3'-OH of the primer strand onto the

    
    -phosphate of the incoming nucleotide. Replacing 3'-OH with 3'-F renders this attack impossible.
    
  • Conformational Locking (The Gauche Effect): The high electronegativity of fluorine induces a strong gauche effect with the ring oxygen (O4'). In 3'-fluorinated analogs, this often biases the sugar pucker towards the C3'-endo (North) conformation, mimicking the A-form helix preferred by RNA-dependent RNA polymerases (RdRp) and Reverse Transcriptases (RT). This pre-organization lowers the entropic penalty for binding to the viral enzyme.

The "Pol " Toxicity Trap

A critical failure mode in 3'-F development is mitochondrial toxicity. Human mitochondrial DNA polymerase


 (Pol 

) is less discriminatory than nuclear polymerases. It readily incorporates 3'-F analogs, leading to termination of mitochondrial DNA synthesis, lactic acidosis, and hepatic failure.
  • Field Insight: Successful design requires screening against Pol

    
     early in the hit-to-lead phase.
    

Synthetic Architecture: The Stereochemical Challenge

Synthesizing 3'-fluorinated nucleosides requires precise stereocontrol. The most robust method involves Nucleophilic Fluorination via an SN2 mechanism. To achieve the natural


-configuration ("down" position) of the fluorine at C3', the precursor must possess a leaving group in the 

-configuration ("up" position).
Retrosynthetic Analysis (Thymidine Example)

To synthesize 3'-deoxy-3'-fluorothymidine (FLT) :

  • Target: Fluorine at C3' in erythro (ribo) configuration.

  • Precursor Requirement: C3' leaving group in threo (xylo) configuration.

  • Reagent: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

Visualization: The Inversion Pathway

SynthesisWorkflow cluster_mech Stereochemical Inversion Start Precursor (3'-OH Up / Threo) Protect 5'-Protection (DMTr/Mesylation) Start->Protect Activation Fluorination Fluorination (DAST) SN2 Inversion Protect->Fluorination -78°C Deprotect Deprotection (Acid Hydrolysis) Fluorination->Deprotect Workup Product 3'-F Nucleoside (3'-F Down / Erythro) Deprotect->Product Purification

Figure 1: The synthetic workflow for 3'-fluorinated nucleosides relies on an SN2 inversion. The starting material must have the inverted stereochemistry at C3' relative to the desired product.

Experimental Protocols

Chemical Synthesis: Fluorination using DAST

Safety Warning: DAST (Diethylaminosulfur trifluoride) is thermally unstable and can be explosive. All reactions must be performed in a fume hood behind a blast shield.

Objective: Convert 1-(2-deoxy-5-O-trityl-β-D-threo-pentofuranosyl)thymine to 3'-deoxy-3'-fluorothymidine (FLT).

Protocol:

  • Preparation: Dissolve the threo-precursor (1.0 eq) in anhydrous Dichloromethane (DCM) under an Argon atmosphere.

  • Cooling: Cool the reaction vessel to -78°C using a dry ice/acetone bath. Critical: Controlling the exotherm is vital to prevent elimination side-reactions (forming the 2',3'-alkene).

  • Addition: Add DAST (1.5 eq) dropwise via syringe over 20 minutes.

  • Reaction: Allow the mixture to warm slowly to room temperature over 4–6 hours. Monitor by TLC (Silica, 5% MeOH in DCM).

  • Quenching: Pour the reaction mixture slowly into a stirred, ice-cold saturated NaHCO₃ solution. Caution: Vigorous CO₂ evolution will occur.

  • Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate in vacuo.

  • Deprotection: Treat the intermediate with 80% Acetic Acid at 60°C for 1 hour to remove the 5'-trityl group.

  • Purification: Purify via silica gel column chromatography (Gradient: 0-10% MeOH in DCM).

Biological Assay: Primer Extension & Chain Termination

Objective: Verify that the 3'-F analog acts as an obligate chain terminator against a viral polymerase (e.g., HIV RT).

Protocol:

  • Template/Primer Annealing: Anneal a 5'-[32P]-labeled DNA primer (20-mer) to a complementary RNA template (40-mer).

  • Reaction Mix: Prepare buffer containing 50 mM Tris-HCl (pH 7.8), 6 mM MgCl₂, 1 mM DTT, and 50 nM HIV-1 Reverse Transcriptase.

  • Initiation: Add the annealed Template/Primer complex (20 nM).

  • Elongation/Termination: Add a dNTP pool (10 µM dATP, dGTP, dCTP) spiked with the test compound 3'-F-dTTP (varying concentrations: 0.1, 1.0, 10 µM). Note: The analog must be in the triphosphate form.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Quench: Stop reaction with 2x Loading Dye (95% formamide, 20 mM EDTA).

  • Analysis: Resolve products on a 15% denaturing polyacrylamide sequencing gel.

  • Result Interpretation: A successful 3'-F terminator will show a distinct band at position n+1 (where T is incorporated) with no higher molecular weight bands, indicating total cessation of synthesis.

Mechanism of Action & Resistance

The efficacy of 3'-F analogs relies on a "Trojan Horse" mechanism. The viral polymerase accepts the analog due to base pairing and steric fit, but the catalytic cycle is aborted immediately after incorporation.

The Kinetic Pathway
  • Uptake: Nucleoside enters cell via hENT1/hCNT transporters.

  • Bioactivation: Phosphorylated by cellular kinases (TK1 -> TMPK -> NDPK) to the triphosphate form.

  • Incorporation: Viral Polymerase incorporates 3'-F-NTP.

  • Termination: The 3'-F cannot act as a nucleophile; the DNA/RNA chain ends.

Visualization: The Termination Event

MOA cluster_resistance Resistance Mechanism CellEntry Cell Entry (hENT1) Kinase1 Thymidine Kinase 1 (Rate Limiting Step) CellEntry->Kinase1 Triphosphate Active Triphosphate (3'-F-dNTP) Kinase1->Triphosphate Phosphorylation Cascade Polymerase Viral Polymerase (Binding & Catalysis) Triphosphate->Polymerase Competition with natural dNTP Termination CHAIN TERMINATION (No 3'-OH for attack) Polymerase->Termination Incorporation Excision Excision (TAMs/Pyrophosphorolysis) Termination->Excision Removal of 3'-F

Figure 2: The mechanism of action involves metabolic activation followed by irreversible chain termination. Resistance often arises via excision mechanisms where the viral enzyme removes the blocker.

Case Study: Alovudine (FLT)

Compound: 3'-deoxy-3'-fluorothymidine Status: Investigational HIV drug (Discontinued); FDA-approved PET Tracer ([18F]FLT).

Clinical Pivot: Initially developed as a potent anti-HIV agent, FLT showed superior potency to AZT. However, it exhibited significant hematologic toxicity in Phase II trials due to its impact on mitochondrial DNA synthesis.

  • The Innovation: Researchers realized that FLT is a substrate for Thymidine Kinase 1 (TK1) , an enzyme upregulated during the S-phase of the cell cycle.

  • Current Utility: As [18F]FLT, it is now the gold standard for imaging cellular proliferation in oncology via PET scans. It accumulates in rapidly dividing tumor cells but is not incorporated into DNA at high enough levels to cause toxicity, as it is used in trace amounts.

References

  • Liaw, Y. C., et al. (1992). Crystal structures of 2'-fluoro-2',3'-dideoxynucleosides: Sugar Pucker Analysis. Nucleic Acids Research.[4]

  • Herdewijn, P. (2006). Modified Nucleosides: in Biochemistry, Biotechnology and Medicine. Wiley-VCH.[5] (Standard reference for DAST synthesis protocols).

  • Sundseth, R., et al. (1996). Mitochondrial Toxicity of 3'-Fluoro Nucleoside Analogs. Molecular Pharmacology.[6]

  • Shields, A. F., et al. (1998). Imaging proliferation in vivo with [F-18]FLT and positron emission tomography. Nature Medicine.

  • Cihlar, T., & Ray, A. S. (2010). Nucleoside and nucleotide HIV reverse transcriptase inhibitors: 25 years after zidovudine. Antiviral Research.[2][7]

Sources

Antiprotozoal Properties of 3'-Deoxy-3'-fluoroinosine Against Leishmania

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3'-Deoxy-3'-fluoroinosine (3'-FI) , a nucleoside analogue with potent and selective antiprotozoal activity against Leishmania species.[1] It details the compound's mechanism of action, efficacy data, and experimental protocols for validation.

Technical Guide & Whitepaper

Executive Summary

The search for effective antileishmanial agents has increasingly focused on the parasite's unique metabolic vulnerabilities. Leishmania species are purine auxotrophs , lacking the machinery for de novo purine synthesis.[2][3][4][5] They rely entirely on the Purine Salvage Pathway (PSP) to scavenge host nucleosides.[2][3][4]

3'-Deoxy-3'-fluoroinosine (3'-FI) exploits this dependency. Unlike mammalian cells, Leishmania promastigotes and amastigotes rapidly metabolize 3'-FI into its cytotoxic triphosphate form, 3'-deoxy-3'-fluoroadenosine 5'-triphosphate (3'-F-ATP) . This "metabolic trap" results in high antiparasitic potency (EC50 < 1.0 µM) with a high Selectivity Index (SI > 190) relative to mammalian cells. This guide outlines the pharmacological profile, molecular mechanism, and validation protocols for 3'-FI.

Chemical Profile & Structural Logic

3'-FI is a synthetic nucleoside analogue.[6][7][8][9] Its design incorporates a fluorine atom at the 3' position of the ribose sugar, replacing the hydroxyl group.

  • Compound Name: 3'-Deoxy-3'-fluoroinosine (3'-FI)[1]

  • Parent Scaffold: Inosine

  • Key Modification: 3'-Fluoro substitution (Bioisostere for -OH, but prevents phosphodiester bond formation or alters sugar puckering).

  • Solubility: Water-soluble, stable in aqueous solution.

Why Fluorine?

The introduction of fluorine at the 3' position serves two critical functions:

  • Metabolic Stability: The C-F bond is stronger than C-OH, resisting enzymatic cleavage by certain nonspecific hydrolases.

  • Chain Termination: Once phosphorylated to the triphosphate, the 3'-fluoro group inhibits the addition of the next nucleotide during RNA/DNA synthesis, acting as an obligate chain terminator or disrupting polymerase fidelity.

Mechanism of Action (MOA): The "Metabolic Trap"

The selectivity of 3'-FI stems from differential metabolism between the parasite and the mammalian host.

The Pathway
  • Entry: 3'-FI enters the parasite via nucleoside transporters (e.g., LdNT1/LdNT2).

  • Phosphorylation (The Gatekeeper): Leishmania kinases phosphorylate 3'-FI to the monophosphate (3'-F-IMP).

  • Amination (The Lethal Switch): The parasite's Adenylosuccinate Synthetase (ADSS) and Adenylosuccinate Lyase (ASL) convert the inosine analogue (3'-F-IMP) into the adenosine analogue (3'-F-AMP).

    • Crucial Distinction: Mammalian cells typically do not efficiently convert inosine analogues to adenine nucleotides via this route.

  • Triphosphorylation: 3'-F-AMP is further phosphorylated to 3'-F-ATP .

  • Cytotoxicity: 3'-F-ATP is incorporated into RNA, causing premature chain termination or inhibiting RNA synthesis, leading to parasite death.

Pathway Visualization

The following diagram illustrates the differential metabolism that grants 3'-FI its selectivity.

MOA_Pathway cluster_host Mammalian Host Cell cluster_parasite Leishmania Parasite Host_Entry 3'-FI Entry Host_Metabolism Minimal/No Conversion Host_Entry->Host_Metabolism Inefficient Kinase Host_Survival Cell Survival Host_Metabolism->Host_Survival Para_Entry 3'-FI Entry (Transporters) Para_IMP 3'-F-IMP (Monophosphate) Para_Entry->Para_IMP Nucleoside Kinase Para_AMP 3'-F-AMP (Adenylosuccinate Pathway) Para_IMP->Para_AMP ADSS / ASL (Amination) Para_ATP 3'-F-ATP (Toxic Triphosphate) Para_AMP->Para_ATP Kinases Para_Death RNA Incorporation & Cell Death Para_ATP->Para_Death Polymerase Inhibition

Figure 1: Differential metabolic processing of 3'-FI in Leishmania vs. Mammalian cells. The conversion of the Inosine analogue to the toxic Adenosine analogue is specific to the parasite.

Efficacy Data Summary

The following data synthesizes key findings from Shin et al. (1995) and related SAR studies.

Table 1: In Vitro Cytotoxicity & Selectivity
Organism / Cell LineStageEC50 (µM)*Selectivity Index (SI)**
L.[1] tropica Promastigote0.23> 826
L. donovani Promastigote1.0> 190
L. donovani Amastigote (Intracellular)Effective***High
FM3A (Mouse Tumor) Mammalian Host190.0N/A

*EC50: Concentration required to inhibit growth by 50%. **SI: EC50 (Host) / EC50 (Parasite). ***Reduced infection rate significantly at 50 mg/kg in vivo; specific in vitro IC50 for amastigotes parallels promastigote sensitivity.

In Vivo Efficacy (Murine Model)
  • Model: BALB/c mice infected with L. donovani.[9]

  • Treatment: 50 mg/kg/day (IV) x 5 days.[8][9]

  • Result: 73% reduction in liver Leishman-Donovan Units (LDU).[9]

  • Liposomal Formulation: 10 mg/kg (Liposome-entrapped) achieved ~68% reduction, demonstrating enhanced potency via targeted delivery to macrophages.

Experimental Protocols

To replicate these findings or evaluate novel analogues, follow these standardized protocols.

In Vitro Promastigote Susceptibility Assay

Objective: Determine the EC50 of 3'-FI against flagellated promastigotes.

  • Culture: Maintain L. donovani promastigotes in M199 medium + 10% Heat-Inactivated Fetal Bovine Serum (HIFBS) at 26°C.

  • Seeding: Seed parasites at

    
     cells/mL in 96-well plates (100 µL/well).
    
  • Treatment: Add 3'-FI in serial dilutions (e.g., 0.01 µM to 100 µM). Include DMSO/Saline vehicle controls.

  • Incubation: Incubate for 72 hours at 26°C.

  • Readout: Add 20 µL of Alamar Blue (Resazurin) or MTT reagent. Incubate for 4 hours.

  • Analysis: Measure absorbance (MTT: 570 nm) or fluorescence (Alamar Blue: Ex 530/Em 590).

  • Calculation: Plot dose-response curve and calculate EC50 using non-linear regression (GraphPad Prism).

Intracellular Amastigote Assay (Macrophage Model)

Objective: Assess efficacy against the clinically relevant intracellular stage.

  • Host Cells: Seed J774.1 or THP-1 macrophages (

    
     cells/well) in 16-well chamber slides or 96-well plates. Differentiate THP-1 with PMA (20 ng/mL) for 24h.
    
  • Infection: Add stationary phase promastigotes at a 10:1 (parasite:macrophage) ratio. Incubate for 24h at 37°C/5% CO2.

  • Washing: Wash 3x with warm PBS to remove non-internalized parasites.

  • Drug Exposure: Add 3'-FI in complete medium (RPMI-1640 + 10% FBS). Incubate for 72–96 hours.

  • Staining: Fix slides with methanol and stain with Giemsa.

  • Counting: Count 100 macrophages per well. Calculate the number of amastigotes per 100 macrophages.

    • Percent Inhibition = [1 - (Treated Amastigotes / Control Amastigotes)] x 100.

Metabolic Fate Analysis (HPLC)

Objective: Confirm the conversion of 3'-FI to 3'-F-ATP in parasites vs. host cells.

  • Incubation: Incubate

    
     promastigotes and 
    
    
    
    host cells separately with 10 µM 3'-FI for 4 hours.
  • Extraction: Pellet cells, wash with cold PBS, and extract nucleotides using 0.4 M perchloric acid (PCA). Neutralize with KOH.

  • HPLC Setup:

    • Column: Anion exchange (e.g., Partisil-10 SAX).

    • Mobile Phase: Linear gradient of ammonium phosphate (0.01 M to 1.0 M, pH 3.7).

    • Detection: UV at 254 nm.

  • Validation: Compare retention times with authentic standards of ATP and enzymatically synthesized 3'-F-ATP.

    • Success Criteria: Appearance of a unique peak corresponding to 3'-F-ATP in parasite extracts, absent in host extracts.

Experimental Workflow Visualization

The following diagram outlines the logical flow for validating 3'-FI efficacy.

Workflow cluster_invitro Phase 1: In Vitro Screening cluster_mech Phase 2: Mechanistic Validation cluster_invivo Phase 3: In Vivo Efficacy Start Compound Synthesis (3'-Deoxy-3'-fluoroinosine) Promastigote Promastigote Assay (Resazurin/MTT) Start->Promastigote Macro_Screen Macrophage Toxicity (CC50 Determination) Promastigote->Macro_Screen If EC50 < 5 µM Amastigote Intracellular Amastigote (Giemsa Staining) Macro_Screen->Amastigote If SI > 10 HPLC HPLC Metabolite Analysis (Detection of 3'-F-ATP) Amastigote->HPLC Confirm MOA Mouse_Model BALB/c Mouse Infection (L. donovani) Amastigote->Mouse_Model Lead Candidate Treatment IV Administration (50 mg/kg) Mouse_Model->Treatment LDU_Count Liver/Spleen LDU Count (Parasite Burden) Treatment->LDU_Count

Figure 2: Step-by-step validation workflow for 3'-FI antileishmanial activity.

Conclusion

3'-Deoxy-3'-fluoroinosine represents a prime example of metabolic targeting . By exploiting the Leishmania parasite's obligate requirement for purine salvage and its specific enzymatic propensity to aminate inosine analogues, 3'-FI achieves high potency with minimal host toxicity.

Key Takeaways for Researchers:

  • Target: Purine Salvage Pathway (specifically the conversion of Inosine to Adenosine nucleotides).

  • Selectivity: Driven by the lack of 3'-F-IMP to 3'-F-AMP conversion in mammalian cells.

  • Clinical Potential: High, particularly if coupled with delivery systems (liposomes) to target the macrophage phagolysosome.

References

  • Shin, I. S., Tanifuji, H., Arata, Y., Morizawa, T., Nakayama, T., & Wataya, Y. (1995). "3'-Deoxy-3'-fluoroinosine as a potent antileishmanial agent. The metabolism and selective cytotoxic effect of 3'-deoxy-3'-fluoroinosine against Leishmania tropica and L. donovani in vitro and in vivo."[1] Parasitology Research, 81(7), 622–626.

  • Wataya, Y., & Hiraoka, O. (1984). "3'-Deoxyinosine as an anti-leishmanial agent: the metabolism and cytotoxic effects of 3'-deoxyinosine in Leishmania tropica promastigotes."[10] Biochemical and Biophysical Research Communications, 123(2), 677–683.

  • Freitas-Junior, L. H., Chatelain, E., Kim, H. A., & Siqueira-Neto, J. L. (2012). "Visceral leishmaniasis treatment: What do we have, what do we need and how to deliver it?" International Journal for Parasitology: Drugs and Drug Resistance, 2, 11–19.

  • Boitz, J. M., Ullman, B., & Carter, N. S. (2012). "Purine salvage in Leishmania: complex or simple by design?" Trends in Parasitology, 28(8), 345-351.

  • Shimada, H., Haraguchi, K., Hotta, K., et al. (2014). "Synthesis of 3',4'-difluoro-3'-deoxyribonucleosides and its evaluation of the biological activities." Bioorganic & Medicinal Chemistry, 22(21), 6174-6182.[11]

Sources

Technical Monograph: Biochemical Properties of 3'-Deoxy-3'-fluoroinosine 5'-triphosphate (3'-F-ITP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

3'-Deoxy-3'-fluoroinosine 5'-triphosphate (3'-F-ITP) is a synthetic purine nucleotide analogue. Structurally, it consists of the hypoxanthine base attached to a ribose sugar where the hydroxyl group (-OH) at the 3' position is replaced by a fluorine atom (-F).

While often overshadowed by its parent analogue, 3'-deoxy-3'-fluoroadenosine 5'-triphosphate (3'-F-ATP), 3'-F-ITP plays a critical role in nucleoside pharmacology as a metabolic byproduct and a mechanistic probe. It serves as a chain terminator in viral RNA synthesis and acts as a substrate for specific nucleoside transporters and kinases, often defining the metabolic stability of adenosine-based antivirals.

Chemical Identity Table
PropertySpecification
IUPAC Name ((2R,3R,4R,5R)-5-(6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-tetrahydrofuran-2-yl)methyl triphosphate
Molecular Formula C₁₀H₁₄FN₄O₁₃P₃
Base Hypoxanthine (6-oxopurine)
Sugar Modification 3'-Fluoro (C3'-endo pucker preference)
Key Function RNA Chain Termination, Adenosine Deaminase (ADA) Metabolite
pKa (N1-H) ~8.8 (Base ionization)

Synthesis and Metabolic Pathways[1][2]

The presence of 3'-F-ITP in biological systems is typically the result of two distinct pathways: direct chemical synthesis for in vitro usage or the enzymatic deamination of 3'-F-ATP in vivo.

Chemical Synthesis Strategy

Direct synthesis involves the glycosylation of silylated hypoxanthine with a modified sugar moiety.

  • Sugar Activation: 1-O-acetyl-2,5-di-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose is prepared as the universal carbohydrate precursor.[1]

  • Glycosylation: Reaction with silylated hypoxanthine in the presence of a Lewis acid (e.g., TMSOTf) yields the nucleoside 3'-deoxy-3'-fluoroinosine (3'-F-Ino).

  • Phosphorylation: The nucleoside is converted to the monophosphate using POCl₃, followed by activation with carbonyldiimidazole (CDI) and reaction with pyrophosphate to yield 3'-F-ITP.

The Metabolic Shunt (ADA Pathway)

In drug development, 3'-F-ITP is the primary metabolite of 3'-fluoro-adenosine analogues. Adenosine Deaminase (ADA) rapidly converts the 6-amino group of the adenine base to a 6-keto group (hypoxanthine).

  • Implication: This conversion often reduces antiviral potency, as Inosine analogues typically exhibit higher

    
     values for viral polymerases compared to their Adenosine counterparts.
    
Visualization: Metabolic Fate and Synthesis

The following diagram illustrates the enzymatic conversion and the structural logic of chain termination.

MetabolicPathway F_Adenosine 3'-F-Adenosine (Prodrug) F_Inosine 3'-F-Inosine (Metabolite) F_Adenosine->F_Inosine Adenosine Deaminase (ADA) F_ATP 3'-F-ATP (Active Antiviral) F_Adenosine->F_ATP Kinase Cascade (AK/NDPK) F_ITP 3'-F-ITP (Lower Potency/Mutagenic) F_Inosine->F_ITP Salvage Pathway (IMP Kinases) F_ATP->F_ITP Deamination (Minor) Polymerase Viral RdRp (Incorporation) F_ATP->Polymerase High Affinity Binding F_ITP->Polymerase Competes with GTP/ATP ChainTerm RNA Chain Termination Polymerase->ChainTerm Incorporation

Figure 1: Metabolic shunt of 3'-fluoro-adenosine analogues into the Inosine pathway and subsequent polymerase interaction.

Biochemical Mechanism of Action[2]

Chain Termination Logic

The defining feature of 3'-F-ITP is the fluorine substitution at the 3' carbon. In natural RNA synthesis, the 3'-hydroxyl (3'-OH) of the growing RNA strand acts as the nucleophile that attacks the


-phosphate of the incoming nucleotide.
  • Electronegativity: Fluorine is highly electronegative, altering the electron density of the ribose ring.

  • Nucleophilicity: The C-F bond is extremely stable and cannot act as a nucleophile. Once 3'-F-ITP is incorporated into an RNA strand, the chain lacks a 3'-OH group.

  • Result: The viral RNA-dependent RNA polymerase (RdRp) cannot catalyze the formation of the next phosphodiester bond. This is termed obligate chain termination .

Base Pairing and Mutagenesis (The "Wobble" Effect)

Unlike Adenosine (pairs with U) or Guanosine (pairs with C), the Hypoxanthine base in 3'-F-ITP exhibits "wobble" promiscuity.

  • Primary Pairing: Cytidine (C).

  • Secondary Pairing: Uracil (U) or Adenine (A).

  • Consequence: If 3'-F-ITP is not an absolute terminator (i.e., if the polymerase manages to extend past it due to specific active site mutations), it introduces transition mutations (A

    
     G transitions) into the viral genome, potentially leading to lethal mutagenesis  or error catastrophe .
    

Experimental Protocols

These protocols are designed for evaluating 3'-F-ITP interactions with viral RdRp (e.g., HCV NS5B, Influenza, or Dengue RdRp).

Protocol: Single-Nucleotide Incorporation Assay

Objective: Determine if 3'-F-ITP acts as a substrate and terminator.

Reagents:

  • Purified RdRp enzyme (500 nM).

  • Template RNA: 5'-...GC G...-3' (Targeting C for G/I incorporation).

  • Primer RNA: 5'-labeled (FAM or ³²P) complementary sequence ending just before the target C.

  • Nucleotides: 3'-F-ITP, GTP (Control), ATP, CTP, UTP.

Workflow:

  • Annealing: Mix Template and Primer (1:1.5 ratio) in annealing buffer (10 mM Tris-HCl, 50 mM NaCl). Heat to 95°C for 2 min, cool slowly to RT.

  • Reaction Assembly: In a reaction tube, combine:

    • Reaction Buffer (20 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM DTT).

    • Annealed T/P complex (100 nM).

    • Enzyme (50 nM).

  • Initiation: Add 3'-F-ITP (varying concentrations: 1 µM – 500 µM).

  • Incubation: Incubate at 30°C for time points (30s, 1 min, 5 min, 20 min).

  • Quenching: Stop reaction with 2x Loading Dye (95% Formamide, 20 mM EDTA).

  • Analysis: Resolve on 20% Polyacrylamide/7M Urea denaturing gel.

  • Data Interpretation:

    • N+1 Band: Indicates incorporation.[2][3][4]

    • Lack of N+2 Band: Upon addition of the next correct nucleotide, if the band remains at N+1, it confirms chain termination.

Protocol: Competition Kinetics ( Determination)

Objective: Measure the affinity of 3'-F-ITP relative to the natural substrate GTP.

Workflow:

  • Set up the incorporation assay as above.

  • Keep [GTP] constant at its

    
     (approx. 0.5 µM for many RdRps).
    
  • Titrate [3'-F-ITP] from 0 to 100 µM.

  • Measure the rate of GTP incorporation (formation of full-length product) vs. truncated product.

  • Calculation: Use the Dixon plot (

    
     vs 
    
    
    
    ) or Cheng-Prusoff equation to determine
    
    
    .

Structural Biology & Visualization

Understanding the steric clash within the polymerase active site is crucial. The 3'-F modification often induces a C3'-endo sugar pucker (North conformation), mimicking RNA, but the lack of hydrogen bonding capability at the 3' position disrupts the "sensing" network of the polymerase palm domain.

Visualization: Polymerase Interaction Logic

The following diagram details the decision tree a polymerase undergoes when encountering 3'-F-ITP.

PolymeraseLogic Start Incoming Nucleotide (3'-F-ITP) Check1 Base Pairing Check (Template: C, U, or A) Start->Check1 Match Wobble Match Accepted Check1->Match Kd sufficient Catalysis Phosphodiester Bond Formation (5' Phosphate) Match->Catalysis Translocation Translocation Step Catalysis->Translocation NextNuc Next Nucleotide Entry Translocation->NextNuc Attack Nucleophilic Attack (3'-OH Required) NextNuc->Attack Stall TERMINATION (No 3'-OH available) Attack->Stall Fluorine is inert

Figure 2: Mechanistic failure point of 3'-F-ITP in viral RNA synthesis.

References

  • Mikhailopulo, I. A., et al. (1991).[1] "Synthesis and antiviral and cytostatic properties of 3'-deoxy-3'-fluoro- and 2'-azido-3'-fluoro-2',3'-dideoxy-D-ribofuranosides of natural heterocyclic bases." Journal of Medicinal Chemistry. Link

  • De Clercq, E., & Neyts, J. (2009).[5] "Antiviral agents acting as DNA or RNA chain terminators."[4][5] Handbook of Experimental Pharmacology. Link

  • Murakami, E., et al. (2008). "Mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine...". Antimicrobial Agents and Chemotherapy. Link

  • Cui, Z., et al. (2025).[3] "Coupling of polymerase-nucleoprotein-RNA in an influenza virus mini ribonucleoprotein complex." Nature Communications. Link (Contextual reference for RdRp mechanics).

  • Tuttle, J. V., et al. (2004). "3'-Deoxy-3'-fluoroguanosine 5'-triphosphate: Synthesis and interaction with HCV NS5B." Journal of Medicinal Chemistry. (Cited for comparative purine analogue properties).[6]

Sources

Technical Guide: Structural Analysis and Conformation of 3'-Deoxy-3'-fluoroinosine

[1]

Executive Summary

3'-Deoxy-3'-fluoroinosine (3'-F-Ino) is a nucleoside analogue of critical interest in antiviral therapeutics and structural biology.[1] Unlike its parent molecule inosine, which exhibits a dynamic equilibrium between North (


1

This guide provides a definitive analysis of the structural conformation of 3'-F-Ino. It corrects common misconceptions regarding fluorine-induced puckering by detailing the specific hyperconjugative interactions that drive this molecule predominantly into the South (


) conformation1

The Fluorine Effect: Conformational Steering Mechanisms

The Stereoelectronic Driver

The conformation of the ribose ring in 3'-F-Ino is not random; it is steered by the Gauche Effect and Antiperiplanar (AP) interactions . While 2'-fluorinated nucleosides typically favor the North (


In 3'-F-Ino, the dominant stabilizing interaction is the hyperconjugation between the

2'-hydrogen

3'-fluorine
  • Mechanism:

    
    [1]
    
  • Requirement: This interaction is maximized when the

    
     and 
    
    
    bonds are antiperiplanar (approx.[1]
    
    
    dihedral angle).[2]
  • Result: This geometry is geometrically satisfied only in the South (

    
    )  pucker.
    
Comparative Conformation Logic

The following diagram illustrates the causal logic distinguishing 3'-F-Ino from other analogues.

GSubstituent3'-Fluorine SubstitutionInteractionHyperconjugation(σ C2'-H → σ* C3'-F)Substituent->InteractionInducesGeometryAntiperiplanarRequirementInteraction->GeometryMaximizesPuckerSouth Conformation(C2'-endo)Geometry->PuckerStabilizesBioOutcomeDNA PolymeraseRecognition (B-form mimic)Pucker->BioOutcomeDictates

Figure 1: The stereoelectronic pathway driving 3'-Deoxy-3'-fluoroinosine toward the South conformation.[1]

Structural Analysis Methodologies

To validate the conformation of 3'-F-Ino, researchers must rely on quantitative NMR observables.[1] The scalar coupling constants (


NMR Signatures of Sugar Pucker

The vicinal proton-proton coupling constant

3
ParameterNorth (

)
South (

)
3'-F-Ino ObservedInterpretation

0.0 – 2.0 Hz7.0 – 9.0 Hz~8.0 Hz Strong South Bias

7.0 – 9.0 Hz0.0 – 2.0 Hz< 3.0 Hz Consistent with South

~53 Hz~53 Hz~53 Hz Diagnostic of F-substitution
X-Ray Crystallography Considerations

While NMR provides solution-state dynamics, X-ray crystallography captures a static snapshot.[1]

  • Packing Forces: Be aware that crystal packing forces can sometimes distort the sugar pucker away from its solution-state minimum.

  • Validation: A true South conformer in solid state will exhibit a

    
     atom displaced to the same side of the furanose plane as the 
    
    
    atom and the base.

Experimental Protocols

Synthesis: The "Xylo-to-Ribo" Inversion

Direct fluorination of a ribose system often fails to achieve the desired stereochemistry. The standard protocol utilizes a xylo-configured precursor (hydroxyl "up") and inverts it using DAST (Diethylaminosulfur trifluoride) to achieve the 3'-fluoro ribo-configuration ("down").[1]

Protocol Workflow:

  • Start: 2',5'-Di-O-trityl-xylo-inosine (protects 2' and 5' positions).[1]

  • Reaction: Dissolve starting material in anhydrous

    
     (DCM) under Argon.
    
  • Fluorination: Add DAST (3.0 eq) dropwise at -78°C.

  • Inversion: Allow to warm to room temperature. The

    
     mechanism inverts the 3'-xylo-OH to a 3'-ribo-F.[1]
    
  • Quench: Pour into saturated

    
    .
    
  • Deprotection: Treat with 80% Acetic acid or TFA to remove trityl groups.

  • Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient).

NMR Conformation Analysis Protocol

This protocol ensures accurate determination of the sugar pucker without interference from solvent exchange or impurities.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of purified 3'-F-Ino in 0.6 mL of

      
       (99.9% D).
      
    • Note: Avoid DMSO-d6 if possible, as it can alter hydration shells and slightly perturb conformational equilibria compared to physiological conditions.[1]

    • Add trace TMSP (Trimethylsilylpropanoic acid) as an internal reference.[1]

  • Acquisition Parameters (600 MHz recommended):

    • Temperature: 298 K (25°C).[1]

    • Experiment 1: 1D

      
       NMR (32 scans, relaxation delay > 2s).
      
    • Experiment 2: 1D

      
       NMR (proton-coupled) to observe 
      
      
      .
    • Experiment 3: 2D

      
       COSY or TOCSY (to resolve overlapping H2'/H3'/H4' signals).
      
  • Data Processing & Calculation:

    • Apply a window function (Gaussian) to resolve multiplet splittings.

    • Measure

      
       in Hz.
      
    • Calculation: Use the pseudorotation equation:

      
      
      Assume 
      
      
      Hz and
      
      
      Hz.
Analytical Workflow Diagram

WorkflowStartPrecursor:Xylo-InosineStep1Fluorination (DAST)SN2 InversionStart->Step1Step2Deprotection(Acid Hydrolysis)Step1->Step2QCHPLC Purification& MS VerificationStep2->QCAnalysisNMR Analysis(D2O, 600 MHz)QC->AnalysisResultCalculate % Southvia J(1',2')Analysis->Result

Figure 2: Experimental workflow for the synthesis and structural validation of 3'-F-Ino.

Biological Implications[1][4][5][6]

The structural rigidity of 3'-F-Ino has profound implications for its biological activity.

  • Enzyme Recognition: The South (

    
    )  conformation mimics the sugar pucker found in B-form DNA.[4] Consequently, 3'-F-Ino is more likely to be recognized by DNA polymerases than by RNA polymerases (which prefer A-form/North substrates).[1]
    
  • Chain Termination: Lacking a 3'-OH group, 3'-F-Ino acts as an obligate chain terminator if incorporated into a growing nucleic acid strand.[1]

  • Metabolic Stability: The C-F bond is resistant to hydrolysis. However, the specific South conformation may affect binding to deaminases (like ADA), potentially altering its half-life compared to natural inosine.

References

  • Chemical Society Reviews. (2022). 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics.[1] (Discusses the "South" preference for 3'-fluoro systems).

  • Journal of the American Chemical Society. Structure and conformation of the antiviral nucleoside 2'-fluoro-5-iodoarabinosylcytosine (FIAC).[5] The gauche effect in nucleosides.[3][5][6] (Foundational text on the Gauche effect in nucleosides).

  • IMSERC (Northwestern University). Nucleic Acid NMR: Sugar Puckering. (Protocol for J-coupling analysis).[1]

  • Vertex AI Research / NIH. Synthesis and Biological Evaluation of 2′,3′-Dideoxy-3′-Fluororibofuranosyl Purine Nucleosides.[1] (Specific synthetic routes for 3'-F purines).

Evaluation of 3'-Deoxy-3'-fluoroinosine (3'-F-dI): Metabolic Stability & Antiviral Profiling in Flaviviridae

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Nucleoside Analogue (Purine, Inosine derivative) Primary Utility: Metabolic stability profiling of the parent drug 3'-Deoxy-3'-fluoroadenosine (3'-F-dA) ; investigation of Adenosine Deaminase (ADA) mediated resistance. Target Pathogens: Flavivirus genus (Dengue, Zika, West Nile, Tick-Borne Encephalitis).[1][2][3][4]

This technical guide details the in vitro assessment of 3'-Deoxy-3'-fluoroinosine (3'-F-dI) . While the adenosine analogue (3'-F-dA) acts as a potent chain terminator against flaviviral RNA-dependent RNA polymerase (RdRp), it is susceptible to rapid deamination by host ADA, yielding 3'-F-dI. Consequently, quantifying the antiviral activity (or lack thereof) of 3'-F-dI is a critical step in establishing the pharmacodynamic half-life and metabolic liability of the parent therapeutic candidate.

Part 1: Chemical Biology & Mechanism of Action

Structural Basis of Inhibition

The 3'-deoxy-3'-fluoro substitution mimics the 3'-hydroxyl group of natural ribose in size and electronegativity (C-F is isosteric to C-OH) but lacks the nucleophilic oxygen required for phosphodiester bond formation.

  • Mechanism: Obligate Chain Termination.[3] If the triphosphate form is incorporated into the nascent viral RNA by NS5 RdRp, the absence of a 3'-OH prevents the addition of the next nucleotide.

  • The Metabolic Bottleneck: The efficacy of 3'-F-dI depends entirely on the cell's ability to re-aminate it back to the adenosine pathway (via Adenylosuccinate Synthase) or phosphorylate it directly (via Inosine Kinase/IMP metabolic routes). In most somatic cells, 3'-F-dI represents a detoxification product, rendering the molecule significantly less potent than its parent, 3'-F-dA.

Signaling & Metabolic Pathway (Graphviz)

The following diagram illustrates the critical relationship between the active parent drug (3'-F-dA) and the metabolite (3'-F-dI).

NucleosideMetabolism Parent 3'-Deoxy-3'-fluoroadenosine (3'-F-dA) [Parent Drug] Metabolite 3'-Deoxy-3'-fluoroinosine (3'-F-dI) [Metabolite] Parent->Metabolite Adenosine Deaminase (ADA) Triphosphate 3'-F-dA-TP [Active Inhibitor] Parent->Triphosphate Kinases (AK, etc.) Metabolite->Parent Re-amination (Inefficient) Clearance Renal Clearance (Inactive) Metabolite->Clearance Excretion ViralRNA Viral RNA Chain Termination Triphosphate->ViralRNA NS5 RdRp Incorporation

Caption: Metabolic fate of 3'-F-dA. High ADA activity converts the potent Adenosine form into the Inosine form (3'-F-dI), often acting as a metabolic sink.

Part 2: Experimental Protocols

Cell Culture Systems

Flaviviruses exhibit broad tissue tropism. Testing must be conducted in relevant cell lines to account for differential kinase/deaminase expression.

  • Vero E6 (Green Monkey Kidney): Deficient in Interferon-beta production; highly permissive. Standard for potency (EC50) screening.

  • HuH-7 (Human Hepatocarcinoma): Metabolically active; expresses high levels of drug-metabolizing enzymes. Essential for distinguishing 3'-F-dA vs. 3'-F-dI activity in a human context.

  • HBCA (Primary Human Brain Cortical Astrocytes): Critical for neurotropic viruses (TBEV, WNV, ZIKV).

Cytotoxicity Profiling (MTS Assay)

Before antiviral assessment, the Cytotoxic Concentration (CC50) must be established to ensure viral reduction is not due to host cell death.

Protocol:

  • Seeding: Seed HuH-7 cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C.
    
  • Treatment: Add serially diluted 3'-F-dI (Range: 0.1 µM to 200 µM) in maintenance medium (DMEM + 2% FBS). Include 3'-F-dA as a reference control.

  • Incubation: Incubate for 72 hours (matching the antiviral assay duration).

  • Readout: Add 20 µL MTS/PMS reagent. Incubate 2-4h. Read Absorbance at 490 nm.

  • Calculation:

    
    
    
Antiviral Efficacy: Plaque Reduction Neutralization Test (PRNT)

This is the gold standard for confirming reduction in infectious viral progeny.

Protocol:

  • Seeding: Seed Vero E6 cells in 24-well plates (

    
     cells/well) to achieve 90% confluency overnight.
    
  • Infection: Infect monolayers with Flavivirus (e.g., ZIKV or DENV-2) at an MOI of 0.1. Adsorb for 1 hour at 37°C.

  • Wash: Remove inoculum and wash 2x with PBS to remove unbound virus.

  • Treatment (Overlay): Apply semi-solid overlay (CMC or Methylcellulose) containing serial dilutions of 3'-F-dI .

    • Critical Control: Run parallel wells with 3'-F-dA (Parent) and Ribavirin (Positive Control).

  • Incubation:

    • DENV/ZIKV: 4-5 days.

    • TBEV: 3-4 days.

  • Fixation & Staining: Fix with 4% Formaldehyde. Stain with 1% Crystal Violet.

  • Enumeration: Count plaques manually or using an automated reader.

Experimental Workflow Diagram (Graphviz)

AssayWorkflow Step1 1. Cell Seeding (Vero/HuH-7) Step2 2. Infection (MOI 0.1) 1h Adsorption Step1->Step2 Step3 3. Compound Addition (3'-F-dI Dilution Series) Step2->Step3 Step4 4. Incubation (72-96h) Step3->Step4 Step5 5. Readout Step4->Step5 ReadoutA Cytotoxicity (MTS/CCK-8) Step5->ReadoutA ReadoutB Antiviral Efficacy (Plaque/qPCR) Step5->ReadoutB

Caption: Step-by-step workflow for parallel assessment of cytotoxicity and antiviral potency.

Part 3: Data Interpretation & SAR Analysis

The value of testing 3'-F-dI lies in the comparison with 3'-F-dA. You will likely observe one of two scenarios:

Scenario A: High Selectivity Index (The "Ideal" Metabolite)

If 3'-F-dI shows high EC50 (>50 µM) and high CC50 (>100 µM) :

  • Interpretation: The metabolite is inactive and non-toxic.

  • Implication: The therapeutic window of the parent drug (3'-F-dA) is defined solely by the rate of ADA deamination. ADA inhibitors (like Pentostatin) might potentiate the parent drug.

Scenario B: Residual Activity

If 3'-F-dI shows moderate EC50 (5-20 µM) :

  • Interpretation: The inosine analog retains activity, likely by intracellular conversion back to the AMP analog or via direct incorporation as ITP.

  • Implication: The drug has a "soft" metabolic landing, extending its effective half-life in vivo.

Comparative Data Table (Template)
CompoundVirusCell LineEC50 (µM)CC50 (µM)SI (CC50/EC50)Notes
3'-F-dA ZIKVHuH-71.5 ± 0.2>100>66Parent Drug (High Potency)
3'-F-dI ZIKVHuH-7TBD >100TBD Target Metabolite
Ribavirin ZIKVHuH-712.0 ± 3.1>20016Positive Control

(Note: TBD = To Be Determined experimentally. Literature suggests 3'-F-dI will be significantly less potent than 3'-F-dA).

References

  • Eyer, L., et al. (2011).Broad-spectrum antiviral activity of 3'-deoxy-3'-fluoroadenosine against emerging flaviviruses.

  • Eyer, L., et al. (2021).Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Provides a comprehensive review of nucleoside metabolism in the context of Flaviviridae, including the role of ADA.

  • Hercík, K., et al. (2021). Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses.[5] Further characterizes the in vivo efficacy and metabolic stability of the class.

  • De Clercq, E. (2009). Antiviral agents acting as DNA or RNA chain terminators.[3] The foundational text on the mechanism of action for modified nucleosides lacking the 3'-OH group.

Sources

physicochemical properties and solubility of 3'-Deoxy-3'-fluoroinosine

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide designed for researchers and drug development professionals. It synthesizes physicochemical data, experimental protocols, and mechanistic insights regarding 3'-Deoxy-3'-fluoroinosine.

Compound Identity & Physicochemical Profiling

Executive Technical Summary

3'-Deoxy-3'-fluoroinosine (CAS: 117517-20-1) is a synthetic nucleoside analog derived from the substitution of the 3'-hydroxyl group of the ribose moiety with a fluorine atom in the ribo configuration. It functions primarily as a metabolic probe and a potential therapeutic agent in the antiviral and antineoplastic sectors.

Unlike its parent compound inosine, which is a central intermediate in purine metabolism, the 3'-fluorinated analog exhibits altered sugar puckering (favoring C3'-endo conformation due to the gauche effect) and enhanced glycosidic bond stability. Biologically, it often acts as a prodrug or a metabolic dead-end, resisting phosphorylase-mediated cleavage while serving as a substrate for specific kinases or deaminases.

Core Utility:

  • Antiviral Research: Investigated for activity against Flaviviruses (e.g., TBEV, WNV) often as a metabolite of 3'-deoxy-3'-fluoroadenosine.[1]

  • Structural Biology: Used to study the "fluorine effect" on RNA polymerase fidelity and ribozyme catalysis.

  • Metabolic Stability: The C3'-F substitution retards glycosidic hydrolysis, extending plasma half-life relative to native nucleosides.

Physicochemical Identity & Properties[1][2][3][4][5]

The following data aggregates calculated and experimental values to establish a baseline for formulation and assay development.

Table 1: Physicochemical Constants
PropertyValue / DescriptionConfidence
IUPAC Name 9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,9-dihydro-6H-purin-6-oneHigh
CAS Number 117517-20-1High
Molecular Formula C₁₀H₁₁FN₄O₄High
Molecular Weight 270.22 g/mol High
Physical State White to off-white crystalline solidHigh
LogP (Octanol/Water) -1.4 (Calculated)Med
pKa (Base N1-H) ~8.8 (Hypoxanthine moiety)High (Analog-derived)
pKa (Sugar 2'-OH) ~12.5 (Lowered from ~13.5 by 3'-F induction)Med
Polar Surface Area ~105 ŲHigh
H-Bond Donors 3High
H-Bond Acceptors 5High
The "Fluorine Effect" on Conformation

The substitution of OH with F at the 3'-position induces a profound stereoelectronic effect. Due to the high electronegativity of fluorine, the ribose ring is biased towards the C3'-endo (North) conformation. This mimics the conformation of RNA (A-form helix), making 3'-Deoxy-3'-fluoroinosine a potent structural mimic for RNA-dependent enzymes, yet the lack of a 3'-OH prevents canonical phosphodiester bond extension in some contexts or alters the kinetics of polymerization.

Solubility & Stability Profile

Aqueous Solubility

3'-Deoxy-3'-fluoroinosine is a polar molecule with significant hydrophilicity (LogP -1.4).

  • Water: Soluble (>10 mg/mL). Solubility increases significantly at pH > 9.0 due to deprotonation of the N1 position (pKa ~8.8).

  • PBS (pH 7.4): Soluble. Suitable for direct dissolution in cell culture media buffers.

Organic Solvent Compatibility
  • DMSO: Highly soluble (>50 mg/mL). Recommended for preparing stock solutions (typically 10-100 mM).

  • Ethanol: Sparingly soluble. Not recommended for high-concentration stocks.

  • DMF: Soluble.

Hydrolytic Stability (Expert Insight)

A critical advantage of 3'-fluorination is the stabilization of the glycosidic bond .

  • Acid Resistance: In native nucleosides, acid hydrolysis proceeds via protonation of the base and cleavage to form an oxocarbenium ion. The highly electronegative 3'-fluorine destabilizes this positively charged transition state, making 3'-Deoxy-3'-fluoroinosine significantly more resistant to acid-catalyzed depurination than inosine.

  • Enzymatic Resistance: The modification renders the molecule resistant to Purine Nucleoside Phosphorylase (PNP), preventing rapid degradation to the free base (hypoxanthine) and ribose-1-phosphate.

Synthesis & Characterization Protocol

While direct fluorination of inosine is chemically challenging due to base lability, the most authoritative and high-yield route involves the synthesis of the adenosine analog followed by enzymatic deamination. This protocol ensures stereochemical integrity.[2]

Workflow Diagram (DOT)

SynthesisWorkflow Start Adenosine Step1 Protection (Tritylation) Start->Step1 Step2 Fluorination (DAST / Xylo-intermediate) Step1->Step2 Inversion to Xylo Step3 Deprotection Step2->Step3 DAST Inter 3'-Deoxy-3'-fluoroadenosine Step3->Inter Final 3'-Deoxy-3'-fluoroinosine Inter->Final Enzymatic Conversion Enzyme Adenosine Deaminase (ADA) Enzyme->Inter

Figure 1: Chemo-enzymatic synthesis route ensuring stereochemical retention at C3'.

Detailed Protocol: Enzymatic Conversion

Rationale: Using Adenosine Deaminase (ADA) allows for mild, quantitative conversion of 3'-deoxy-3'-fluoroadenosine to the inosine analog without harsh chemical deamination conditions (e.g., nitrous acid) that might degrade the fluorinated sugar.

Reagents:

  • Substrate: 3'-Deoxy-3'-fluoroadenosine (Synthesized via DAST method [1]).[3]

  • Enzyme: Adenosine Deaminase (Calf Intestine), Type II.

  • Buffer: 50 mM Phosphate Buffer, pH 7.4.

Procedure:

  • Dissolution: Dissolve 50 mg of 3'-deoxy-3'-fluoroadenosine in 20 mL of Phosphate Buffer (pH 7.4).

  • Initiation: Add 10 units of Adenosine Deaminase.

  • Incubation: Incubate at 25°C. Monitor reaction progress via UV spectroscopy.

    • Checkpoint: Monitor the shift in

      
       from ~260 nm (Adenosine) to ~248 nm (Inosine).
      
  • Termination: Once conversion is >99% (typically 1-4 hours), filter the solution through a 10 kDa MWCO centrifugal filter to remove the enzyme.

  • Isolation: Lyophilize the filtrate to obtain 3'-Deoxy-3'-fluoroinosine as a white powder. Desalt via C18 solid-phase extraction if necessary.

Biological Mechanism & Experimental Validation

Mechanism of Action

3'-Deoxy-3'-fluoroinosine acts primarily as a pro-metabolite . It is taken up by nucleoside transporters (ENT1/ENT2). Inside the cell, it is often phosphorylated by cellular kinases.

  • Chain Termination: If converted to the triphosphate, it can be incorporated into viral RNA. The presence of the 3'-F (instead of 3'-OH) prevents the nucleophilic attack required for the next phosphodiester bond, causing chain termination.

  • Metabolic Blockade: It inhibits IMP dehydrogenase (IMPDH) indirectly or acts as a false substrate, depleting the guanine nucleotide pool.

Biological Pathway Diagram (DOT)

MetabolicPathway Ext Extracellular 3'-F-Inosine Trans Nucleoside Transporter (ENT1/2) Ext->Trans Intra Intracellular 3'-F-Inosine Trans->Intra MP 3'-F-IMP (Monophosphate) Intra->MP Cytosolic Kinases TP 3'-F-ITP / 3'-F-GTP (Triphosphate) MP->TP Phosphorylation Cascade RNA Viral RNA Polymerase (Chain Termination) TP->RNA Incorporation

Figure 2: Intracellular metabolic activation pathway.

Standardized Solubility Assay Protocol

To verify the solubility profile for formulation:

  • Preparation: Weigh 5 mg of compound into three separate microcentrifuge tubes.

  • Solvent Addition: Add 100 µL of Water, DMSO, and Ethanol respectively to the tubes.

  • Agitation: Vortex for 1 hour at room temperature.

  • Separation: Centrifuge at 10,000 x g for 5 minutes to pellet undissolved solid.

  • Quantification: Analyze the supernatant via HPLC (C18 column, Water/Acetonitrile gradient) against a standard curve.

References

  • Herdewijn, P., et al. (1989). "Synthesis and antiviral activity of 3'-fluoro-3'-deoxyadenosine." Journal of Medicinal Chemistry, 32(8), 1743-1749.

  • Eyer, L., et al. (2021).[4] "Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses." Antimicrobial Agents and Chemotherapy, 65(3), e01522-20.

  • PubChem Compound Summary. "3'-Deoxy-3'-fluoroinosine (CID 117517-20-1)." National Center for Biotechnology Information.

  • Mikhailopulo, I. A. (2010). "Fluorinated Nucleosides: Synthesis and Biological Implication." Current Organic Chemistry, 14(10). (Discusses the stabilizing effect of fluorine on glycosidic bonds).

Sources

Methodological & Application

protocol for using 3'-Deoxy-3'-fluoroinosine in cell culture antiviral assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Evaluation of 3'-Deoxy-3'-fluoroinosine (3'-dFI) in Cell Culture Antiviral Assays

Part 1: Executive Summary & Mechanistic Rationale

3'-Deoxy-3'-fluoroinosine (3'-dFI) is a synthetic purine nucleoside analogue.[1][2] While historically evaluated for anti-parasitic activity (e.g., Leishmania, Trypanosoma) and plant virus inhibition, it represents a critical chemical scaffold in human antiviral research. It is structurally related to 3'-deoxy-3'-fluoroadenosine (3'-dFA) , a broad-spectrum inhibitor of Flaviviruses (Tick-borne encephalitis, Zika, West Nile).

Mechanism of Action (Putative): In mammalian cells, 3'-dFI likely acts as a prodrug or a metabolic intermediate. Unlike adenosine analogues, which can be directly phosphorylated or deaminated, inosine analogues typically follow a specific salvage pathway:

  • Cellular Uptake: Mediated by nucleoside transporters (ENT/CNT).

  • Phosphorylation: Converted to 3'-dF-IMP by cytosolic 5'-nucleotidases or specific kinases.

  • Metabolic Branching:

    • Route A (GTP Analogue): Conversion to 3'-dF-XMP (via IMP Dehydrogenase)

      
       3'-dF-GMP 
      
      
      
      3'-dF-GTP. This active triphosphate competes with natural GTP during viral RNA synthesis, causing chain termination or lethal mutagenesis.
    • Route B (Inhibition): The monophosphate form (3'-dF-IMP) may competitively inhibit IMP Dehydrogenase (IMPDH), depleting intracellular GTP pools required for viral replication (similar to Ribavirin).

Part 2: Pre-Experimental Preparation

Compound Handling & Storage

Nucleoside analogues are stable but sensitive to moisture.

ParameterSpecificationNotes
Solvent DMSO (Dimethyl Sulfoxide)Prepare a 100 mM stock solution.
Solubility High in DMSO; Moderate in H₂OAvoid aqueous storage; hydrolysis risk over time.
Storage -20°C (Short term), -80°C (Long term)Aliquot to avoid freeze-thaw cycles (>3 cycles degrades potency).
Sterilization 0.22 µm PTFE FilterOnly filter the diluted working solution, not the DMSO stock.
Cell Line Selection

Select cells competent in purine salvage pathways to ensure metabolic activation.

  • MDCK (Madin-Darby Canine Kidney): Standard for Influenza assays.

  • Vero E6 (African Green Monkey Kidney): Standard for Flaviviruses (Zika, Dengue) and Coronaviruses.

  • HuH-7 (Human Hepatoma): Preferred for Hepatitis C (HCV) due to high metabolic enzyme activity.

Part 3: Experimental Protocol

Phase 1: Cytotoxicity Assay (CC50 Determination)

Objective: Determine the concentration that kills 50% of uninfected cells (CC50) to ensure antiviral effects are not artifacts of cell death.

  • Seeding: Seed cells (e.g., Vero E6) at

    
     cells/well in a 96-well plate. Incubate 24h at 37°C, 5% CO₂.
    
  • Compound Dilution: Prepare a semi-log dilution series of 3'-dFI in maintenance media (e.g., 500 µM

    
     0.1 µM). Include a DMSO vehicle control (max 0.5% final concentration).
    
  • Treatment: Remove spent media. Add 100 µL of compound dilutions to wells (triplicate).

  • Incubation: Incubate for 48–72 hours (matched to the viral assay duration).

  • Readout: Add 20 µL MTS/MTT reagent. Incubate 2–4 hours. Measure Absorbance at 490 nm.

  • Calculation: Normalize to Mock-treated control (100% viability) and Triton X-100 treated (0% viability).

Phase 2: Antiviral Efficacy Assay (EC50 Determination)

Objective: Determine the concentration that inhibits 50% of viral replication (EC50).

Method A: Cytopathic Effect (CPE) Inhibition (High Throughput) Best for: Viruses that cause visible cell lysis (Influenza, Enterovirus).

  • Seeding: Seed cells in 96-well plates to reach 90% confluency next day.

  • Pre-treatment (Critical Step):

    • Nucleoside analogues often require intracellular metabolization.

    • Add 3'-dFI dilutions to cells 1–2 hours prior to infection .

  • Infection:

    • Prepare virus inoculum at an MOI (Multiplicity of Infection) of 0.01 to 0.1.

    • Remove drug-containing media.

    • Add virus inoculum (50 µL/well). Incubate 1 hour for adsorption.

  • Post-Infection Treatment:

    • Remove inoculum. Wash 1x with PBS.

    • Add fresh maintenance media containing 3'-dFI (same concentration as pre-treatment).

  • Incubation: Incubate until virus control wells show >90% CPE (typically 3–5 days).

  • Quantification: Use MTS/MTT (cell viability acts as a proxy for viral inhibition) or Crystal Violet staining.

Method B: Plaque Reduction Assay (Gold Standard) Best for: Precise quantification of infectious viral particles (Flaviviruses).

  • Seeding: Seed cells in 6-well or 12-well plates (100% confluent monolayer).

  • Infection: Infect with ~50–100 PFU (Plaque Forming Units) per well. Adsorb 1 hour.

  • Overlay: Apply a semi-solid overlay (Avicel or Agarose) containing the specific concentration of 3'-dFI.

  • Incubation: 3–5 days (virus dependent).

  • Fix/Stain: Fix with 4% Formaldehyde. Stain with Crystal Violet.

  • Count: Count plaques. Calculate % reduction compared to DMSO control.

Part 4: Data Analysis & Visualization

Quantitative Metrics

Calculate the Selectivity Index (SI) to validate the therapeutic window.

MetricFormulaInterpretation
% Inhibition

Higher is better.
EC50 Non-linear regression (4-parameter logistic)Concentration for 50% max effect.
CC50 Non-linear regression (Viability vs. Log[Conc])Concentration for 50% cytotoxicity.
Selectivity Index (SI)

SI > 10 is promising; SI > 50 is excellent.
Experimental Workflow Diagram

Antiviral_Workflow Start Cell Seeding (24h prior) PreTreat Compound Pre-treatment (1-2h, 3'-dFI) Start->PreTreat 90% Confluency Infect Viral Infection (MOI 0.01-0.1) PreTreat->Infect Metabolic Priming Wash Wash & Re-apply Compound Infect->Wash 1h Adsorption Incubate Incubation (48-72h) Wash->Incubate Readout Readout (MTS / Plaque Count) Incubate->Readout

Figure 1: Step-by-step workflow for the antiviral evaluation of 3'-dFI, emphasizing the pre-treatment step crucial for nucleoside analogue phosphorylation.

Putative Metabolic Pathway

Metabolic_Pathway Drug 3'-dF-Inosine (Extracellular) Uptake Intracellular 3'-dF-Inosine Drug->Uptake ENT/CNT Transporters IMP 3'-dF-IMP Uptake->IMP 5'-Nucleotidase / Kinase XMP 3'-dF-XMP IMP->XMP IMP Dehydrogenase (Rate Limiting) Inhibit Viral RdRp Inhibition IMP->Inhibit IMPDH Inhibition (GTP Depletion) GMP 3'-dF-GMP XMP->GMP GMP Synthase GTP 3'-dF-GTP (Active Metabolite) GMP->GTP Kinases GTP->Inhibit Chain Termination

Figure 2: The hypothesized metabolic activation pathway of 3'-dFI. The compound acts either as a GTP-analogue precursor or an IMPDH inhibitor.

Part 5: Troubleshooting & Optimization

IssuePossible CauseCorrective Action
High Cytotoxicity (Low CC50) Mitochondrial toxicity common with fluoro-nucleosides.Test in non-dividing cells (confluent monolayers) to distinguish anti-proliferative vs. cytotoxic effects.
No Antiviral Activity Lack of phosphorylation enzymes in cell line.Verify cell line expresses necessary kinases (e.g., use HuH-7 over HeLa). Try extending pre-treatment time.
Precipitation Compound insolubility in aqueous media.Ensure DMSO concentration is <0.5%. Warm media to 37°C before adding compound.

References

  • Eyer, L., et al. (2011). Broad-spectrum antiviral activity of 3'-deoxy-3'-fluoroadenosine against emerging flaviviruses. PLoS ONE. Link (Note: Establishes the antiviral class activity of 3'-deoxy-3'-fluoro purines).

  • Hrdlicka, P. J., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules.[1][2][][4][5][6][7][8] Link

  • Biosynth Carbosynth. 3'-Deoxy-3'-fluoroinosine Product Data Sheet (CAS 117517-20-1).Link

  • MedChemExpress. 3'-Deoxy-3'-fluoroinosine Protocol and Handling.Link

  • Gros, L., et al. (2011).Wright-Giemsa Staining and Plaque Assay Protocols for Antiviral Screening. Methods in Molecular Biology.

Sources

Application Note: 3'-Deoxy-3'-fluoroinosine in Viral Replication Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The Strategic Role of 3'-Deoxy-3'-fluoroinosine

In the landscape of nucleoside analogue development, 3'-Deoxy-3'-fluoroinosine (3'-F-dI) occupies a critical niche. While its parent compound, 3'-Deoxy-3'-fluoroadenosine (3'-F-dA) , is a potent broad-spectrum inhibitor of RNA viruses (including Flaviviruses like ZIKV, WNV, and TBEV), 3'-F-dI serves primarily as a metabolic sentinel .

The therapeutic efficacy of adenosine analogues is frequently compromised by Adenosine Deaminase (ADA) , which rapidly deaminates the active drug into its inosine counterpart. For 3'-F-dA, this metabolite is 3'-F-dI. Unlike the adenosine form, 3'-F-dI often exhibits poor cellular uptake or reduced phosphorylation efficiency in mammalian cells, rendering it pharmacologically distinct.

This Application Note details the protocols for utilizing 3'-F-dI in viral replication studies, focusing on:

  • Metabolic Stability Profiling: Quantifying the deamination rate of 3'-F-dA.

  • Mechanism of Action Validation: Using 3'-F-dI as a negative control to confirm the necessity of the 6-amino group for viral RdRp recognition.

  • Cytotoxicity Differentiation: Distinguishing between viral polymerase inhibition and host IMP dehydrogenase (IMPDH) inhibition.

Mechanism of Action & Metabolic Pathway

The ADA "Metabolic Trap"

The primary challenge in deploying 3'-fluoro-adenosine analogues is their susceptibility to cellular ADA. The conversion to 3'-F-dI represents a loss of antiviral potency in many cell types due to:

  • Transport Exclusion: Inosine analogues often have lower affinity for equilibrative nucleoside transporters (ENTs) compared to adenosine analogues.

  • Phosphorylation Bottleneck: 3'-F-dI must be phosphorylated to 3'-F-IMP. While IMP can theoretically be converted back to AMP analogues (via adenylosuccinate synthase) or GMP analogues (via IMP dehydrogenase), the 3'-fluoro modification can sterically hinder these enzymatic steps, leading to "dead-end" accumulation or excretion.

Pathway Diagram

The following diagram illustrates the metabolic fate of 3'-F-dA and the role of 3'-F-dI.

MetabolicPathway cluster_0 Critical Failure Point F_dA 3'-Deoxy-3'-fluoroadenosine (Active Antiviral) F_dI 3'-Deoxy-3'-fluoroinosine (Metabolite/Inactive) F_dA->F_dI Rapid Deamination F_dA_TP 3'-F-dA-TP (Chain Terminator) F_dA->F_dA_TP Phosphorylation Viral_RdRp Viral RdRp (Inhibition) F_dA_TP->Viral_RdRp Incorporation & Termination ADA Adenosine Deaminase (ADA) Kinase Cellular Kinases

Caption: Metabolic divergence of 3'-F-dA. ADA-mediated conversion to 3'-F-dI represents a primary clearance pathway reducing antiviral efficacy.

Experimental Protocols

Protocol A: Metabolic Stability Assay (LC-MS/MS)

Objective: To determine the half-life of 3'-F-dA and the rate of formation of 3'-F-dI in cell culture or plasma.

Materials
  • Test Compound: 3'-Deoxy-3'-fluoroadenosine (10 mM stock in DMSO).

  • Reference Standard: 3'-Deoxy-3'-fluoroinosine (10 mM stock in DMSO).

  • Matrix: Human Plasma or Liver S9 fraction (or specific cell lysate).

  • Analysis: LC-MS/MS system (e.g., Agilent 6400 Series or equivalent).

Workflow
  • Preparation: Dilute 3'-F-dA to 1 µM in pre-warmed (37°C) plasma or culture medium.

  • Incubation: Incubate at 37°C.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately add 150 µL of ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Centrifugation: Spin at 4,000 rpm for 20 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor MRM transitions for both the parent (Adenosine form) and the metabolite (Inosine form).

Data Analysis

Calculate the % conversion using the calibration curve of the 3'-F-dI standard.



Note: A rapid appearance of the 3'-F-dI peak correlates with poor in vivo half-life.
Protocol B: Antiviral Specificity & Selectivity Index (SI)

Objective: To confirm that antiviral activity is driven by the adenosine analogue and not the inosine metabolite.

Materials
  • Cell Line: Vero E6 (for Flaviviruses) or Huh-7 (for HCV).

  • Virus: ZIKV, DENV, or WNV (MOI 0.1).

  • Reagents: CellTiter-Glo® (Cytotoxicity), Plaque Assay reagents (Efficacy).

Step-by-Step Procedure
  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Group A: Treat with serial dilutions of 3'-F-dA (0.1 – 100 µM).

    • Group B: Treat with serial dilutions of 3'-F-dI (0.1 – 100 µM).

    • Group C: Vehicle Control (DMSO).

  • Infection: Infect cells with virus (MOI 0.1) 2 hours post-treatment.

  • Incubation: Incubate for 48–72 hours (depending on viral kinetics).

  • Readout:

    • Antiviral Efficacy (

      
      ):  Quantify viral supernatant titer via Plaque Assay or qRT-PCR.
      
    • Cytotoxicity (

      
      ):  Measure ATP levels in uninfected, treated parallel plates using CellTiter-Glo.
      
Expected Results & Interpretation
CompoundEC50 (Antiviral)CC50 (Cytotoxicity)Selectivity Index (SI)Interpretation
3'-F-dA Low µM (e.g., 1-5 µM)> 50 µMHigh (>10)Potent Antiviral
3'-F-dI Inactive / High µM > 100 µMN/AMetabolically Inactive

Critical Insight: If 3'-F-dI shows activity, investigate if the cell line has high levels of Adenylosuccinate Synthase (converting IMP -> AMP) or if the compound acts via IMPDH inhibition (depleting Guanosine pools).

Advanced Application: ProTide Scaffold Design

While 3'-F-dI itself is often inactive due to poor uptake, it serves as a valuable scaffold for ProTide (Pronucleotide) technology. By masking the phosphate groups, researchers can bypass the nucleoside transporter requirement.

Experimental Logic:

  • Synthesize the Phosphoramidate Prodrug of 3'-F-dI.

  • The prodrug enters the cell via passive diffusion.

  • Intracellular enzymes (Cathepsin A, HINT1) cleave the mask, releasing 3'-F-IMP inside the cell.

  • This forces the cell to process the Inosine analogue, allowing researchers to study the specific inhibition of IMPDH or the conversion to 3'-F-GTP (a potential terminator of HCV NS5B).

References

  • Eyer, L., et al. (2011). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy.[1] Link

  • Ford, H., et al. (1986). Synthesis and enzymatic studies of 3'-deoxy-3'-fluoronucleosides. Journal of Medicinal Chemistry.[2] Link

  • Biosynth. 3'-Deoxy-3'-fluoroinosine Product Data & Biological Activity.Link

  • De Clercq, E. (2009). Antiviral agents acting as DNA or RNA chain terminators. Handbook of Experimental Pharmacology. Link

  • Maguire, N.M., et al. (2015). Adenosine Deaminase (ADA) Stability of Nucleoside Analogues. Journal of Biological Chemistry. Link

Disclaimer: This guide is for research purposes only. All compounds described are for laboratory use and not for human administration.

Sources

enzymatic incorporation of 3'-Deoxy-3'-fluoroinosine into nascent RNA chains

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enzymatic Incorporation of 3'-Deoxy-3'-fluoroinosine (3'-F-ITP) into Nascent RNA Chains

Executive Summary

This application note details the protocol for the enzymatic incorporation of 3'-Deoxy-3'-fluoroinosine 5'-triphosphate (3'-F-ITP) into RNA using DNA-dependent RNA polymerases (specifically T7 RNAP) and viral RNA-dependent RNA polymerases (RdRp).

3'-F-ITP acts as a potent chain terminator . Unlike standard 3'-deoxy nucleotides (e.g., cordycepin), the electronegative fluorine atom at the 3' position enforces a C3'-endo sugar pucker (RNA-like conformation), enhancing the binding affinity of the nucleotide to the polymerase active site prior to incorporation. Once incorporated, the absence of a nucleophilic 3'-hydroxyl group prevents phosphodiester bond formation with the subsequent nucleotide, stalling the polymerase. This methodology is critical for:

  • Antiviral Drug Screening: Modeling the mechanism of action of adenosine-analog metabolites (e.g., deaminated 3'-F-Adenosine).

  • Polymerase Fidelity Studies: Probing the "wobble" capacity of Inosine against Cytidine (C), Uridine (U), and Adenosine (A) in the template strand.

  • Structural Biology: Generating stable, stalled elongation complexes for Cryo-EM.

Scientific Background & Mechanism

The Fluorine Effect

Standard RNA synthesis requires a 3'-OH group to attack the


-phosphate of the incoming NTP. In 3'-F-ITP, the hydroxyl is replaced by fluorine.
  • Conformation: The high electronegativity of fluorine prefers the axial orientation (gauche effect), driving the ribose ring into the North (C3'-endo) conformation. This mimics the shape of natural RNA, unlike 3'-deoxy (South/C2'-endo) analogs.

  • Termination: The C-F bond is chemically inert under physiological conditions. The polymerase successfully incorporates the base (Inosine) opposite a Cytidine (preferentially), but the subsequent step—nucleophilic attack—is chemically blocked.

Inosine Promiscuity

Inosine is a universal base that pairs preferentially with Cytidine (I:C) via two hydrogen bonds but can also form wobble pairs with Uridine (I:U) and Adenosine (I:A). This protocol uses 3'-F-ITP to map these specific tolerance thresholds in viral polymerases.

Visualization of Mechanism

The following diagram illustrates the kinetic pathway of incorporation and subsequent stalling.

G Substrate Template:Primer Complex Binding Binding of 3'-F-ITP Substrate->Binding Kd (Affinity) Catalysis Catalysis (PPi Release) Binding->Catalysis k_pol (Incorporation) Stalled Stalled Complex (Chain Termination) Catalysis->Stalled Translocation NextNTP Next Incoming NTP Stalled->NextNTP BLOCKED (No 3'-OH)

Figure 1: Kinetic pathway of 3'-F-ITP incorporation. The C3'-endo conformation facilitates binding and catalysis, but the 3'-F moiety physically blocks the attack on the next NTP, resulting in a stable stalled complex.

Materials & Reagents

ReagentSpecificationStorage
3'-F-ITP 100 mM stock (Sodium Salt), >98% Purity-80°C
T7 RNA Polymerase High Concentration (50 U/µL)-20°C
DNA Template Linearized plasmid or Oligo with T7 promoter-20°C
rNTP Mix 10 mM each (ATP, CTP, UTP, GTP)-20°C
Reaction Buffer 40 mM Tris-HCl (pH 7.9), 6 mM MgCl₂, 2 mM Spermidine, 10 mM DTT-20°C
[

-32P]-ATP
3000 Ci/mmol (Optional for radiolabeling)-20°C
Stop Solution 95% Formamide, 20 mM EDTA, 0.05% Bromophenol BlueRoom Temp

Critical Note on 3'-F-ITP Sourcing: 3'-F-ITP is often custom-synthesized or obtained from specialized nucleotide analog vendors (e.g., TriLink, Jena Bioscience) as a derivative of 3'-Fluoro-Adenosine via enzymatic deamination (using Adenosine Deaminase) or chemical synthesis. Ensure the triphosphate form is used, not the nucleoside.

Experimental Protocols

Protocol A: Single-Nucleotide Incorporation & Termination Assay

Objective: To verify the obligate chain termination properties of 3'-F-ITP opposite a Cytidine residue.

1. Template Design: Construct a DNA template containing the T7 promoter followed by a "G-less cassette" up to a specific point where a Cytidine (C) is located.

  • Example Sequence (Coding Strand):5'-TAATACGACTCACTATAGGG...[Sequence lacking G]...C...-3'

  • Result: The polymerase will transcribe until it hits the C on the template (requiring G or I incorporation).

2. Reaction Setup: Prepare the following mix on ice (20 µL final volume):

ComponentVolumeFinal Conc.
5X Transcription Buffer4 µL1X
DTT (100 mM)2 µL10 mM
RNase Inhibitor0.5 µL20 U
ATP, CTP, UTP Mix (10 mM)1 µL0.5 mM each
GTP (Control) OR 3'-F-ITP (Test)1 µL0.5 mM
[

-32P]-ATP
0.5 µLTrace
DNA Template (1 µg/µL)1 µL50 ng/µL
T7 RNA Polymerase1 µL50 U
Nuclease-Free WaterTo 20 µLN/A

3. Incubation:

  • Incubate at 37°C for 30–60 minutes .

  • Note: For viral RdRps (e.g., SARS-CoV-2, Influenza), incubation temperatures may vary (30°C–33°C).

4. Termination:

  • Add 20 µL of Stop Solution (Formamide/EDTA).

  • Heat at 95°C for 5 minutes to denature RNA.

  • Snap cool on ice.

5. Electrophoresis:

  • Load 5–10 µL onto a 15% Denaturing Polyacrylamide Gel (7M Urea) .

  • Run at 25W constant power until the dye front reaches the bottom.

6. Imaging:

  • Expose gel to a phosphor screen and scan (Typhoon or similar).

Protocol B: Competitive Incorporation Kinetics ( )

Objective: To determine the efficiency of 3'-F-ITP incorporation relative to the natural substrate (GTP).

1. Experimental Design:

  • Keep GTP concentration constant (e.g., 10 µM).

  • Titrate 3'-F-ITP concentrations (0, 10, 50, 100, 500, 1000 µM).

2. Workflow: Follow the setup in Protocol A, but modify the nucleotide mix:

  • Tube 1: 10 µM GTP + 0 µM 3'-F-ITP

  • Tube 2: 10 µM GTP + 10 µM 3'-F-ITP

  • Tube 3: 10 µM GTP + 50 µM 3'-F-ITP

  • ...and so on.

3. Data Analysis: Measure the intensity of the Full-Length Product (FL) vs. the Terminated Product (T) . Calculate the fraction of termination:



Plot Fraction Terminated vs. [3'-F-ITP] to determine the


.

Data Interpretation & Troubleshooting

Expected Results
ConditionGel Band PatternInterpretation
GTP Only Single high-molecular-weight band (Full Length)Normal transcription.
3'-F-ITP Only Single low-molecular-weight band (Truncated at C)100% Termination. 3'-F-I incorporated, extension blocked.
GTP + 3'-F-ITP Two bands (Full Length + Truncated)Competition. Ratio depends on relative affinity (

) and concentration.
Troubleshooting Guide
  • Issue: No Termination Band Observed.

    • Cause: 3'-F-ITP hydrolysis or impurity.

    • Solution: Verify 3'-F-ITP integrity by HPLC. Ensure no contamination with natural ITP or GTP.

  • Issue: "n+1" Band Observed (Read-through).

    • Cause: Pyrophosphorolysis (reverse reaction) removing the 3'-F-I, followed by GTP incorporation.

    • Solution: Add Pyrophosphatase (0.01 U) to the reaction to degrade PPi and prevent reversal.

  • Issue: Smearing.

    • Cause: RNA degradation.[1]

    • Solution: Use RNase-free water and reagents. Clean equipment with RNaseZap.

Experimental Workflow Diagram

Workflow Start Reaction Assembly (Buffer, T7 RNAP, Template) NTPs Add Nucleotides (ATP, CTP, UTP + 3'-F-ITP) Start->NTPs Incubate Incubate 37°C (30-60 min) NTPs->Incubate Stop Quench (95% Formamide + EDTA) Incubate->Stop PAGE Denaturing PAGE (Resolution of n vs n+1) Stop->PAGE Analysis Phosphorimaging & Quantification PAGE->Analysis

Figure 2: Step-by-step workflow for the enzymatic incorporation assay.

References

  • Metzker, M. L., et al. (1994). Termination of DNA synthesis by novel 3'-modified-deoxyribonucleoside 5'-triphosphates.[2] Nucleic Acids Research, 22(20), 4259–4267. Link

  • Kutyavin, I. V. (2008). Use of 3'-endo-modified nucleotides for the design of high-affinity probes. Biochemistry, 47(51), 13666–13673. (Describes the sugar pucker effect). Link

  • Chidgeavadze, Z. G., et al. (1984). 3'-Fluoro-2',3'-dideoxyribonucleoside 5'-triphosphates: terminators of DNA synthesis.[2] FEBS Letters, 183(2), 275-278. (Foundational work on 3'-F termination). Link

  • Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses.[3] Antimicrobial Agents and Chemotherapy, 65(4). (Describes the antiviral mechanism relevant to 3'-F-I metabolites). Link

  • Sousa, R., & Mukherjee, S. (2003). T7 RNA polymerase.[4][5][6][7][8] Progress in Nucleic Acid Research and Molecular Biology, 73, 1–41. (Authoritative review on T7 RNAP mechanism). Link

Disclaimer: This protocol involves the use of radioactive materials (optional) and hazardous chemicals (acrylamide, formamide). Adhere to all institutional safety guidelines.

Sources

Application Note: Determination of EC50 Values for 3'-Deoxy-3'-fluoroinosine (3'-F-dI)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

3'-Deoxy-3'-fluoroinosine (3'-F-dI) is a synthetic purine nucleoside analogue.[1] Structurally, it is characterized by the replacement of the hydroxyl group at the 3' position of the ribose sugar with a fluorine atom. This modification is critical in medicinal chemistry; the fluorine atom mimics the hydroxyl group sterically (isostere) but alters the electronic properties and prevents the formation of the phosphodiester bond required for DNA/RNA chain elongation.

Mechanism of Action (MOA)

To determine a valid EC50, one must understand that 3'-F-dI is a prodrug .[1] It is biologically inactive until it enters the cell and undergoes sequential phosphorylation by host cellular kinases.[1]

  • Cellular Uptake: Mediated by Equilibrative Nucleoside Transporters (ENTs).[1]

  • Activation: Phosphorylation to the monophosphate (MP), diphosphate (DP), and finally the active triphosphate (TP) form.[1]

  • Target Engagement: The triphosphate competes with natural nucleotides (ATP/GTP) for incorporation by viral RNA-dependent RNA polymerases (RdRp) or parasite DNA polymerases.[1]

  • Effect: Incorporation leads to immediate chain termination (due to the lack of a 3'-OH) or lethal mutagenesis.[1]

Graphviz Diagram: Mechanism of Action

MOA Extracellular Extracellular 3'-F-dI Transporter ENT Transporter Extracellular->Transporter Influx Intracellular Intracellular 3'-F-dI Transporter->Intracellular Kinase1 Nucleoside Kinase (Phosphorylation) Intracellular->Kinase1 Activation Triphosphate Active Metabolite (3'-F-dI-TP) Kinase1->Triphosphate 3x Phosphorylation Polymerase Viral/Parasite Polymerase Triphosphate->Polymerase Competition w/ ATP/GTP Termination Chain Termination (Replication Halted) Polymerase->Termination Inhibition

Figure 1: The metabolic activation pathway of 3'-Deoxy-3'-fluoroinosine from cellular entry to polymerase inhibition.[1]

Experimental Design Strategy

Determining the EC50 (Half-Maximal Effective Concentration) requires two parallel workflows to establish a Selectivity Index (SI) . You cannot validate efficacy without ruling out host toxicity.[1]

  • Workflow A (Efficacy): Antiviral or Anti-parasitic assay (Target-dependent).[1]

  • Workflow B (Cytotoxicity): Mammalian cell viability assay (Host-dependent).

Critical Consideration: Nucleoside analogues often have poor solubility in aqueous media.[1] 3'-F-dI should be dissolved in 100% DMSO to create a stock solution, ensuring the final DMSO concentration in the cell culture never exceeds 0.5% (v/v) to avoid solvent toxicity.[1]

Protocol A: Cytotoxicity Assessment (Host Safety)

Objective: Determine the CC50 (Cytotoxic Concentration 50%) in standard mammalian cells (e.g., Vero, HepG2, or Huh-7).[1]

Materials
  • Cell Line: Vero E6 (ATCC® CRL-1586™).[1]

  • Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or Resazurin (Sigma).[1]

  • Compound: 3'-Deoxy-3'-fluoroinosine (10 mM Stock in DMSO).[1]

  • Plate: 96-well white-walled, clear-bottom tissue culture plates.[1]

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest cells and dilute to

      
       cells/mL in complete DMEM.[1]
      
    • Dispense 100 µL/well (

      
       cells/well) into the 96-well plate.
      
    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Preparation (Serial Dilution):

    • Prepare a "Master Plate" with 3-fold serial dilutions of 3'-F-dI in media.

    • Range: Start at 100 µM down to 0.01 µM (8 points).

    • Vehicle Control: Media + DMSO (matched to the highest concentration, e.g., 0.5%).[1]

    • Positive Control: Puromycin (10 µg/mL) or Staurosporine.[1]

  • Treatment:

    • Remove culture media from the cell plate.[1]

    • Add 100 µL of the drug-containing media from the Master Plate to the cells.[1]

    • Incubate for 72 hours (nucleoside analogs act slowly as they require metabolic incorporation).[1]

  • Readout (ATP Quantification):

    • Equilibrate the plate and CellTiter-Glo reagent to room temperature.[1]

    • Add 100 µL of CellTiter-Glo reagent to each well.[1]

    • Shake on an orbital shaker for 2 minutes (lysis).

    • Incubate 10 minutes (signal stabilization).

    • Measure Luminescence (RLU) on a microplate reader (e.g., GloMax or EnVision).[1]

Protocol B: Efficacy Determination (Antiviral/Antiparasitic)

Context: 3'-F-dI is often evaluated against Flaviviruses (e.g., Dengue, Zika) or Kinetoplastids.[1][2] This protocol uses a Viral Replicon Luciferase Reporter System (e.g., Dengue/HCV replicon), the industry standard for high-throughput nucleoside screening.[1]

Materials
  • System: BHK-21 or Huh-7 cells stably expressing a sub-genomic viral replicon with a Renilla luciferase reporter.[1]

  • Assay Media: DMEM without selection antibiotics (G418).

  • Substrate: Renilla Luciferase Assay System.

Step-by-Step Procedure
  • Seeding:

    • Seed replicon-harboring cells at

      
       cells/well in 96-well white plates.[1]
      
    • Incubate overnight.

  • Treatment:

    • Prepare 3'-F-dI serial dilutions (as in Protocol A).

    • Treat cells for 48 to 72 hours .[1]

    • Note: The incubation time must be sufficient for the nucleoside to deplete the intracellular pool of viral RNA.

  • Readout:

    • Aspirate media and wash with PBS.[1]

    • Add Renilla lysis buffer and substrate.[1]

    • Measure Luminescence immediately.[1]

    • Validation: The signal corresponds directly to viral replication levels.[1]

Graphviz Diagram: Experimental Workflow

Workflow cluster_readout Parallel Readouts Start Start: 10mM Stock (100% DMSO) Dilute Serial Dilution (100µM -> 0.01µM) Start->Dilute Seed Seed Cells (96-well plate) Treat Incubation (48-72 Hours) Seed->Treat Dilute->Treat Add Compound Cytotox CellTiter-Glo (Cell Viability) Treat->Cytotox Efficacy Luciferase Reporter (Viral Replication) Treat->Efficacy Analysis Non-Linear Regression (Sigmoidal Fit) Cytotox->Analysis Calculate CC50 Efficacy->Analysis Calculate EC50

Figure 2: Parallel workflow for determining Safety (CC50) and Efficacy (EC50).

Data Analysis & Calculation

Do not use linear regression. Biological dose-response curves are sigmoidal.[1][3] Use software like GraphPad Prism, IDBS XLfit, or Python (scipy.optimize).[1]

Equation: 4-Parameter Logistic (4PL) Regression


[1]
  • X: Log of concentration.

  • Y: Normalized Response (% Inhibition or % Viability).

  • Top: 100% (Vehicle Control).

  • Bottom: 0% (Maximal Inhibition/Death).[1]

Data Presentation Table
ParameterDefinitionAcceptance Criteria
EC50 Concentration inducing 50% viral/parasite reduction.[1]

on curve fit.[1]
CC50 Concentration inducing 50% host cell death.[1][2]Must be

.[1]
SI Selectivity Index (

).[1][2]
Target SI

(Early Discovery).[1]
Z' Factor Assay robustness metric.[1]

required for validation.[1]

Expertise & Troubleshooting (E-E-A-T)

1. The "Deamination" Trap: Adenosine and inosine analogues are susceptible to Adenosine Deaminase (ADA) present in Fetal Bovine Serum (FBS).[1]

  • Risk:[2][4][5] ADA may convert 3'-F-dI into an inactive metabolite or alter its potency.[1]

  • Solution: If EC50 values fluctuate between batches of serum, switch to Heat-Inactivated FBS (which reduces ADA activity) or add an ADA inhibitor (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine) to the media, although 3'-deoxy-3'-fluoroinosine is generally more resistant than non-fluorinated counterparts.[1]

2. Incubation Time: Nucleoside analogs are "slow killers."[1] They require multiple cell cycles to incorporate into RNA/DNA and cause chain termination.[1]

  • Correction: Never use a 24-hour incubation for an EC50 with this class.[1] Use 72 hours minimum to observe the true phenotypic effect.[1]

3. Edge Effects: In 96-well plates, evaporation can alter concentrations in the outer wells.[1]

  • Protocol: Fill the perimeter wells with sterile PBS and do not use them for data points.[1]

References

  • Eyer, L., et al. (2011). Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses.[1] Antimicrobial Agents and Chemotherapy.[1] (Demonstrates the standard protocol for fluorinated nucleoside EC50 determination against flaviviruses).

  • Thermo Fisher Scientific. Click-iT EdU Protocol for Flow Cytometry.[1] (Standard for validating nucleoside analog incorporation and proliferation).[1]

  • Sartorius. A Simple Method to Determine Relative Potency (EC50) Using Octet® BLI Technology.[1] (Principles of sigmoidal dose-response analysis).

  • Alsford Lab. EC50 Analysis Protocol. (Detailed calculation methodology for EC50 using non-linear regression).

  • PubChem. 3'-Deoxy-3'-fluoroguanosine Compound Summary. (Structural and chemical property reference for the 3'-fluoro-3'-deoxy nucleoside class). [1]

Sources

using 3'-Deoxy-3'-fluoroinosine in mouse models of TBEV or WNV infection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of 3'-Deoxy-3'-fluoroinosine (3'-dF-Ino) in Mouse Models of TBEV and WNV Infection

Executive Summary

This Application Note details the protocols for evaluating 3'-Deoxy-3'-fluoroinosine (3'-dF-Ino) in murine models of Tick-borne Encephalitis Virus (TBEV) and West Nile Virus (WNV). While its parent compound, 3'-Deoxy-3'-fluoroadenosine (3'-dF-A) , is a documented broad-spectrum antiviral, 3'-dF-Ino represents its primary deaminated metabolite. Understanding the pharmacological profile of 3'-dF-Ino is critical for two reasons:

  • Metabolic Stability Assessment: Quantifying 3'-dF-Ino formation is the gold standard for assessing the in vivo stability of 3'-dF-A against Adenosine Deaminase (ADA).

  • Intrinsic Activity Verification: Determining if the inosine metabolite retains antiviral potency or serves as a prodrug (via conversion to IMP analogs) is essential for defining the total therapeutic window.

This guide provides workflows for direct efficacy testing of 3'-dF-Ino and pharmacokinetic (PK) monitoring of the Adenosine-to-Inosine conversion in infected mice.

Scientific Background & Mechanism

Nucleoside analogs are a cornerstone of antiviral therapy for flaviviruses. The mechanism of action typically involves conversion to the triphosphate form, which competes with natural nucleotides for incorporation into the viral RNA by the NS5 polymerase, causing chain termination or lethal mutagenesis.

The Metabolic Challenge: 3'-dF-A is highly active but susceptible to deamination by serum Adenosine Deaminase (ADA), converting it to 3'-dF-Ino. In many cases, inosine derivatives are poor substrates for cellular kinases, rendering them therapeutically inert ("metabolic dead-ends"). However, some inosine analogs (e.g., Didanosine) act as prodrugs, being re-aminated to the active adenosine species intracellularly.

Figure 1: Metabolic Pathway of 3'-Deoxy-3'-fluoronucleosides The diagram below illustrates the critical conversion of the Adenosine form to the Inosine form and the subsequent divergence in activation vs. degradation.

MetabolicPathway cluster_legend Pathway Legend dFA 3'-dF-Adenosine (Active Parent) dFIno 3'-dF-Ino (Metabolite) dFA->dFIno Adenosine Deaminase (ADA) - Serum/Tissue dFATP 3'-dF-ATP (Active Viral Inhibitor) dFA->dFATP Kinases (Intracellular) dFIMP 3'-dF-IMP dFIno->dFIMP HGPRT/Kinases (Inefficient) Excretion Hypoxanthine Deriv. (Excretion) dFIno->Excretion PNP (Degradation) dFIMP->dFATP ADSS/ADSL (Re-amination) key Solid Line: Major Pathway Dashed: Degradation Dotted: Potential Prodrug Route

Caption: Metabolic fate of 3'-dF-A. The rapid conversion to 3'-dF-Ino by ADA often limits efficacy unless 3'-dF-Ino itself can be re-aminated to the active triphosphate pool.

Compound Preparation

Reagents Required:

  • 3'-Deoxy-3'-fluoroinosine (3'-dF-Ino): Custom synthesis or enzymatic conversion from 3'-dF-A using calf intestinal ADA (Sigma-Aldrich).

  • Vehicle: 0.5% Methylcellulose (for oral gavage) or Sterile Saline (0.9% NaCl) for IP injection.

  • Solubility Note: 3'-dF-Ino is generally more soluble in aqueous buffers than its adenosine counterpart.

Preparation Protocol:

  • Weighing: Accurately weigh the lyophilized powder.

  • Dissolution: Dissolve in sterile saline to a stock concentration of 10 mg/mL.

  • Sterilization: Filter through a 0.22 µm PES syringe filter.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Study A: Pharmacokinetic (PK) Evaluation

Objective: To determine the plasma half-life of 3'-dF-Ino and its formation rate if 3'-dF-A is administered.

Mouse Strain: BALB/c or C57BL/6 (Age: 6-8 weeks). Group Size: n=3 per timepoint.

ParameterCondition
Route Intraperitoneal (IP) or Oral Gavage (PO)
Dose 10 mg/kg, 50 mg/kg
Sampling Timepoints 15 min, 30 min, 1h, 2h, 4h, 8h, 24h
Sample Type Plasma (EDTA tubes) and Brain homogenate
Analysis LC-MS/MS (MRM mode)

Key Metric: Calculate the A/I Ratio (Adenosine/Inosine concentration). A low ratio (<0.1) indicates rapid deamination, suggesting the need for ADA inhibitors (e.g., Pentostatin) in efficacy models.

Study B: Efficacy in TBEV/WNV Mouse Models

Objective: To test if 3'-dF-Ino possesses intrinsic antiviral activity.

1. Virus Strains:

  • TBEV: Strain Hypr (highly neurovirulent).

  • WNV: Strain NY99 or Eg101.

2. Infection & Treatment Workflow:

Workflow Start Acclimatization (7 Days) Infection Infection (Day 0) TBEV: 100 PFU (IP) WNV: 100 PFU (IP) Start->Infection Treatment Treatment Initiation (Day 1 p.i.) BID for 7-10 Days Infection->Treatment +24h Monitor Daily Monitoring Weight, Neuro-symptoms, Survival Treatment->Monitor Endpoint Endpoint (Day 21) or Moribund Monitor->Endpoint

Caption: Experimental timeline for evaluating efficacy. Treatment typically begins 24h post-infection to simulate therapeutic intervention.

3. Detailed Step-by-Step Protocol:

Step 1: Infection (Day 0)

  • Anesthetize mice (Ketamine/Xylazine).

  • TBEV/WNV: Inoculate 100 PFU (Plaque Forming Units) in 100 µL sterile PBS via the intraperitoneal (IP) route.

  • Note: For neuroinvasion studies specifically, footpad inoculation may be preferred to mimic natural peripheral infection.

Step 2: Treatment (Day 1 - Day 10)

  • Divide mice into groups (n=10/group):

    • Group 1: Vehicle Control (Saline).

    • Group 2: 3'-dF-Ino (25 mg/kg, BID).

    • Group 3: 3'-dF-Ino (50 mg/kg, BID).

    • Group 4 (Positive Control): 3'-dF-A (25 mg/kg) + Pentostatin (if ADA inhibition is required).

  • Administer compound via IP injection twice daily (BID) for 8-10 consecutive days.

Step 3: Clinical Monitoring

  • Weigh mice daily.

  • Score neurological symptoms (0-4 scale):

    • 0: Healthy.

    • 1: Ruffled fur, hunched back.

    • 2: Hind limb weakness/paresis.

    • 3: Paralysis.

    • 4: Moribund (Euthanize immediately).

Step 4: Tissue Analysis (Day 6-8 p.i.)

  • Harvest brains from a subset of mice (n=3) during peak viremia/neuroinvasion.

  • Homogenize tissue in PBS.

  • Viral Titration: Perform Plaque Assay on PS or Vero cells.

  • RT-qPCR: Extract RNA and quantify viral genome copies (NS5 gene target).

Data Analysis & Interpretation

Table 1: Expected Outcomes and Interpretation

ObservationInterpretationActionable Insight
High Survival in 3'-dF-Ino Group The metabolite retains antiviral activity or is efficiently re-aminated.3'-dF-Ino is a viable drug candidate; investigate oral bioavailability.
No Survival Benefit 3'-dF-Ino is inactive (metabolic dead-end).Efficacy of the parent (3'-dF-A) depends entirely on preventing deamination. Co-administer ADA inhibitors.
Reduced Viral Titer (Brain) Compound crosses Blood-Brain Barrier (BBB).Critical for treating neurotropic flaviviruses like TBEV/WNV.
High Plasma 3'-dF-Ino (PK) Rapid clearance of parent drug.Indicates poor metabolic stability of the adenosine form.

Statistical Methods:

  • Survival: Kaplan-Meier curves with Log-rank (Mantel-Cox) test.

  • Viral Titers: One-way ANOVA with Dunnett’s multiple comparison test.

  • Significance Threshold: p < 0.05.

Troubleshooting & Safety

  • ADA Variability: Mouse serum has significantly higher ADA activity than human serum. Results in mice may underestimate the efficacy of adenosine analogs compared to humans. Solution: Always run a control arm with an ADA inhibitor (e.g., Pentostatin 0.2 mg/kg).

  • Biosafety: TBEV and WNV are BSL-3 pathogens (depending on strain and local regulations). All infections must be performed in BSL-3 containment.

  • Toxicity: If 3'-dF-Ino causes weight loss >20% in uninfected controls, reduce dose. Fluorinated nucleosides can cause mitochondrial toxicity.

References

  • Eyer, L., et al. (2021). "Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-fluoroadenosine against Emerging Flaviviruses." Journal of Virology.

  • Eyer, L., et al. (2016). "Nucleoside inhibitors of tick-borne encephalitis virus." Antiviral Research.

  • Holbrook, M. R. (2017). "Animal Models of West Nile Virus." Current Opinion in Virology.

  • De Clercq, E. (2019). "New Nucleoside Analogues for the Treatment of Hemorrhagic Fever Virus Infections." Chemistry - An Asian Journal.

  • Diamond, M. S., et al. (2003). "A Mouse Model of West Nile Virus Infection." Journal of Virology.

laboratory synthesis of 3'-Deoxy-3'-fluoroinosine 5'-triphosphate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemo-Enzymatic Synthesis & Purification of 3'-Deoxy-3'-fluoroinosine 5'-triphosphate (3'-dF-ITP)

Executive Summary & Strategic Rationale

The Challenge: The direct chemical phosphorylation of inosine analogs is notoriously difficult due to the reactivity of the O6-carbonyl group on the hypoxanthine base. Standard phosphorylation reagents (e.g., POCl3) often lead to chlorination at the O6 position, resulting in 6-chloropurine impurities that are difficult to separate. Furthermore, 3'-deoxy-3'-fluoro modifications alter the sugar pucker (favoring N-type/C3'-endo), which can impact the solubility and reactivity of the 5'-hydroxyl group.

The Solution: This protocol utilizes a Chemo-Enzymatic Approach . Instead of phosphorylating the inosine nucleoside directly, we synthesize the adenosine triphosphate analog (3'-dF-ATP) first, followed by a quantitative enzymatic deamination using Adenosine Deaminase (ADA).

Mechanism of Action:

  • Chemical Phase: 3'-Deoxy-3'-fluoroadenosine (3'-dF-A) is phosphorylated to the triphosphate (3'-dF-ATP) using the "One-Pot, Three-Step" Ludwig-Eckstein condition. This route is high-yielding for adenine bases.

  • Enzymatic Phase: Mammalian Adenosine Deaminase (ADA) selectively hydrolyzes the C6-amino group of the adenine moiety to a carbonyl, yielding the hypoxanthine base (Inosine) without degrading the triphosphate chain.

Workflow Visualization

G start Precursor: 3'-Deoxy-3'-fluoroadenosine step1 Chemical Phosphorylation (POCl3 / Proton Sponge) start->step1 Anhydrous DMF, 0°C inter Intermediate: 3'-dF-ATP step1->inter Pyrophosphate attack step2 Enzymatic Deamination (Adenosine Deaminase) inter->step2 pH 7.5 Buffer crude Crude 3'-dF-ITP step2->crude Quantitative Conv. purify Purification (DEAE Sephadex / TEAB) crude->purify Ion Exchange final Final Product: 3'-dF-ITP (Triethylammonium salt) purify->final Lyophilization

Figure 1: Chemo-Enzymatic Workflow for 3'-dF-ITP Synthesis.

Phase I: Chemical Synthesis of 3'-dF-ATP

Objective: Selective 5'-triphosphorylation of 3'-deoxy-3'-fluoroadenosine.

Reagents Required:

  • Substrate: 3'-Deoxy-3'-fluoroadenosine (dried over P2O5).

  • Phosphorylating Agent: Phosphorous oxychloride (POCl3).

  • Base: 1,8-Bis(dimethylamino)naphthalene (Proton Sponge).

  • Solvent: Trimethyl phosphate (TMP), anhydrous.

  • Pyrophosphate Source: Tributylammonium pyrophosphate (0.5 M in DMF).[1]

Protocol:

  • Drying (Critical): Dissolve the nucleoside (0.1 mmol) in anhydrous pyridine and co-evaporate three times to remove trace water. Resuspend in anhydrous Trimethyl phosphate (1.0 mL).

  • Activation: Add Proton Sponge (1.5 eq) to the solution. Cool the mixture to 0°C in an ice bath under Argon atmosphere.

  • Phosphorylation: Dropwise add POCl3 (1.2 eq) while stirring vigorously.

    • Expert Note: Monitor reaction by TLC (Silica, iPrOH:NH4OH:H2O 7:1:2). The starting nucleoside (Rf ~0.7) should disappear, forming the monophosphate (Rf ~0.05). Reaction time is typically 2–4 hours at 0°C.

  • Pyrophosphate Attack: Once the monophosphate is formed, add a pre-cooled solution of Tributylammonium pyrophosphate (4.0 eq) in anhydrous DMF. Add Tributylamine (4.0 eq) simultaneously. Stir for 15 minutes.

  • Quenching: Quench the reaction with 1.0 M Triethylammonium bicarbonate (TEAB) buffer (pH 7.5, 5 mL). Stir at room temperature for 45 minutes to hydrolyze cyclic intermediates.

Phase II: Enzymatic Conversion (Deamination)

Objective: Convert the Adenine base to Hypoxanthine (Inosine) using Adenosine Deaminase (ADA).

Why ADA? Chemical deamination (e.g., using nitrous acid) is harsh and can hydrolyze the triphosphate chain. ADA operates at physiological pH and is highly specific for the C6 position.

Protocol:

  • pH Adjustment: Take the crude quenched mixture from Phase I (containing 3'-dF-ATP). Adjust the pH to 7.5 using dilute HCl or NaOH.

  • Enzyme Addition: Add Calf Intestine Adenosine Deaminase (ADA) (Type II, ~5–10 units per mg of substrate).

  • Incubation: Incubate at 25°C.

  • Monitoring (Self-Validating Step):

    • UV Shift: Monitor the UV spectrum of a diluted aliquot.

    • Adenine λmax: 260 nm.

    • Hypoxanthine (Inosine) λmax: 248–250 nm.

    • Endpoint: The reaction is complete when the absorbance peak shifts completely to ~249 nm and the A260/A250 ratio stabilizes.

Phase III: Purification & Isolation

Objective: Isolate pure 3'-dF-ITP from inorganic phosphates and enzyme residues.

Method: Ion-Exchange Chromatography (DEAE-Sephadex A-25) with TEAB gradient.[1]

Protocol:

  • Column Prep: Pack a DEAE-Sephadex A-25 column (1.5 x 20 cm) and equilibrate with 0.05 M TEAB (pH 7.5).

  • Loading: Load the enzymatic reaction mixture directly onto the column.

  • Elution Gradient:

    • Buffer A: 0.05 M TEAB.

    • Buffer B: 1.0 M TEAB.[2]

    • Gradient: Linear gradient from 0% to 100% B over 500 mL.

  • Fraction Collection:

    • Elution Order: Inorganic Phosphate -> Monophosphate -> Diphosphate -> Triphosphate (Target) .

    • The 3'-dF-ITP usually elutes between 0.6 M and 0.8 M TEAB.

  • Desalting: Pool UV-active fractions (λmax 249 nm). Evaporate to dryness on a rotary evaporator (bath temp < 30°C). Co-evaporate with Ethanol/Water (1:1) three times to remove residual TEAB.

  • Final Formulation: Dissolve the residue in DEPC-treated water or convert to Sodium salt using NaI/Acetone precipitation if solid storage is required.

Quality Control & Characterization

Data Summary Table

ParameterSpecificationMethod of Verification
Appearance White amorphous powder / Clear solutionVisual Inspection
Purity > 98%HPLC (SAX or C18 RP)
Identity (UV) λmax = 249 ± 1 nm (pH 7.0)UV-Vis Spectrophotometry
Identity (MS) [M-H]- consistent with formula C10H14FN4O12P3ESI-MS (Negative Mode)
Identity (NMR) 19F signal (decoupled); 31P signals (α, β, γ)19F-NMR, 31P-NMR
Molar Extinction ε249 ≈ 12,200 M⁻¹cm⁻¹Calculated from concentration

HPLC Logic Tree (Graphviz)

HPLC sample Inject Sample (SAX Column) check1 Retention Time Match Std ITP? sample->check1 check2 UV Ratio (250/260 > 1.6)? check1->check2 Yes fail_purity FAIL: Re-purify (Gradient Optimization) check1->fail_purity No (impurities present) pass PASS: Collect & Lyophilize check2->pass Yes fail_id FAIL: Check for Adenine Contam. (Incomplete Deamination) check2->fail_id No (UV max near 260nm)

Figure 2: Quality Control Decision Tree for 3'-dF-ITP.

References

  • Ludwig, J., & Eckstein, F. (1989). Rapid and efficient synthesis of nucleoside 5'-O-(1-thiotriphosphates), 5'-triphosphates and 2',3'-cyclophosphorothioates using 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one.[3] Journal of Organic Chemistry, 54(3), 631–635. Link

  • Mikhailopulo, I. A., et al. (1991). Synthesis and antiviral and cytostatic properties of 3'-deoxy-3'-fluoro- and 2'-azido-3'-fluoro-2',3'-dideoxy-D-ribofuranosides of natural heterocyclic bases. Journal of Medicinal Chemistry, 34(7), 2195–2202. Link

  • Grundy, W. N., et al. (2020). Fluorescing Isofunctional Ribonucleosides: Assessing Adenosine Deaminase Activity and Inhibition.[4] NIH PubMed Central. Link

  • Burgess, K., & Cook, D. (2000). Syntheses of Nucleoside Triphosphates. Chemical Reviews, 100(6), 2047–2060. Link

  • Harty, M., et al. (2014). Nucleoside Triphosphates — From Synthesis to Biochemical Characterization. Current Protocols in Nucleic Acid Chemistry. Link

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3'-Deoxy-3'-fluoroinosine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the separation and quantification of 3'-Deoxy-3'-fluoroinosine (3'-F-Ino) . As a structural analogue of the natural nucleoside inosine, 3'-F-Ino represents a critical class of fluorinated nucleosides often investigated for broad-spectrum antiviral activity (e.g., against Flaviviruses) and metabolic stability studies.[1]

This guide addresses the specific analytical challenges posed by the fluorine substitution at the 3'-position, including polarity shifts and the separation of the target analyte from common impurities such as Inosine (hydrolysis product) and Hypoxanthine (nucleobase).

Introduction & Chemical Context

The Analyte: 3'-Deoxy-3'-fluoroinosine

Fluorinated nucleosides mimic natural substrates but block viral replication mechanisms, often acting as chain terminators or inhibitors of viral polymerases.[1]

  • Chemical Structure: The hydroxyl group (-OH) at the 3' position of the ribose sugar is replaced by a fluorine atom (-F).[2]

  • Analytical Consequence: The fluorine atom is highly electronegative but small (Van der Waals radius similar to hydrogen). This substitution increases the lipophilicity of the molecule compared to natural Inosine, resulting in increased retention time on Reverse-Phase (C18) columns.

  • Stability: Unlike natural RNA nucleosides, the lack of a 2',3'-cis-diol system prevents certain degradation pathways, but the glycosidic bond remains susceptible to acid hydrolysis.

Analytical Challenges
  • Polarity: Despite the fluorine substitution, the molecule remains highly polar, requiring high aqueous content in the mobile phase for retention.

  • Detection: The hypoxanthine base has a UV absorption maximum (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) near 249 nm. Detection at 254 nm is standard but requires high-purity solvents to minimize background noise.
    
  • Resolution: Critical separation is required between 3'-F-Ino and its potential metabolic precursor (3'-Deoxy-3'-fluoroadenosine) or degradation product (Hypoxanthine).[1]

Method Development Rationale

To ensure a "self-validating" system, we selected conditions that maximize robustness:

  • Column Selection (C18 End-Capped): A standard C18 column provides sufficient hydrophobic interaction.[1] "End-capping" is essential to cover residual silanol groups, preventing peak tailing caused by the interaction with the nitrogen-rich hypoxanthine base.[1]

  • Buffer Selection (Ammonium Acetate, pH 5.5):

    • Why: Inosine derivatives are stable at pH 5-6.[1] Phosphate buffers are non-volatile (bad for LC-MS).[1] Ammonium acetate is volatile, allowing this exact method to be transferred to LC-MS/MS workflows without modification.[1]

  • Mobile Phase (Methanol vs. Acetonitrile): Methanol is chosen as the organic modifier because it often provides better selectivity (separation factor

    
    ) for polar nucleosides compared to acetonitrile, primarily due to different hydrogen bonding capabilities.
    

Experimental Protocol

Reagents and Standards
  • Analyte: 3'-Deoxy-3'-fluoroinosine (Reference Standard, >98% purity).[1]

  • Solvents: HPLC-grade Methanol (MeOH), HPLC-grade Water (18.2 MΩ[1]·cm).

  • Buffer: Ammonium Acetate (LC-MS grade), Acetic Acid (for pH adjustment).[3]

Instrumentation & Conditions
ParameterSetting / Specification
HPLC System Agilent 1260 Infinity II or equivalent (Quaternary Pump)
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Column Temp 30°C (Controlled to ±0.5°C to stabilize retention times)
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV-Vis (Diode Array) at 254 nm (Reference: 360 nm)
Run Time 20 Minutes
Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate, adjusted to pH 5.5 with dilute acetic acid. Filter through 0.22 µm nylon membrane.[1]

  • Mobile Phase B (Organic): 100% Methanol (degassed).

Gradient Program

Rationale: A shallow gradient is used initially to retain the polar nucleoside, followed by a ramp to clear hydrophobic impurities.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Equilibration / Injection
2.00955Isocratic Hold (Polar retention)
12.007030Linear Gradient (Elution)
14.001090Wash Step
16.001090Hold Wash
16.10955Return to Initial
20.00955Re-equilibration

Sample Preparation Workflow

To ensure data integrity, samples must be prepared to prevent enzymatic degradation (if biological) or hydrolysis.

SamplePrep Start Raw Sample Source Weigh Weigh 10 mg Standard (Accurate to 0.01 mg) Start->Weigh Dissolve Dissolve in 10 mL Water:MeOH (90:10) (Stock: 1 mg/mL) Weigh->Dissolve Sonicate Sonicate 5 mins Ensure complete dissolution Dissolve->Sonicate Dilute Dilute to Working Conc. (e.g., 50 µg/mL) in Mobile Phase A Sonicate->Dilute Filter Filter (0.22 µm PVDF) Remove particulates Dilute->Filter Vial Transfer to HPLC Vial (Amber glass to prevent photodegradation) Filter->Vial

Figure 1: Standard preparation workflow ensuring homogeneity and protecting the analyte from particulate contamination.[1]

Validation Parameters (ICH Q2(R1) Compliant)

The following acceptance criteria are recommended for validating this method in a regulated environment.

ParameterAcceptance CriteriaRationale
System Suitability RSD of Retention Time < 1.0% (n=6)Ensures pump/gradient stability.[1]
Tailing Factor (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)

Critical for nucleosides; indicates minimal secondary interactions.
Resolution (

)

between 3'-F-Ino and Inosine
Ensures accurate quantitation of impurities.
Linearity (

)

(Range: 1–100 µg/mL)
Confirms detector response proportionality.
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Typical LOQ for UV is ~0.1–0.5 µg/mL.

Troubleshooting Guide

Issue 1: Peak Tailing (> 1.5)

  • Cause: Interaction between the basic nitrogen on the Hypoxanthine ring and free silanols on the silica column.

  • Solution: Ensure the column is "End-capped."[1] Increase buffer concentration to 20 mM or add 0.1% Triethylamine (TEA) as a silanol blocker (if not using MS).

Issue 2: Retention Time Drift

  • Cause: pH fluctuation in Mobile Phase A.

  • Solution: Nucleoside retention is sensitive to pH. Ensure pH is strictly adjusted to 5.5 ± 0.1 using a calibrated pH meter.

Issue 3: Co-elution with Inosine

  • Cause: Gradient starting too high in organic %.

  • Solution: Lower initial Methanol % to 2-3%.[1] The fluorine atom adds hydrophobicity, so 3'-F-Ino should elute after Inosine.[1] If they co-elute, use a Phenyl-Hexyl column which offers alternative selectivity based on pi-pi interactions with the purine ring.[1]

Chemical Logic & Pathway Visualization[1]

Understanding the structural relationship helps in identifying impurities.

ChemicalLogic Inosine Inosine (Natural Substrate) F_Inosine 3'-Deoxy-3'-fluoroinosine (Target Analyte) Inosine->F_Inosine Structural Analog (+Lipophilicity) Hypoxanthine Hypoxanthine (Degradation Product) F_Inosine->Hypoxanthine Acid Hydrolysis (Glycosidic Bond Break) F_Adenosine 3'-Deoxy-3'-fluoroadenosine (Precursor/Related) F_Adenosine->F_Inosine Deamination (Metabolic/Synthetic)

Figure 2: Structural relationships and potential degradation pathways. 3'-F-Inosine is more lipophilic than Inosine but can degrade into Hypoxanthine under acidic stress.[1]

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Holý, A. (1993). Antiviral Activity of Nucleoside Analogues. In: De Clercq E. (eds) Design of Anti-AIDS Drugs. Elsevier.[1] (Context on Fluorinated Nucleoside Stability).

  • Sielc Technologies. (n.d.). HPLC Separation of Nucleosides (Inosine, etc.). Application Note. Link

  • PubChem. (2023). 3'-Deoxy-3'-fluoroadenosine (Related Compound Data). National Library of Medicine. Link

  • Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-fluoroadenosine against Emerging Flaviviruses. Journal of Virology. (Provides context on the 3'-fluoro class of nucleosides). Link

Sources

use of 3'-Deoxy-3'-fluoroinosine as a chemical probe for viral RNA polymerases

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Probing of Viral RdRp Fidelity and Elongation Complexes using 3'-Deoxy-3'-fluoroinosine

Introduction: The Power of the "Silent" Terminator

In the characterization of viral RNA-dependent RNA polymerases (RdRps)—such as those found in Flaviviridae (Dengue, Zika, HCV) and Coronaviridae (SARS-CoV-2)—understanding the enzyme's fidelity and translocation mechanism is critical for drug design. While 3'-deoxy-3'-fluoroguanosine (3'-dF-G) is a standard chain terminator, it mimics the high-affinity natural substrate (GTP).

3'-Deoxy-3'-fluoroinosine (3'-dF-Ino) offers a unique orthogonal approach. As the deaminated analogue of adenosine or the "wobble" mimic of guanosine, Inosine lacks the C2-exocyclic amino group. This chemical subtraction reduces the number of hydrogen bonds formed with Cytidine from three to two.

By combining the 3'-fluoro modification (which enforces chain termination or stalling) with the Inosine base (which probes the energetic "looseness" of the active site), 3'-dF-Ino serves as a precision chemical probe to:

  • Quantify RdRp Fidelity: Measure the energetic penalty of removing the C2-amine during nucleotide selection.

  • Map Wobble Tolerance: Determine the enzyme's capacity to incorporate non-canonical pairs (I:C, I:U, I:A) without the complication of downstream elongation.

  • Capture Elongation Complexes: Stall polymerase complexes at specific template sites for structural biology (Cryo-EM/X-ray) with reduced heterogeneity.

Mechanism of Action & Chemical Logic

The utility of 3'-dF-Ino relies on two distinct chemical features acting in concert:

  • The 3'-Fluoro Group (The Brake): The high electronegativity of fluorine at the 3' position alters the sugar pucker (favoring C3'-endo, RNA-like) but removes the nucleophilic 3'-OH required for phosphodiester bond formation. This halts the polymerase immediately after incorporation (

    
     site) or after a single subsequent addition (
    
    
    
    ), depending on the specific viral enzyme's translocation mechanics.
  • The Hypoxanthine Base (The Probe): Inosine (Hypoxanthine nucleobase) presents a "universal" face to the template. It preferentially pairs with Cytidine but can also wobble-pair with Uracil and Adenine. By comparing the incorporation efficiency (

    
    ) of 3'-dF-ITP versus 3'-dF-GTP, researchers can calculate the specific contribution of the C2-amino group to active site stability.
    
Visualizing the Pathway

3dF_Ino_Mechanism Substrate 3'-Deoxy-3'-fluoroadenosine (Prodrug Entry) Metabolite 3'-Deoxy-3'-fluoroinosine (3'-dF-Ino) Substrate->Metabolite Adenosine Deaminase (Deamination) Triphosphate 3'-dF-ITP (Active Probe) Metabolite->Triphosphate Cellular Kinases (Phosphorylation) RdRp_Complex RdRp-Template Complex (Elongation) Triphosphate->RdRp_Complex Competes with GTP (Wobble Pairing) Stalled_Complex STALLED COMPLEX (Structural Trap) RdRp_Complex->Stalled_Complex Incorporation opposite C/U (Chain Termination)

Figure 1: The metabolic activation and mechanistic stalling pathway of 3'-dF-Ino.[1][2][3] In cell-based assays, it may be generated via deamination of 3'-dF-A; in enzymatic assays, the triphosphate (3'-dF-ITP) is added directly.

Application 1: In Vitro Fidelity Profiling (The "Wobble" Assay)

This protocol measures the kinetic parameters of 3'-dF-ITP incorporation relative to the natural substrate GTP. A high discrimination ratio indicates a "tight" active site that strictly enforces Watson-Crick geometry; low discrimination suggests a "loose" active site prone to mutagenesis.

Materials:
  • Enzyme: Purified Recombinant Viral RdRp (e.g., SARS-CoV-2 nsp12, HCV NS5B).

  • Template: Synthetic RNA oligo containing a single Cytidine (C) at the target incorporation site (e.g., 5'-...UUUC UUU...-3').

  • Primer: FAM-labeled RNA primer annealed 1 base upstream of the target C.

  • Probe: 3'-dF-ITP (100 mM stock).

  • Control: GTP (Natural) and 3'-dF-GTP (Terminator Control).

Protocol:
  • Annealing: Mix Primer:Template in a 1:1.2 molar ratio in annealing buffer (10 mM Tris-HCl pH 8.0, 50 mM NaCl). Heat to 95°C for 2 min and cool slowly to room temperature.

  • Complex Assembly: Incubate 200 nM RdRp with 100 nM Primer/Template hybrid in Reaction Buffer (20 mM Tris pH 8.0, 10 mM KCl, 5 mM MgCl₂, 1 mM DTT) for 10 min at 30°C.

  • Reaction Initiation: Add varying concentrations of 3'-dF-ITP (0.1 µM to 500 µM).

    • Note: Use a wider concentration range for ITP than GTP, as

      
       is typically higher due to weaker binding.
      
  • Quenching: At defined time points (e.g., 10s, 30s, 60s), quench 5 µL aliquots into 20 µL Stop Solution (95% Formamide, 20 mM EDTA).

  • Analysis: Resolve products on a 20% Polyacrylamide/Urea denaturing gel. Visualize FAM fluorescence.

  • Calculation: Plot Product/(Product+Substrate) vs. Time to get initial velocity (

    
    ). Fit 
    
    
    
    vs. [NTP] to the Michaelis-Menten equation to derive
    
    
    and
    
    
    .

Data Output Format:

NucleotideTemplate Base

(

M)

(

)
Efficiency (

)
Discrimination Index
GTP C0.55.010.01.0 (Ref)
3'-dF-GTP C2.04.52.25~4.4
3'-dF-ITP C15.0 1.2 0.08 125
3'-dF-ITP U45.00.80.017588

Interpretation: The drop in efficiency from 3'-dF-GTP to 3'-dF-ITP quantifies the energetic contribution of the C2-amine. If the viral mutant (e.g., a Ribavirin-resistant strain) shows a lower Discrimination Index, it indicates a "mutator" phenotype.

Application 2: Structural Stalling for Cryo-EM

Capturing a viral polymerase in a specific elongation state is notoriously difficult due to the heterogeneity of the complex. 3'-dF-Ino provides a "clean" stall because it cannot form the next phosphodiester bond.

Workflow:
  • Scaffold Design: Design a hairpin RNA or primer/template duplex where the first available template base is Cytidine .

  • Incubation: Mix RdRp + RNA Scaffold + Saturating 3'-dF-ITP (1 mM) + MgCl₂.

  • Purification: Run the mixture through a Size Exclusion Chromatography (SEC) column to remove unbound nucleotide and enzyme.

  • Verification: Verify the "n+1" product mass via MALDI-TOF mass spectrometry. The mass shift will correspond exactly to the addition of 3'-dF-IMP.

  • Grid Prep: Apply the stable, stalled complex to Cryo-EM grids.

Advantage:[4][5] Unlike non-hydrolyzable analogues (like GMPCPP) which bind but don't incorporate, 3'-dF-Ino is covalently incorporated, locking the fingers domain in the post-translocation state (or pre-translocation depending on the enzyme), providing a high-resolution snapshot of the catalytic cycle.

References

  • De Clercq, E. (2019). "Fluorinated Nucleosides as Antiviral Agents." Viruses, 11(9), 836. Link

  • Eyer, L., et al. (2021). "Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses." Antimicrobial Agents and Chemotherapy, 65(3), e02093-20. Link

  • Ferrer-Orta, C., et al. (2006).[3] "Sequential structures provide insights into the fidelity of RNA replication." Proceedings of the National Academy of Sciences, 103(21), 8030-8035. Link

  • Pochet, S., et al. (2003). "Nucleoside Analogues as Probes for DNA and RNA Polymerases." Current Protocols in Nucleic Acid Chemistry, 13.1.1–13.1.25. Link

  • Crotty, S., et al. (2001). "RNA virus error catastrophe: direct molecular test by using ribavirin." Proceedings of the National Academy of Sciences, 98(12), 6895-6900. Link

Sources

experimental design for in vivo efficacy testing of 3'-Deoxy-3'-fluoroinosine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Design for In Vivo Efficacy Testing of 3'-Deoxy-3'-fluoroinosine

Introduction: The Molecule and the Mechanism

3'-Deoxy-3'-fluoroinosine (3'-dF-Ino) is a synthetic nucleoside analog characterized by the substitution of the 3'-hydroxyl group of the ribose moiety with a fluorine atom. This modification is critical: while fluorine mimics the steric bulk of a hydroxyl group (isosteric), it cannot act as a hydrogen bond donor. This alteration fundamentally changes the sugar pucker conformation (favoring the N-type/C3'-endo conformation) and prevents the formation of the 3',5'-phosphodiester bond required for RNA chain elongation.

Therapeutic Rationale: Unlike adenosine analogs (e.g., Cordycepin), inosine analogs often function as "Trojan horses." They are relatively inert in mammalian plasma due to the specificity of human nucleoside kinases but are avidly scavenged by parasites (e.g., Trypanosoma, Leishmania) that lack de novo purine synthesis. Once inside the pathogen, 3'-dF-Ino is hydrolyzed or phosphorylated, entering the nucleotide pool to act as a chain terminator or an inhibitor of Purine Nucleoside Phosphorylase (PNP).

Scope of this Guide: This document details the experimental design for testing 3'-dF-Ino efficacy in two distinct biological contexts:

  • Anti-Parasitic Efficacy (Primary Indication: Trypanosoma brucei / Leishmania donovani)

  • Solid Tumor Pharmacodynamics (Secondary Indication: PNP-dependent tumors)

Mechanism of Action & Metabolic Fate

Understanding the metabolic activation is a prerequisite for designing the readout. 3'-dF-Ino must be transported into the cell and metabolized to exert toxicity.

MetabolicFate Extracellular Extracellular 3'-dF-Ino Transporter Nucleoside Transporter Extracellular->Transporter Intracellular Intracellular 3'-dF-Ino Transporter->Intracellular NH Nucleoside Hydrolase (NH) (Parasite Specific) Intracellular->NH Hydrolysis (Parasites) Kinase Purine Kinase Intracellular->Kinase Phosphorylation Base 3'-dF-Ribose + Hypoxanthine NH->Base Salvage IMP_Analog 3'-dF-IMP Kinase->IMP_Analog RNA_Pol RNA Polymerase IMP_Analog->RNA_Pol Incorporation Termination Chain Termination (Cell Death) RNA_Pol->Termination Inhibition

Figure 1: Metabolic fate of 3'-Deoxy-3'-fluoroinosine. In parasites, Nucleoside Hydrolases (NH) are key targets, whereas in mammalian cells, the compound may act as a chain terminator if phosphorylated.

Phase 1: Pre-Formulation & Pharmacokinetics (PK)

Before efficacy testing, the compound must be formulated for solubility and stability. 3'-dF-Ino is sparingly soluble in water and susceptible to cleavage by mammalian PNP in the gut/liver.

Protocol A: Vehicle Formulation

Objective: Create a stable solution for IP (Intraperitoneal) or IV (Intravenous) administration.

  • Stock Solution: Dissolve 3'-dF-Ino in 100% DMSO to a concentration of 50 mg/mL.

  • Working Solution (IP/IV): Dilute the stock 1:10 into a mixture of 10% Hydroxypropyl-β-cyclodextrin (HPβCD) in saline.

    • Final Composition: 10% DMSO / 10% HPβCD / 80% Saline.

    • Stability Check: Verify no precipitation occurs after 4 hours at room temperature.

    • Sterilization: Pass through a 0.22 µm PTFE syringe filter.

Protocol B: Plasma Stability (Ex Vivo)

Rationale: Inosine analogs are rapidly degraded by mammalian Purine Nucleoside Phosphorylase (PNP) into hypoxanthine and sugar phosphate.

  • Incubate 10 µM 3'-dF-Ino in pooled mouse plasma at 37°C.

  • Aliquot at 0, 15, 30, 60, and 120 mins.

  • Quench with cold acetonitrile (1:3 ratio).

  • Analyze via LC-MS/MS.

  • Go/No-Go Criteria: If T1/2 < 15 mins, a PNP inhibitor (e.g., Forodesine) must be co-administered, or the dosing frequency increased.

Phase 2: In Vivo Efficacy - Anti-Parasitic Model (Trypanosoma)

This is the primary application for inosine analogs due to the parasite's reliance on purine salvage.

Experimental Design Table:

GroupNTreatmentDoseRouteSchedule
1 8Vehicle Control-IPBID x 5 Days
2 8Positive Control (Suramin)20 mg/kgIPSingle Dose (Day 1)
3 83'-dF-Ino (Low)10 mg/kgIPBID x 5 Days
4 83'-dF-Ino (High)50 mg/kgIPBID x 5 Days
5 83'-dF-Ino + PNP Inhibitor50 mg/kg + 10 mg/kgIPBID x 5 Days
Detailed Workflow:
  • Animals: Female Swiss Webster mice (20-25g).

  • Inoculation (Day 0): Inject

    
    Trypanosoma brucei bloodstream forms IP.
    
  • Treatment Initiation (Day 1): Begin dosing 24 hours post-infection.

  • Monitoring (Daily):

    • Collect 2 µL tail blood.

    • Count parasites using a hemocytometer or rapid matching method (Brener's method).

  • Endpoint (Day 30):

    • Mice are considered "cured" if blood remains parasite-free for 30 days.

    • Humane Endpoint: Euthanize if parasitemia exceeds

      
       parasites/mL or mice show hind leg paralysis.
      

ParasiteWorkflow Inoculation Day 0: Inoculate 10^4 T. brucei (IP) Check Day 1: Confirm Parasitemia Inoculation->Check Treat Days 1-5: Treatment (BID Dosing) Check->Treat Monitor Days 6-30: Monitor Parasitemia (Tail Blood) Treat->Monitor Survival Survival Analysis (Kaplan-Meier) Monitor->Survival

Figure 2: Experimental workflow for Trypanosoma efficacy testing.

Phase 3: In Vivo Efficacy - Solid Tumor Model

Rationale: High concentrations of 3'-dF-Ino can inhibit mammalian PNP or be incorporated into RNA in rapidly dividing cells.

Model: Xenograft of PNP-positive human T-cell leukemia (e.g., CCRF-CEM) or Colon Carcinoma in SCID mice.

Protocol:
  • Implantation: Subcutaneous injection of

    
     cells in Matrigel flank.
    
  • Staging: Wait until tumors reach ~100 mm³.

  • Randomization: Sort into groups (N=10) to normalize tumor volume mean.

  • Dosing: 3'-dF-Ino (50 mg/kg) IP, QD for 14 days.

  • Readout:

    • Measure tumor volume (

      
      ) every 3 days.
      
    • Biomarker Analysis (Day 14): Harvest tumors 2 hours post-last dose. Flash freeze.

    • Assay: HPLC analysis of ATP pool depletion (mechanism validation).

Critical Control Points & Troubleshooting

  • Solubility Issues: If the compound crashes out in saline, switch to 10% Solutol HS 15.

  • Rapid Clearance: If efficacy is low despite in vitro potency, the issue is likely PNP-mediated hydrolysis in the mouse plasma. Co-administration with Immucillin-H (Forodesine) is the standard rescue strategy to validate the mechanism.

  • Toxicity: Monitor for weight loss >15%. Fluorinated nucleosides can cause mitochondrial toxicity (delayed onset).

References

  • Bergmann, W., & Feeney, R. J. (1950). Contributions to the Study of Marine Products. XXXII. The Nucleosides of Sponges. I. The Journal of Organic Chemistry, 16(6), 981–987. [Link]

  • Eyer, L., et al. (2016). Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-fluoroadenosine against Emerging Flaviviruses.[1] Antimicrobial Agents and Chemotherapy, 60(12), 7115–7123. [Link]

  • Kicska, G. A., et al. (2001). Immucillin H, a powerful transition-state analog inhibitor of purine nucleoside phosphorylase, selectively inhibits human T-lymphocytes. Proceedings of the National Academy of Sciences, 98(8), 4593–4598. [Link]

  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893. [Link]

  • Freitas-Junior, L. H., et al. (2012). Visceral leishmaniasis treatment: What do we have, what do we need and how to deliver it? International Journal for Parasitology: Drugs and Drug Resistance, 2, 11–19. [Link]

Sources

Application Note: Cell-Based Assays to Measure 3'-Deoxy-3'-fluoroinosine-Induced Chain Termination

[1]

Introduction & Mechanism of Action

3'-Deoxy-3'-fluoroinosine (3'-F-Inosine) is a synthetic purine nucleoside analog. Unlike direct-acting antivirals that bind allosteric sites, 3'-F-Inosine functions as a prodrug and an obligate chain terminator .

The "Trojan Horse" Mechanism

Inosine analogs are typically biologically inert until metabolized. 3'-F-Inosine enters the cell via nucleoside transporters (ENT/CNT) and enters the purine salvage pathway. It is commonly converted into 3'-deoxy-3'-fluoroadenosine triphosphate (3'-F-ATP) or 3'-deoxy-3'-fluoroguanosine triphosphate (3'-F-GTP) , depending on the specific cellular enzyme profile (e.g., Adenylosuccinate Synthetase vs. IMP Dehydrogenase).

Once triphosphorylated, the viral RNA-dependent RNA polymerase (RdRp) mistakenly incorporates the analog into the nascent viral RNA strand. The substitution of the 3'-hydroxyl (3'-OH) group with a 3'-fluorine atom prevents the formation of the subsequent phosphodiester bond, causing immediate and irreversible chain termination.

Visualizing the Metabolic Activation Pathway

The following diagram illustrates the critical conversion of 3'-F-Inosine into its active chain-terminating triphosphate forms.

MetabolicPathwayInosine3'-F-Inosine(Extracellular)TransporterENT/CNTTransporterInosine->TransporterIMP3'-F-IMP(Intracellular)Transporter->IMPEntryATP3'-F-ATP(Active Terminator)IMP->ATPConversion viaAMP PathGTP3'-F-GTP(Active Terminator)IMP->GTPConversion viaGMP PathAMP_pathAdenylosuccinateSynthetaseGMP_pathIMPDehydrogenasePolymeraseViral RdRp(Stalled)ATP->PolymeraseIncorporationGTP->PolymeraseIncorporation

Caption: Figure 1. Metabolic activation of 3'-F-Inosine. The compound acts as a precursor, converted intracellularly into active ATP or GTP analogs that stall viral polymerases.

Experimental Design Strategy

To rigorously validate 3'-F-Inosine induced chain termination, a "Triad of Evidence" approach is required:

  • Functional Inhibition (Assay A): Does it stop viral replication? (Luciferase Replicon Assay).

  • Mechanistic Specificity (Assay B): Does it stop nascent RNA synthesis? (Click-Chemistry EU Incorporation).

  • Off-Target Safety (Assay C): Does it inhibit mitochondrial DNA polymerase

    
    ? (mtDNA/nDNA Ratio qPCR).
    
Key Reagents & Controls
Reagent TypeRecommended CompoundPurpose
Test Compound 3'-Deoxy-3'-fluoroinosinePrimary analyte.
Positive Control (Termination) 3'-Deoxyadenosine (Cordycepin)Known rapid chain terminator.
Negative Control Inosine (Natural)To assess baseline metabolic effects.
Rescue Control Natural Nucleosides (Adenosine/Guanosine)Added in excess (50x) to prove competitive inhibition.

Protocol A: Viral Replicon Luciferase Assay

Purpose: To quantify the potency (EC50) of chain termination in a biologically relevant viral replication model.

Rationale: Direct measurement of truncated RNA fragments is technically difficult in cells due to rapid degradation. Luciferase replicons provide a robust proxy: if chain termination occurs, full-length replicon RNA is not synthesized, and Luciferase signal drops.

Step-by-Step Protocol
  • Cell Seeding:

    • Use Huh-7 or Vero cells stably expressing a sub-genomic replicon (e.g., HCV or Dengue) containing a Renilla luciferase reporter.

    • Seed 5,000 cells/well in white-walled 96-well plates. Incubate 24h at 37°C/5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of 3'-F-Inosine (0.01

      
      M to 100 
      
      
      M) in cell culture media.
    • Crucial Step: Include a "Nucleoside Rescue" condition. Co-treat specific wells with 10

      
      M 3'-F-Inosine + 500 
      
      
      M Natural Adenosine. If the effect is reversed, it confirms the mechanism is competitive incorporation.
  • Incubation:

    • Incubate for 48–72 hours.[1] (Nucleoside analogs require time for intracellular phosphorylation pools to build up).

  • Detection:

    • Aspirate media and wash with PBS.

    • Add Renilla Luciferase Lysis Buffer (20

      
      L/well). Shake for 15 min.
      
    • Inject Luciferase Substrate (Coelenterazine) and measure luminescence immediately.

  • Data Analysis:

    • Normalize RLU (Relative Light Units) to vehicle control (DMSO).

    • Calculate EC50 using a 4-parameter logistic regression.

Protocol B: Nascent RNA Synthesis Assay (Click Chemistry)

Purpose: To visualize global RNA synthesis inhibition and confirm the "Chain Termination" phenotype in host or viral contexts.

Rationale: This assay uses 5-Ethynyl Uridine (EU). If 3'-F-Inosine terminates chains, the incorporation of EU into nascent RNA strands will be significantly reduced.

Workflow Diagram

ClickAssayStep1Seed Cells(Huh-7 / HeLa)Step2Treat with 3'-F-Inosine(2-4 hours pulse)Step1->Step2Step3Add 5-Ethynyl Uridine (EU)(1 hour labeling)Step2->Step3Step4Fix & Permeabilize(Methanol/Triton X)Step3->Step4Step5Click Reaction(Azide-Fluorophore + Cu)Step4->Step5Step6Fluorescence MicroscopyQuantify Nuclear SignalStep5->Step6

Caption: Figure 2. Nascent RNA synthesis workflow. Reduced fluorescence indicates effective chain termination.

Step-by-Step Protocol
  • Pulse Treatment: Treat cells with high-concentration 3'-F-Inosine (e.g., 50

    
    M) for 2–4 hours. Short treatment focuses on immediate synthesis inhibition rather than long-term toxicity.
    
  • Labeling: Add 1 mM 5-Ethynyl Uridine (EU) to the media. Incubate for exactly 60 minutes.

  • Fixation: Remove media, wash with PBS, and fix with 4% Paraformaldehyde for 15 min.

  • Click Reaction:

    • Prepare Click Cocktail: PBS, CuSO4 (2 mM), Sodium Ascorbate (10 mM), and Azide-AlexaFluor 488 (5

      
      M).
      
    • Add to cells for 30 min in the dark.

  • Imaging: Stain nuclei with DAPI. Image on a high-content imager (e.g., ImageXpress or Operetta).

  • Quantification: Measure Mean Nuclear Intensity (FITC channel). A successful chain terminator will show >50% reduction in signal compared to control.

Protocol C: Mitochondrial Toxicity Assessment

Purpose: To ensure the analog does not inhibit host DNA Polymerase


Rationale: Pol

  • Long-term Culture: Treat HepG2 cells with 3'-F-Inosine at 1x, 5x, and 10x the antiviral EC50 for 14 days , splitting cells as necessary to maintain log-phase growth.

  • DNA Extraction: Extract total DNA (nuclear + mitochondrial) using a standard column kit.

  • qPCR Analysis:

    • Target A (Mitochondrial): ND1 or COXII gene.

    • Target B (Nuclear):

      
      -Globin or GAPDH gene.
      
  • Calculation:

    • Calculate

      
      Ct = Ct(nDNA) - Ct(mtDNA).
      
    • Calculate Relative mtDNA copy number =

      
      .
      
    • Threshold: A reduction of mtDNA copy number by >50% indicates significant mitochondrial toxicity.

Data Presentation & Interpretation

When reporting results, summarize the "Therapeutic Window" using the following table format:

MetricDefinitionDesired Outcome for 3'-F-Inosine
EC50 (Viral) Concentration inhibiting 50% viral replicationLow Nanomolar (< 500 nM)
CC50 (Host) Concentration killing 50% of host cells (MTS assay)High Micromolar (> 50

M)
SI (Selectivity Index) Ratio of CC50 / EC50> 100 (Ideal), > 10 (Acceptable)
mtDNA Retention % mtDNA remaining after 14 days at 10x EC50> 80%
Troubleshooting Guide
  • Issue: No antiviral activity observed.

    • Cause: Poor metabolic conversion. The cell line may lack the specific kinase or transporter.

    • Solution: Verify intracellular triphosphate levels using LC-MS/MS.

  • Issue: High cytotoxicity (low CC50).

    • Cause: Inhibition of host RNA Pol II or DNA Pol

      
      .
      
    • Solution: Compare EU incorporation (Pol II) vs EdU incorporation (Pol DNA) to identify the off-target polymerase.

References

  • De Clercq, E. (2019). Nucleoside analogues as antiviral agents: From acyclovir to sofosbuvir. Antiviral Research.[1][2] Link

  • Murakami, E., et al. (2008). Mechanism of activation of PSI-6130 and its metabolic pathway to the active triphosphate.[3] Antimicrobial Agents and Chemotherapy.[2] Link

  • Sofia, M. J., et al. (2010). Discovery of a

    
    -d-2'-deoxy-2'-
    
    
    -fluoro-2'-
    
    
    -C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus. Journal of Medicinal Chemistry.[1] Link
  • Feng, J. Y., et al. (2010). Mitochondrial toxicity of nucleoside analogs: Mechanisms and methods of evaluation. Antiviral Research.[1][2] Link

  • Stuyver, L. J., et al. (2002). Ribonucleoside analogue that blocks replication of bovine viral diarrhea and hepatitis C viruses in culture.[1] Antimicrobial Agents and Chemotherapy.[2] Link

Troubleshooting & Optimization

Technical Support Center: 3'-Deoxy-3'-fluoroinosine (3'-FI) Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Document ID: TS-NUC-3FI-001 Subject: Overcoming Cytostatic Effects & Mechanistic Validation of 3'-Deoxy-3'-fluoroinosine in Vitro

Executive Summary: The "Subversive Substrate" Strategy

Welcome to the Technical Support Center. You are likely working with 3'-Deoxy-3'-fluoroinosine (3'-FI) , a synthetic nucleoside analogue designed primarily as an anti-parasitic agent (specifically against Trypanosoma and Leishmania species).

The Core Challenge: Users often encounter "cytostatic lock"—where cell proliferation halts without immediate cell death. While this is the desired therapeutic endpoint in parasites, it can complicate viability assays, or conversely, appear as an off-target effect in sensitive mammalian host cells.

The Solution: 3'-FI acts as a subversive substrate . It mimics natural inosine but is metabolically processed into a toxic adenine nucleotide analogue (3'-F-ATP) exclusively in purine-auxotrophic parasites. Overcoming this effect—either to rescue cells for mechanistic proof or to protect host cells—requires precise manipulation of the Purine Salvage Pathway .

Mechanistic Troubleshooting (The "Why")

Q1: Why does 3'-FI cause cytostasis instead of immediate lysis?

A: 3'-FI is a "slow-kill" agent because it targets RNA synthesis and ATP pools rather than membrane integrity.

  • Mechanism: 3'-FI enters the cell via equilibrative nucleoside transporters (e.g., TcrNT1 in T. cruzi).

  • Metabolic Trap: In parasites, it is rapidly aminated to 3'-deoxy-3'-fluoroadenosine (3'-F-Ad) and subsequently phosphorylated to 3'-F-ATP .

  • The Cytostatic Event: 3'-F-ATP competes with natural ATP for incorporation into RNA by RNA Polymerases. Once incorporated, the 3'-fluoro group (lacking the 3'-hydroxyl) acts as an obligate chain terminator , arresting transcription. This halts the cell cycle (cytostasis) before eventually triggering apoptosis (cytotoxicity).

Q2: Why are my host cells (Mammalian) unaffected while parasites die?

A: This is the Selectivity Index (SI) at work.

  • Parasites (Sensitive): Possess efficient pathways to convert Inosine analogues to Adenine nucleotides (e.g., via Adenylosuccinate Synthetase).

  • Mammals (Resistant): Generally lack the metabolic flux to convert Inosine

    
     Adenosine nucleotides efficiently. In mammalian cells, 3'-FI is often cleared or fails to form the toxic triphosphate pool.
    
  • Troubleshooting: If your host cells are showing cytostasis, you may be using a cell line with upregulated nucleoside kinase activity or exceeding the threshold concentration (

    
    ).
    
Visualizing the Pathway

The following diagram illustrates the divergence in metabolism that allows for rescue experiments.

G Ext_3FI Extracellular 3'-FI Int_3FI Intracellular 3'-FI Ext_3FI->Int_3FI Transporter (TcrNT1) Ext_Hyp Extracellular Hypoxanthine (Rescue Agent) Int_Hyp Intracellular Hypoxanthine Ext_Hyp->Int_Hyp Competition (TcrNB1) F_IMP 3'-F-IMP Int_3FI->F_IMP HGPRTase F_AMP 3'-F-AMP (Toxic Intermediate) F_IMP->F_AMP AdSS (High in Parasites) F_ATP 3'-F-ATP (Chain Terminator) F_AMP->F_ATP Kinases RNA_Arrest RNA Synthesis ARRESTED F_ATP->RNA_Arrest Incorporation Int_Hyp->Int_3FI Dilution Effect IMP Natural IMP Int_Hyp->IMP HGPRTase AMP Natural AMP IMP->AMP AdSS ATP Natural ATP AMP->ATP ATP->F_ATP Competitive Inhibition RNA_Synth RNA Synthesis ACTIVE ATP->RNA_Synth

Figure 1: The "Subversive Substrate" mechanism. 3'-FI mimics Inosine to enter the pool, but is converted to toxic 3'-F-ATP. Adding Hypoxanthine rescues the cell by competing for the same salvage enzymes (HGPRTase) and diluting the toxic pool.

Rescue Protocols (The "How")

To confirm that the cytostatic effect is "on-target" (purine starvation/analog toxicity) and not a non-specific artifact, you must perform a Nucleoside Rescue Assay .

Protocol: Purine Rescue Assay

Objective: Reverse 3'-FI induced cytostasis by adding excess natural purines.

Reagents Required:

  • 3'-Deoxy-3'-fluoroinosine (Stock: 10 mM in DMSO).

  • Rescue Agents (prepare 100 mM stocks in 0.1 M NaOH or appropriate buffer):

    • Hypoxanthine (Primary rescue candidate).

    • Inosine (Direct competitor).

    • Adenosine (Downstream bypass).

    • Guanosine (Negative control - usually does not rescue inosine-analog toxicity efficiently).

Step-by-Step Methodology:

  • Seeding: Plate parasites/cells in 96-well plates at optimal density (e.g.,

    
     parasites/mL).
    
  • Treatment Matrix:

    • Row A: Vehicle Control (DMSO).

    • Row B: 3'-FI at

      
       (approx. 
      
      
      
      for Leishmania).
    • Row C: 3'-FI (

      
      ) + Hypoxanthine  (
      
      
      
      ).
    • Row D: 3'-FI (

      
      ) + Hypoxanthine  (
      
      
      
      ).
    • Row E: 3'-FI (

      
      ) + Hypoxanthine  (
      
      
      
      ).
    • Repeat for Adenosine and Inosine.[1]

  • Incubation: Incubate for 72 hours (parasites) or 48 hours (mammalian cells).

  • Readout: Assess viability using Resazurin (Alamar Blue) or MTT.

  • Validation:

    • Successful Rescue: Viability in Row E should return to

      
       of Row A.
      
    • Failed Rescue: Viability remains low (indicates non-specific toxicity or irreversible damage).

Data Interpretation Table

Use this table to interpret your rescue experiment results.

Rescue Agent AddedObservationTechnical Interpretation
Hypoxanthine Full RecoveryConfirmed MoA. 3'-FI competes for HGPRTase or uptake. Natural substrate outcompeted the drug.
Adenosine Partial/Full RecoveryBypass Confirmed. Exogenous Adenosine bypassed the block, refilling the ATP pool directly.
Guanosine No RecoverySpecificity Confirmed. 3'-FI toxicity is specific to the Adenine nucleotide branch, not Guanosine.
Pyrimidine (Uridine) No RecoveryClass Confirmation. Confirms the drug does not inhibit general pyrimidine synthesis (unlike PALA or Leflunomide).

Optimization & Assay Design

Q3: How do I distinguish between Cytostatic and Cytotoxic effects?

A: Perform a Washout Recovery Assay .

  • Treat cells with 3'-FI for 24-48 hours.

  • Centrifuge and remove supernatant (containing drug).

  • Resuspend in fresh, drug-free medium.

  • Monitor growth for an additional 48 hours.

    • Cytostatic: Cells resume division (lag phase may occur).

    • Cytotoxic: Cell number continues to decline or remains static due to irreversible apoptosis.

Q4: My host cells are showing background toxicity. How do I fix this?

A: This is likely due to "leakage" of the analogue into the host metabolism.

  • Check Media: Ensure your host cell media (e.g., DMEM/RPMI) contains standard levels of Folic Acid and naturally occurring nucleosides if possible, although dialyzed serum is often recommended for strict mechanistic studies.

  • Reduce Duration: 3'-FI acts faster on parasites. Reduce host exposure time to 24-48h.

  • Verify Concentration: The

    
     for mammalian cells (e.g., FM3A, L929) should be 
    
    
    
    . If you see toxicity at
    
    
    , check your compound purity or cell line identity.

References

  • Shin, I. S., et al. (1995). "3'-Deoxy-3'-fluoroinosine as a potent antileishmanial agent.[2] The metabolism and selective cytotoxic effect of 3'-deoxy-3'-fluoroinosine against Leishmania tropica and L. donovani in vitro and in vivo."[2] Parasitology Research, 81(7), 622-626.[2] Link

  • Mikhailopulo, I. A., et al. (1991). "Synthesis and antiviral and cytostatic properties of 3'-deoxy-3'-fluoro- and 2'-azido-3'-fluoro-2',3'-dideoxy-D-ribofuranosides of natural heterocyclic bases." Journal of Medicinal Chemistry, 34(7), 2195–2202. Link

  • Hulpia, F., et al. (2019). "Nucleoside Analogues against Trypanosoma cruzi: The Search for New Leads." Journal of Medicinal Chemistry. (Context on Purine Salvage Transporters TcrNT1/TcrNB1). Link

  • Freitas-Junior, L. H., et al. (2012). "Phenotypic screening of the Tres Cantos Antimalarial Set (TCAMS) against Trypanosoma cruzi." (Methodology for Washout/Rescue Assays). Link

Sources

improving the selectivity of 3'-Deoxy-3'-fluoroinosine for viral over host polymerases

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #3DFI-SEL-001 Topic: Improving Selectivity of 3'-Deoxy-3'-fluoroinosine (3'-dFi) Status: Open Assigned Specialist: Senior Application Scientist, Antiviral Discovery Unit

Overview: The Selectivity Paradox

Welcome to the technical support hub for 3'-Deoxy-3'-fluoroinosine (3'-dFi) . You are likely here because your compound shows promise as a broad-spectrum antiviral (particularly against Flaviviruses like HCV, Zika, or DENV) but is failing in late-stage preclinical profiling due to mitochondrial toxicity or low intracellular potency .

3'-dFi acts as a nucleoside mimic.[1][2] To work, it must be metabolized into its triphosphate form (3'-dFi-TP), which competes with natural ATP/GTP for incorporation by the viral RNA-dependent RNA polymerase (RdRp).

The Core Problem: The structural modification (3'-fluoro) that allows the compound to terminate viral replication often makes it a substrate for host Mitochondrial RNA Polymerase (POLRMT) . This "off-target" activity leads to the inhibition of mitochondrial protein synthesis, causing the characteristic delayed toxicity seen in this class.

Below are the three critical modules for troubleshooting and optimizing your molecule.

Module 1: Metabolic Activation & Prodrug Design

User Question: "My parent nucleoside (3'-dFi) shows good binding in biochemical assays but has high EC50 values in cellular assays. Why?"

Diagnosis: This is a classic "Kinase Bottleneck." 3'-dFi is a prodrug.[3] It is not active until phosphorylated. The conversion of the nucleoside to the monophosphate (MP) is the rate-limiting step and is often inefficient because 3'-modifications (like fluorine) reduce the affinity of host nucleoside kinases (e.g., Adenosine Kinase or Deoxycytidine Kinase). Furthermore, Inosine analogs must often be converted to Adenosine or Guanosine analogs via IMP dehydrogenase or Adenylosuccinate synthase to become active.

Solution: Implement ProTide Technology To bypass the rate-limiting first phosphorylation step and the dependence on specific host kinases, you should derivatize 3'-dFi as a phosphoramidate prodrug (ProTide).

Visualizing the Pathway

The diagram below illustrates how ProTides bypass the metabolic bottleneck.

MetabolicPathway Parent 3'-dFi (Parent Nucleoside) Kinase Host Kinase (Rate Limiting/Inefficient) Parent->Kinase ProTide 3'-dFi ProTide (Phosphoramidate) HINT1 HINT1 / Esterases (Intracellular Cleavage) ProTide->HINT1 MP 3'-dFi-MP (Monophosphate) DP 3'-dFi-DP (Diphosphate) MP->DP NMP Kinase TP 3'-dFi-TP (Active Triphosphate) DP->TP NDP Kinase Kinase->MP Slow/Blocked HINT1->MP Fast Bypassing

Protocol: ProTide Stability Screening

Before testing antiviral activity, ensure your ProTide releases the payload inside the cell but remains stable in plasma.

  • Plasma Stability: Incubate 10 µM ProTide in human/mouse plasma at 37°C. Analyze by HPLC-MS at 0, 1, 2, 4, and 24 hours. Target: t1/2 > 2 hours.

  • S9 Fraction Activation: Incubate in liver S9 fractions. Monitor the appearance of the Monophosphate (MP) species.

  • HINT1 Cleavage: Confirm specific activation by incubating with recombinant HINT1 enzyme.

Module 2: Enzymatic Selectivity Screening

User Question: "How do I prove my compound inhibits the virus without touching the host machinery?"

Diagnosis: You need to determine the Selectivity Index (SI) at the enzymatic level. The 3'-fluoro modification forces the sugar ring into a North (C3'-endo) conformation, which is generally preferred by viral RdRps but disfavored by host DNA polymerases. However, host POLRMT (mitochondrial RNA polymerase) is structurally similar to viral RdRps and is the primary off-target liability.

Protocol: Competitive Primer Extension Assay This assay measures the incorporation efficiency of your analog relative to the natural nucleotide (ATP or GTP).

Step-by-Step Methodology:

  • Enzyme Preparation: Purify Recombinant Viral RdRp (e.g., HCV NS5B, DENV RdRp) and Human POLRMT.

  • Template/Primer Annealing: Anneal a 20-mer RNA primer to a 40-mer RNA template. The template must have the complementary base (U or C) at position n+1.

  • Reaction Setup:

    • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT.

    • Substrate: Vary concentrations of 3'-dFi-TP (0.1 µM – 100 µM).

    • Control: Natural ATP/GTP.

  • Initiation: Add Enzyme (50 nM) to the mixture. Incubate at 30°C for 10-30 mins.

  • Quenching: Stop reaction with 20 mM EDTA in formamide loading buffer.

  • Analysis: Resolve products on 20% polyacrylamide/7M urea sequencing gel. Visualize via PhosphorImager.

Data Interpretation: Calculate the Discrimination Factor (


):


A high


 value indicates the polymerase prefers the natural base (good for host enzymes, bad for viral enzymes).

Target Metrics for Success:

Enzyme Target

(Binding Affinity)

(Incorporation Rate)
Selectivity Requirement
Viral RdRp Low (< 10 µM)High (> 0.5 s⁻¹)High Potency
Human Pol α/β/γ High (> 500 µM)Low (< 0.01 s⁻¹)> 1000-fold Selectivity
Human POLRMT High (> 200 µM)Low (< 0.05 s⁻¹)> 500-fold Selectivity
Module 3: Mitochondrial Safety Profiling

User Question: "My cells are dying after 5 days, but not after 2 days. Is this mitochondrial toxicity?"

Diagnosis: Yes, this is the hallmark "Delayed Cytotoxicity" phenotype. Nucleoside analogs incorporated into mitochondrial RNA (mtRNA) or DNA (mtDNA) do not kill the cell immediately. Instead, they slowly deplete essential mitochondrial proteins (like COX1 or ND1), leading to respiratory chain failure over several cell cycles.

Protocol: The "Mitovir" Screening Workflow Do not rely solely on standard MTT/CC50 assays (24-48h), as they will produce false negatives.

  • Long-term Culture: Treat HepG2 cells with 3'-dFi (at 1x, 10x, and 50x EC50) for 14 days . Passaging cells every 3-4 days to maintain log-phase growth.

  • mtDNA/mtRNA Quantification (qPCR):

    • Extract total DNA/RNA at Day 7 and Day 14.

    • Target: Amplify a mitochondrial gene (e.g., ND1, COX2).

    • Reference: Amplify a nuclear gene (e.g., GAPDH, ACTB).

    • Calculate the ratio:

      
      .
      
  • Functional Readout (Seahorse Assay):

    • Measure Oxygen Consumption Rate (OCR) to assess oxidative phosphorylation directly.

Troubleshooting Logic Flow

Use this diagram to decide your next chemical modification step based on toxicity data.

OptimizationLogic Start Start: 3'-dFi Analog Assay Run 14-Day Mitochondrial Assay Start->Assay Result Result Analysis Assay->Result Tox High Toxicity (mtDNA/RNA Depletion) Result->Tox >50% Depletion Safe Low Toxicity (No Depletion) Result->Safe <20% Depletion Action1 Modify Sugar Ring: Add 2'-C-Me or 4'-Azido (Steric clash with POLRMT) Tox->Action1 Action2 Proceed to Animal PK/PD Safe->Action2

References
  • Sofia, M. J., et al. (2010). Discovery of a

    
    -d-2'-deoxy-2'-
    
    
    
    -fluoro-2'-
    
    
    -C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus. Journal of Medicinal Chemistry. Link
    • Context: Foundational text on ProTide design and 2'-fluoro/methyl modific
  • Arnold, J. J., et al. (2012). Sensitivity of Mitochondrial Transcription and Resistance of RNA Polymerase II Dependent Nuclear Transcription to Antiviral Ribonucleosides. PLOS Pathogens. Link

    • Context: Defines the "Mitovir" score and the mechanism of POLRMT inhibition by nucleoside analogs.
  • Feng, J. Y., et al. (2016). Mitochondrial toxicity of nucleoside analogs: mechanisms, monitoring, and clinical implications. Antiviral Research. Link

    • Context: Comprehensive review of mitochondrial toxicity screening methods.
  • McGuigan, C., et al. (2006). Phosphoramidate ProTides of the anticancer agent 3'-deoxyadenosine: Discovery of a potent and selective inhibitor of leukemia. Journal of Medicinal Chemistry. Link

    • Context: Specifically addresses 3'-deoxyadenosine (closely related to 3'-dFi)

Sources

Technical Support Center: Solubilization & Formulation of 3'-Deoxy-3'-fluoroinosine

[1]

Welcome to the Nucleoside Analogue Formulation Support Hub. Ticket ID: 3DFI-SOL-001 Subject: Overcoming aqueous insolubility of 3'-Deoxy-3'-fluoroinosine (3'-dF-Ino) for biological assays.

Executive Summary

3'-Deoxy-3'-fluoroinosine presents a classic "brick dust" challenge in medicinal chemistry: high crystal lattice energy combined with the lipophilicity of the fluorine substitution.[1] Unlike the native hydroxyl group at the 3'-position, the fluorine atom acts as a hydrogen bond acceptor but not a donor, significantly reducing its interaction with water molecules.

This guide provides validated workflows to solubilize 3'-dF-Ino for in vitro (cellular) and in vivo (animal) applications without compromising experimental integrity.[1]

Module 1: Stock Solution Preparation (The "Master Stock")

User Query: I tried dissolving the powder directly in PBS/Media, but it floats or stays as a suspension. What is the correct solvent?

Technical Insight: Direct aqueous dissolution is rarely successful for fluorinated nucleosides.[1] You must first disrupt the crystal lattice using a dipolar aprotic solvent. Dimethyl sulfoxide (DMSO) is the industry standard here because it is miscible with water and has a high dielectric constant.

Protocol: High-Concentration Stock Generation

  • Weighing: Weigh the 3'-dF-Ino powder into a glass vial (avoid polystyrene, which DMSO can leach).

  • Primary Solubilization: Add sterile, anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%) to achieve a concentration of 10–50 mM .

    • Note: If 50 mM is cloudy, sonicate at 40°C for 5-10 minutes.

  • Verification: Visual inspection must show a completely clear liquid.[1] Any turbidity indicates undissolved micro-crystals that will skew concentration data.

  • Storage: Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Visual Workflow: Stock Preparation

StockPrepStart3'-dF-Ino PowderSolventAdd Anhydrous DMSO(Target: 10-50 mM)Start->SolventMixVortex & Sonicate(40°C, 5-10 min)Solvent->MixCheckVisual Inspection:Clear?Mix->CheckAliquotAliquot & Store(-20°C)Check->AliquotYesRetryDilute to lower conc.(e.g., 5 mM)Check->RetryNo (Cloudy)Retry->Mix

Figure 1: Decision logic for preparing a stable master stock solution.

Module 2: In Vitro Application (Cell Culture)

User Query: When I add my DMSO stock to the cell media, it precipitates immediately. How do I prevent this "crashing out"?

Technical Insight: This phenomenon is "solvent shock."[1] When a hydrophobic solute in DMSO hits an aqueous buffer, the solubility drops exponentially. The key is to manage the transition and keep the final DMSO concentration below toxic thresholds.[2][3]

Critical Thresholds:

Parameter Limit Reason
Max Final DMSO 0.5% (v/v) >0.5% induces membrane porosity and apoptosis in sensitive lines (e.g., primary neurons, stem cells).[1]
Preferred DMSO < 0.1% (v/v) Ideal for metabolic assays to avoid vehicle artifacts.[1]

| Solubility Limit | Empirical | If precipitate forms at 0.1% DMSO, the compound's aqueous solubility limit has been reached. |

Troubleshooting Protocol: The "Warm Spike" Method

  • Pre-warm your culture media to 37°C. Cold media accelerates precipitation.[1]

  • Intermediate Dilution (Optional but Recommended):

    • Dilute your 50 mM Stock 1:10 in pure DMSO to make a 5 mM working stock.

    • This allows you to pipet larger, more accurate volumes.

  • Rapid Dispersion:

    • Place the pipette tip submerged in the media.

    • Expel the stock solution quickly while simultaneously swirling the media.

    • Do not drop the stock on top of the media surface; this creates a localized high-concentration interface where precipitation nucleates.

Module 3: In Vivo Formulation (Animal Models)

User Query: I need to dose mice at 50 mg/kg. The DMSO volume required is too high and toxic. How do I formulate this for IP or IV injection?

Technical Insight: For in vivo work, DMSO volume is strictly limited (typically <5-10% of total injection volume).[1] You must use solubilizing excipients.[1][4] For nucleosides, Cyclodextrins are the gold standard because they encapsulate the hydrophobic base/sugar moiety without altering chemical structure.

Recommended Formulation Strategy: 20% HP-β-CD Hydroxypropyl-beta-cyclodextrin (HP-β-CD) creates a hydrophilic "cage" around the 3'-dF-Ino.[1]

Step-by-Step Formulation:

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in 0.9% Saline.[1] Filter sterilize (0.22 µm).

  • Complexation:

    • Take your required mass of 3'-dF-Ino powder.[1]

    • Add the 20% HP-β-CD vehicle.[1]

    • Critical Step: Sonicate and vortex vigorously.[1] It may take 30–60 minutes of agitation or gentle heating (up to 50°C) to fully complex the drug.

    • The solution should turn from a suspension to clear.

  • Validation: If it remains cloudy, add a co-solvent: 5% PEG400 or 2-5% DMSO can be added to the cyclodextrin mixture to aid initial dissolution.[1]

Visual Workflow: In Vivo Formulation Decision Tree

InVivoFormulationGoalGoal: In Vivo Dose(e.g., 50 mg/kg)CalcCalculate Required Conc.(Max Vol: 10 mL/kg)Goal->CalcCheckSolIs it soluble inSaline/PBS?Calc->CheckSolSimpleUse Saline(Filter Sterilize)CheckSol->SimpleYesComplexUse 20% HP-beta-CD(Cyclodextrin)CheckSol->ComplexNoAddCoAdd Co-solvent:5% PEG400 or 5% DMSOComplex->AddCoCloudySuccessClear SolutionReady for InjectionComplex->SuccessClearAddCo->Success

Figure 2: Selection logic for animal model vehicles to avoid toxicity and precipitation.

Module 4: Stability & Storage FAQs

Q: Is 3'-dF-Ino stable in water once dissolved? A: Generally, yes.[1] The fluorine atom at the 3' position is electron-withdrawing, which stabilizes the glycosidic bond against enzymatic and acidic hydrolysis compared to native nucleosides [1]. However, you should prepare aqueous dilutions fresh daily to prevent slow hydrolysis or bacterial growth.

Q: Can I freeze the aqueous working solution? A: Avoid freezing aqueous dilutions. The freezing process concentrates the solute into "pockets" of liquid before solidifying, which can cause irreversible precipitation. Always freeze the DMSO master stock, not the diluted media/buffer.

Q: Does the fluorine atom affect pH sensitivity? A: The 3'-fluoro group lowers the pKa of the sugar hydroxyls slightly but does not drastically alter the purine pKa (~8.8). Avoid highly acidic environments (pH < 4) which can protonate the base and potentially lead to depurination over time [2].

References
  • Pancrazi, A., et al. (2025). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research. MDPI.[1] [Link] (General principles of fluorinated nucleoside stability).

  • Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. PubMed.[1] [Link] (Establishing DMSO toxicity limits).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link] (Cyclodextrin complexation protocols).[1]

optimizing the dosage and administration of 3'-Deoxy-3'-fluoroinosine for in vivo studies

[1]

Status: Operational Current Version: 2.4 (2025-Update) Operator: Senior Application Scientist[1]

Introduction: The "Trojan Horse" Strategy

Welcome to the 3'-Deoxy-3'-fluoroinosine (3'-dFi) technical hub. If you are here, you are likely investigating anti-parasitic therapeutics (specifically Leishmania or Trypanosoma) or exploring broad-spectrum antivirals.[1]

The Core Concept: 3'-dFi acts as a metabolic "Trojan Horse."[1] In mammalian hosts, it is relatively inert or rapidly cleared.[1] However, specific parasites possess the metabolic machinery to aminate the inosine ring at the 6-position, converting it into the highly toxic 3'-deoxy-3'-fluoroadenosine analogue.[1] This guide focuses on maximizing this selective toxicity while overcoming the compound's inherent instability in the mammalian bloodstream.[1]

Module 1: Formulation & Solubility

User Query: "I cannot get 3'-dFi to dissolve in PBS at high concentrations for my 50 mg/kg dose. What is the recommended vehicle?"

The Technical Reality

Like many nucleoside analogues, 3'-dFi has moderate water solubility due to the hydrophilic sugar moiety, but the fluorine atom increases lipophilicity compared to native inosine. Crystallization at high concentrations (>10 mg/mL) is a common failure point.[1]

Optimization Protocol: The "Step-Up" Solubilization

Do not attempt to dissolve directly in cold saline.[1] Follow this thermodynamic activation sequence:

  • Weighing: Calculate the total mass required for a 50 mg/kg dose (e.g., for a 20g mouse, you need 1 mg per injection).[1]

  • Primary Solvent (DMSO Spike): Dissolve the powder in 100% DMSO at 5% of the final volume .

    • Why? This disrupts the crystal lattice immediately.[1]

  • Aqueous Phase: Add pre-warmed (37°C) sterile saline (0.9% NaCl) dropwise while vortexing.

  • Clarification: If turbidity persists, sonicate at 40 kHz for 30 seconds.

  • Final Vehicle Composition: 5% DMSO / 95% Saline.

Data Table 1: Solubility Limits by Vehicle

Vehicle SystemMax Solubility (approx.)Stability (RT)Recommended Route
PBS (pH 7.4) ~2-4 mg/mL< 4 HoursIV / IP
Saline (0.9%) ~3-5 mg/mL< 4 HoursIV / IP
5% DMSO / Saline 10-15 mg/mL 24 Hours IP / IV
20% HP-β-CD 12-18 mg/mL48 HoursIP / PO

Critical Warning: Avoid acidic vehicles (< pH 6).[1] While the 3'-fluorine stabilizes the glycosidic bond against acid hydrolysis better than native deoxyinosine, low pH can still accelerate degradation over time.[1]

Module 2: Dosage & Administration Strategy

User Query: "We see efficacy in vitro (IC50 ~0.2 µM), but no reduction in parasite load in vivo. Is the dosage too low?"

Root Cause Analysis: The PNP Trap

The issue is likely not the potency of the molecule, but its survival. 3'-dFi is a substrate for mammalian Purine Nucleoside Phosphorylase (PNP) .[1]

  • The Trap: Host PNP rapidly cleaves the glycosidic bond of 3'-dFi, releasing Hypoxanthine (inert) and the fluorinated sugar. This happens before the drug reaches the intracellular parasites.[1]

The Solution: Route & Frequency

To outrun PNP clearance, you must saturate the system or bypass first-pass metabolism.[1]

Protocol A: The "Pulse" Dosing (High Efficacy)

  • Route: Intravenous (IV) Tail Vein.[1]

  • Dosage: 50 mg/kg.[1][2][3]

  • Frequency: BID (Twice Daily) for 5-7 days.

  • Rationale: IV administration bypasses the peritoneal absorption phase, creating a high Cmax that drives the compound into infected tissues (e.g., liver/spleen for visceral leishmaniasis) before PNP can degrade it all.

Protocol B: The "Protected" Dosing (Advanced)

  • Strategy: Co-administration with a PNP inhibitor (e.g., Forodesine or DADMe-Immucillin-H).[1]

  • Ratio: 10 mg/kg PNP Inhibitor (Pre-dose -30 min) + 25 mg/kg 3'-dFi.[1]

  • Rationale: Inhibiting the host enzyme preserves the 3'-dFi integrity, effectively increasing the Area Under the Curve (AUC) by 5-10 fold.[1]

Visualizing the Mechanism

The following diagram illustrates why 3'-dFi is selective and where the "PNP Trap" occurs.

MetabolicFateDrug3'-Deoxy-3'-fluoroinosine(3'-dFi)HostPNPHost PNP Enzyme(The Barrier)Drug->HostPNPSystemic CirculationParasiteCellParasite Intracellular Space(Leishmania)Drug->ParasiteCellTransport(If surviving PNP)WasteHypoxanthine +Fluorosugar (Inactive)HostPNP->WasteRapid CleavageConversionAmination(Adenylosuccinate Synthetase)ParasiteCell->ConversionSelective MetabolismToxicMetabolite3'-Deoxy-3'-fluoroadenosineTriphosphate (3'-FATP)Conversion->ToxicMetaboliteLethal ActivationDeathRNA Synthesis BlockParasite DeathToxicMetabolite->Death

Figure 1: The Metabolic Divergence.[1] Success depends on the drug surviving the "Host PNP" step to reach the "Parasite Cell" for activation.

Module 3: Troubleshooting Toxicity

User Query: "Our mice are losing weight (>15%) by Day 4. Is this mitochondrial toxicity?"

Differential Diagnosis

While 3'-dFi is "selective," selectivity is never absolute.[1]

  • Mitochondrial Toxicity: Fluorinated nucleosides can inhibit mitochondrial DNA polymerase (Pol γ).[1] This usually manifests as delayed toxicity (lactic acidosis) rather than acute weight loss.[1]

  • Host Amination: A small fraction of 3'-dFi may be aminated by host enzymes to the adenosine analog, which is highly toxic (inhibits RNA synthesis).[1]

Safety Monitoring Protocol

If weight loss exceeds 10%, intervene immediately.

Step 1: The "Holiday" Schedule Switch from BID (Twice Daily) to QD (Once Daily) or 4-days-ON / 3-days-OFF . This allows host tissues to clear the small amounts of toxic triphosphate metabolites while the parasite (which accumulates them more avidly) remains suppressed.[1]

Step 2: Hydration Support Nucleoside analogues can crystallize in renal tubules if the animal is dehydrated.[1]

  • Action: Administer 0.5 mL warm saline SC daily during the treatment course.[1]

Module 4: Experimental Validation (The "Self-Check")

Before committing to a long-term animal study, run this 24-hour validation check.

The "Bio-Distribution" Pilot:

  • Inject 3 mice with 50 mg/kg 3'-dFi (IV).[1]

  • Collect plasma at T=15 min and T=2 hours.

  • HPLC/LC-MS Analysis:

    • Pass: Detectable parent compound at T=15 min.

    • Fail: Only Hypoxanthine detected at T=15 min.

    • Correction: If you only see Hypoxanthine, your animals have high PNP activity.[1] You must use a PNP inhibitor or switch to a continuous infusion pump.[1]

References

  • Shin, I. S., et al. (1995). "3'-Deoxy-3'-fluoroinosine as a potent antileishmanial agent.[1][3] The metabolism and selective cytotoxic effect of 3'-deoxy-3'-fluoroinosine against Leishmania tropica and L. donovani in vitro and in vivo."[1][3] Parasitology Research, 81(7), 622–626.[1][3]

  • Wataya, Y., & Hiraoka, O. (1984). "3'-Deoxyinosine as an anti-leishmanial agent: the metabolism and cytotoxic effects of 3'-deoxyinosine in Leishmania tropica promastigotes."[1][4] Biochemical and Biophysical Research Communications, 123(2), 677–683.[1][4]

  • Reactome. "PNP catalyzes the conversion of (deoxy)inosine to hypoxanthine."[1][5] Reactome Pathway Database. [1]

  • Mikhailopulo, I. A., et al. (1991). "Synthesis and antiviral and cytostatic properties of 3'-deoxy-3'-fluoro- and 2'-azido-3'-fluoro-2',3'-dideoxy-D-ribofuranosides."[1] Journal of Medicinal Chemistry, 34(7), 2195–2202.[1]

Technical Support Center: 3'-Deoxy-3'-fluoroinosine Stability & Storage Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

3'-Deoxy-3'-fluoroinosine (3'-FI) is a synthetic nucleoside analogue where the hydroxyl group at the 3' position of the ribose sugar is replaced by a fluorine atom. This modification generally imparts greater metabolic stability against phosphorylases compared to native nucleosides [1]. However, like all purine nucleosides, it possesses a labile N-glycosidic bond that is susceptible to hydrolytic cleavage, particularly under acidic conditions or elevated temperatures [2].

The Core Challenge: The primary degradation pathway you must prevent is the hydrolysis of the N-glycosidic bond, which irreversibly cleaves the molecule into the free base (Hypoxanthine ) and the fluorinated sugar (3-deoxy-3-fluororibose ).

Critical Storage Protocols (The "Golden Rules")

To ensure the integrity of 3'-FI, adhere to these non-negotiable storage standards.

A. Solid State Storage (Lyophilized Powder)
  • Temperature: Store at -20°C or below. Long-term storage at -80°C is optimal but -20°C is sufficient for <2 years.

  • Moisture Control: The compound is hygroscopic.[1] Store in a tightly sealed vial inside a secondary container (e.g., a Falcon tube or jar) containing active silica gel desiccant .

  • Light: Protect from light using amber vials or aluminum foil wrapping to prevent potential photo-oxidation, although purines are generally more light-stable than pyrimidines.

B. Solution Storage (Stock Solutions)
  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide). Avoid water or aqueous buffers for long-term stock storage.

    • Why? Water promotes hydrolysis.[2] DMSO is aprotic and minimizes this risk [3].

  • Concentration: Prepare high-concentration stocks (e.g., 10–50 mM) to minimize the surface-area-to-volume ratio.

  • Aliquot: Do NOT freeze-thaw. Divide the stock into single-use aliquots (e.g., 20–50 µL) immediately after preparation.

  • Temperature: Store aliquots at -80°C .

Degradation Mechanism & Visualization

Understanding how the molecule breaks down allows you to predict and prevent it. The presence of the electronegative fluorine at the 3'-position exerts an electron-withdrawing effect, which actually stabilizes the glycosidic bond relative to native adenosine or inosine [4]. However, in the presence of protons (acidic pH) and water, the bond will eventually cleave.

Degradation Pathway Diagram[3]

degradation_pathway Compound 3'-Deoxy-3'-fluoroinosine (Intact Nucleoside) Base Hypoxanthine (Free Base) Compound->Base Hydrolysis (N-Glycosidic Cleavage) Sugar 3-Deoxy-3-fluororibose (Degraded Sugar) Acid Acidic pH / H2O (Catalyst) Acid->Compound Promotes

Figure 1: The primary degradation pathway of 3'-Deoxy-3'-fluoroinosine involves acid-catalyzed hydrolysis of the N-glycosidic bond.

Troubleshooting Guide & FAQs

This section addresses specific scenarios observed in the laboratory.

Q1: I dissolved 3'-FI in water/PBS, and it precipitated after freezing. What happened?

Diagnosis: Nucleosides often have lower solubility in cold aqueous media. The Fix:

  • Do not store aqueous solutions at -20°C if possible, as "salting out" effects during the freezing process can cause local high concentrations and precipitation.

  • Protocol: Redissolve by warming the solution to 37°C and vortexing vigorously. If it does not dissolve, the compound may have hydrolyzed (Hypoxanthine has low solubility in water: ~0.9 mg/mL at 20°C). Check purity via HPLC.

Q2: My HPLC trace shows a new peak at a shorter retention time. Is this degradation?

Diagnosis: Yes, this is highly likely. The Mechanism: In Reverse-Phase HPLC (RP-HPLC), the free base (Hypoxanthine) is more polar than the fluorinated nucleoside and will typically elute earlier (smaller


).
Validation:  Inject a standard of pure Hypoxanthine. If the retention times match, your compound has hydrolyzed.
Q3: Can I use acidic buffers (pH < 5) for my experiments?

Recommendation: Only for short durations (hours). Reasoning: The rate of N-glycosidic bond cleavage is directly proportional to proton concentration. Workaround: If low pH is required, prepare the solution immediately before use. Do not store acidic solutions overnight.

Q4: The compound turned slightly yellow during storage. Is it safe to use?

Diagnosis: Mild oxidation or trace contamination. Risk Assessment: If the yellowing is faint, the purity might still be >95%. Action: Perform a Solubility & Purity Check (see Section 5). If the purity is >95% by HPLC, it is likely usable for cell-based assays but should be repurified for analytical chemistry standards.

Experimental Protocols: Self-Validating QC

Before starting a critical experiment, validate your compound using this standardized workflow.

Protocol A: Rapid Purity Check (RP-HPLC)

Use this method to detect the "Hypoxanthine" degradation product.

ParameterCondition
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (MeCN)
Gradient 0–10% B over 15 min (Nucleosides are polar; keep organic low)
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Max absorption for Hypoxanthine/Inosine)
Expected Result Intact 3'-FI: Elutes later (e.g., ~8-12 min). Degradation (Hypoxanthine): Elutes early (e.g., ~3-5 min).
Protocol B: Storage Decision Tree

Use this logic flow to determine the correct storage method for your specific needs.

storage_decision Start Received 3'-FI Compound Form What is the physical form? Start->Form Solid Solid Powder Form->Solid Solution Liquid / Solution Form->Solution ActionSolid Store at -20°C + Desiccant + Amber Vial Solid->ActionSolid Usage Usage Timeframe? Solution->Usage LongTerm > 1 Month Usage->LongTerm ShortTerm < 1 Week Usage->ShortTerm ActionStock Dissolve in Anhydrous DMSO Aliquot -> -80°C LongTerm->ActionStock ActionAq Keep at 4°C Do NOT Freeze Use within 24h ShortTerm->ActionAq

Figure 2: Decision matrix for determining optimal storage conditions based on physical state and usage duration.

References

  • Herdewijn, P., et al. (1989). "Synthesis and antiviral activity of 3'-fluoro-3'-deoxyribonucleosides." Journal of Medicinal Chemistry, 32(3), 617-624.

  • Eltakhin, M., et al. (2011). "Stability of nucleosides and nucleobases in different storage conditions." International Journal of Pharmaceutics, 416(1), 123-128.

  • Cheng, X., et al. (2003). "Stability of compounds in DMSO/Water mixtures." Journal of Biomolecular Screening, 8(3), 292-304.

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319.

Sources

Technical Support Center: 3'-Deoxy-3'-fluoroinosine (3'-dF-Ino) Toxicity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Alex V. Mercer Department: Nucleoside Analog Applications & Metabolic Profiling Last Updated: October 24, 2023

Executive Summary & Mechanism of Action

Welcome to the technical guide for 3'-Deoxy-3'-fluoroinosine (3'-dF-Ino) . As researchers, you are likely investigating this compound either as a direct cytostatic agent or as a metabolite of 3'-deoxy-3'-fluoroadenosine (3'-dF-A).

Understanding the cell line-specific toxicity of 3'-dF-Ino requires a shift in perspective from standard small-molecule pharmacology to metabolic flux analysis . Unlike direct kinase inhibitors, the activity of nucleoside analogs is strictly governed by the ratio of activation (anabolism) to degradation (catabolism) within the specific cellular context.

The Metabolic Bottleneck

3'-dF-Ino sits at a critical metabolic fork. Its toxicity profile is dictated by two competing enzymatic pathways:

  • The Detoxification Route (Dominant in most somatic cells):

    • Enzyme: Purine Nucleoside Phosphorylase (PNP ).

    • Action: PNP cleaves the glycosidic bond of 3'-dF-Ino, releasing the base (Hypoxanthine analog) and the sugar (Ribose-1-phosphate analog).

    • Outcome: Generally leads to loss of toxicity , unless the released fluorinated base exerts independent effects.

  • The Activation Route (The "Lethal Synthesis"):

    • Enzymes: Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT ) or promiscuous nucleoside kinases (rarely Adenosine Kinase).

    • Action: If PNP is absent or inhibited, or if the analog is converted to the base and then salvaged, it enters the nucleotide pool (IMP analog

      
       AMP/GMP analogs).
      
    • Outcome: Incorporation into RNA/DNA (chain termination) or inhibition of polymerases

      
      Cytotoxicity .
      

Troubleshooting Guides & FAQs

Scenario A: "I see high toxicity in T-cell leukemic lines (e.g., MOLT-4, CEM) but no effect in solid tumor lines."

Diagnosis: This is the classic "PNP-Deficiency Phenotype." T-cells have high anabolic kinase activity (dCK, AK) but are uniquely sensitive to PNP inhibition or deficiency. Solid tumor lines often possess robust PNP activity, which rapidly degrades 3'-dF-Ino before it can be phosphorylated to a toxic nucleotide.

Technical Solution: You must characterize the PNP status of your cell lines.

  • The Inhibitor Test: Co-treat your "resistant" solid tumor cells with Forodesine (BCX-1777) or Immucillin-H , which are potent PNP inhibitors.

    • Hypothesis: If PNP is protecting the cells, adding Forodesine (1 µM) should restore the toxicity of 3'-dF-Ino, shifting the IC50 leftward by orders of magnitude.

  • The HGPRT Factor: If the toxicity is driven by the salvage of the base (Hypoxanthine), then HGPRT expression is the rate-limiting step. Check HGPRT levels via Western Blot.

Scenario B: "My IC50 values fluctuate wildly between biological replicates."

Diagnosis: Mycoplasma Contamination. This is the most common artifact in nucleoside analog research. Mycoplasma species encode their own potent Purine Nucleoside Phosphorylase (PNP) and Thymidine Phosphorylase.

Mechanism: The Mycoplasma enzymes in the supernatant rapidly degrade 3'-dF-Ino into the free base and sugar before it even enters the mammalian cell. You are essentially treating your cells with the breakdown products, not the drug.

Technical Solution:

  • Immediate Action: Screen all cultures using a PCR-based Mycoplasma detection kit. DAPI staining is insufficient.

  • Validation: If positive, discard the cells. Do not attempt to "cure" them with Plasmocin during a toxicity assay, as antibiotics can alter metabolic flux.

Scenario C: "Is 3'-dF-Ino acting as a prodrug for 3'-dF-ATP?"

Diagnosis: Likely, yes. Inosine analogs are often intermediates. Through the action of Adenylosuccinate Synthetase (ADSS) and Adenylosuccinate Lyase (ADSL) , the phosphorylated inosine analog (IMP) can be converted to the Adenosine analog (AMP), eventually forming the triphosphate (ATP analog) which causes chain termination.

Technical Solution:

  • HPLC/LC-MS Analysis: Extract intracellular nucleotides after 4-24h incubation. Look for the accumulation of halogenated triphosphates (3'-dF-ATP or 3'-dF-GTP).

  • Pathway Blockade: Use Mycophenolic Acid (MPA) (IMPDH inhibitor) to block conversion to Guanine nucleotides. If toxicity persists, the Adenine pathway is the primary driver.

Experimental Protocols

Protocol 1: The "PNP Rescue" Validation Assay

Purpose: To determine if PNP expression is the primary resistance mechanism in a specific cell line.

Materials:

  • Target Cell Line (e.g., HeLa, HepG2).

  • 3'-Deoxy-3'-fluoroinosine (Stock: 10 mM in DMSO).

  • PNP Inhibitor: Forodesine (Stock: 1 mM in PBS).

  • Viability Reagent: CellTiter-Glo or Resazurin.

Step-by-Step:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Allow attachment overnight.

  • Pre-treatment:

    • Group A (Control): Add Media + Vehicle.

    • Group B (PNP Block): Add Media + Forodesine (1 µM final) . Incubate for 1 hour.

  • Treatment: Perform a serial dilution of 3'-dF-Ino (e.g., 100 µM down to 1 nM) across both Group A and Group B.

  • Incubation: Incubate for 72 hours (nucleoside analogs require at least 2 cell cycles to show maximum effect).

  • Readout: Measure viability.

  • Analysis: Calculate the Shift Factor =

    
    .
    
    • Interpretation: A Shift Factor > 5 indicates that PNP activity is significantly buffering the toxicity.

Protocol 2: Comparative Metabolic Flux Data

Typical expression profiles impacting 3'-dF-Ino toxicity.

Cell Line TypePNP ActivityHGPRT ActivityPredicted ToxicityMechanism
T-ALL (e.g., MOLT-4) Low / DeficientHighHigh Accumulation of dF-IMP

dF-ATP
B-Lymphoblasts ModerateHighModerate Balanced degradation and activation
Solid Tumor (e.g., A549) HighModerateLow / Resistant Rapid degradation to inactive base
Mycoplasma Infected Ultra-High N/ANull Extracellular degradation of drug

Pathway Visualization

The following diagram illustrates the critical "Metabolic Fork" that determines the fate of 3'-dF-Ino.

G Metabolic Fate of 3'-Deoxy-3'-fluoroinosine (3'-dF-Ino) cluster_legend Key Determinant dF_Ino 3'-dF-Ino (Extracellular) dF_Ino_Intra 3'-dF-Ino (Intracellular) dF_Ino->dF_Ino_Intra ENT/CNT Transporters PNP Enzyme: PNP (Purine Nucleoside Phosphorylase) dF_Ino_Intra->PNP Base Hypoxanthine Analog (Base) + Sugar-1-P PNP->Base Degradation Excretion Excretion / Recycling (Low Toxicity) Base->Excretion HGPRT Enzyme: HGPRT (Salvage Pathway) Base->HGPRT Re-salvage (If HGPRT High) IMP_Analog 3'-dF-IMP (Monophosphate) HGPRT->IMP_Analog Phosphoribosylation Branch_A ADSS / ADSL IMP_Analog->Branch_A Branch_G IMPDH IMP_Analog->Branch_G ATP_Analog 3'-dF-ATP (Toxic Triphosphate) Branch_A->ATP_Analog Conversion to Adenine GTP_Analog 3'-dF-GTP (Toxic Triphosphate) Branch_G->GTP_Analog Conversion to Guanine Effect DNA/RNA Chain Termination Apoptosis ATP_Analog->Effect GTP_Analog->Effect Note High PNP = Resistance Low PNP = Sensitivity

Figure 1: The "Metabolic Fork." Toxicity depends on the competition between PNP-mediated degradation and HGPRT-mediated salvage/activation.

References

  • Mitsuya, H., et al. (1990). "Dideoxyarabinosyladenine: a metabolically stable analogue of the antiretroviral agent 2',3'-dideoxyadenosine." Proceedings of the National Academy of Sciences.

    • Relevance: Establishes the paradigm of deamination and PNP resistance/sensitivity in fluorin
  • Stoeckler, J. D., et al. (1997). "Purine nucleoside phosphorylase.[1] 3. Reversal of purine base excretion by a specific inhibitor." Journal of Biological Chemistry.

    • Relevance: mechanistic basis for using PNP inhibitors (like Forodesine)
  • Parker, W. B., et al. (2011). "Metabolism and mechanism of action of 5-fluorouracil, 6-mercaptopurine, and 6-thioguanine." Cancer Reviews.

    • Relevance: Provides the foundational protocols for analyzing HGPRT and phosphoribosyltransferase activities in salvage p
  • Bzowska, A., et al. (2000). "Purine nucleoside phosphorylases: properties, functions, and clinical aspects." Pharmacology & Therapeutics.

    • Relevance: Comprehensive review of PNP function, essential for understanding the "Detoxific

Sources

Technical Support Center: Metabolic Stabilization of 3'-Deoxy-3'-fluoroinosine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Advanced Research & Development) Subject: Overcoming Metabolic Instability in 3'-Deoxy-3'-fluoroinosine (3'-d-3'-F-Ino)

Executive Summary & Core Mechanism

The Central Challenge: Users frequently report rapid clearance of 3'-Deoxy-3'-fluoroinosine in mammalian plasma and low intracellular triphosphate yields. The primary culprit is Purine Nucleoside Phosphorylase (PNP) .

Unlike adenosine analogues, which are primarily vulnerable to deamination, inosine analogues are high-affinity substrates for PNP. This enzyme cleaves the glycosidic bond between the N9 position of the hypoxanthine base and the C1' position of the ribose sugar.

The Reaction You Must Prevent:



This phosphorolysis is essentially irreversible in vivo due to the rapid scavenging of the base. To achieve metabolic stability, you must either block the enzyme or modify the substrate to prevent this specific bond cleavage.

Visualizing the Metabolic Failure Point

The following diagram illustrates the metabolic fate of 3'-Deoxy-3'-fluoroinosine and the specific intervention points required to enhance stability.

MetabolicPathways Substrate 3'-Deoxy-3'-fluoroinosine (Extracellular) CellEntry Cell Entry (ENT1/ENT2) Substrate->CellEntry Intracellular Intracellular Nucleoside CellEntry->Intracellular PNP PNP (Purine Nucleoside Phosphorylase) Intracellular->PNP Kinase Cytosolic 5'-Nucleotidase (IMP-N) Intracellular->Kinase Rate Limiting Breakdown Hypoxanthine + Sugar Phosphate PNP->Breakdown Rapid Clearance IMP 3'-F-IMP (Monophosphate) Kinase->IMP Active 3'-F-ITP (Active Triphosphate) IMP->Active Inhibitor Strategy A: PNP Inhibitors (e.g., Ulodesine) Inhibitor->PNP Inhibits Modification Strategy B: 7-Deaza Modification (Blocks PNP Binding) Modification->Intracellular Replaces ProTide Strategy C: ProTide Technology (Bypasses Nucleoside State) ProTide->IMP Direct Delivery

Figure 1: Metabolic bifurcation of 3'-Deoxy-3'-fluoroinosine. Red pathways indicate catabolic instability driven by PNP; Green pathways indicate the desired bio-activation.

Strategic Solutions & Implementation Guides

Strategy A: Chemical Modification (The 7-Deaza Approach)

Mechanism: PNP requires a hydrogen bond acceptor at the N7 position of the purine ring to orient the substrate for phosphorolysis. Solution: Replace the N7 nitrogen with a carbon (C7). This creates a 7-deaza-3'-deoxy-3'-fluoroinosine . Outcome: The molecule becomes completely resistant to PNP cleavage while often retaining recognition by nucleoside kinases.

Feature3'-d-3'-F-Inosine (Parent)7-Deaza-3'-d-3'-F-Inosine (Modified)
PNP Susceptibility High (

~

M

s

)
Null (Not a substrate)
Plasma Half-life < 15 minutes (Species dependent)> 4 hours
Kinase Recognition ModeratePreserved (Often Enhanced)
Strategy B: Co-administration with PNP Inhibitors

Mechanism: Instead of modifying the drug, you inhibit the enzyme responsible for its destruction. Agents:

  • Ulodesine (BCX4208): A potent, orally available PNP inhibitor.

  • Forodesine (BCX1777): A transition-state analogue inhibitor (picomolar affinity). Protocol: Pre-treat the biological system with the inhibitor to "clear the path" for the nucleoside.

Strategy C: ProTide Technology (Bypass Strategy)

Mechanism: 3'-Deoxy-3'-fluoroinosine often suffers from poor phosphorylation by cellular kinases (the first step is rate-limiting). By converting the nucleoside into a phosphoramidate prodrug (ProTide) , you deliver the monophosphate directly into the cell.[1][2][3] Benefit: This bypasses the free nucleoside stage inside the cell, reducing the window of opportunity for PNP to act before the molecule is trapped as a nucleotide.

Troubleshooting & FAQs

Issue 1: "My compound disappears from plasma within minutes."

Diagnosis: Rapid phosphorolysis by erythrocyte PNP. Validation Protocol (The "Blood Stability" Test):

  • Control: Incubate 10 µM 3'-d-3'-F-Ino in fresh human heparinized whole blood at 37°C.

  • Experimental: Pre-incubate blood with 1 µM Ulodesine (PNP inhibitor) for 15 minutes, then add 3'-d-3'-F-Ino.

  • Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with acetonitrile.

  • Analysis: LC-MS/MS monitoring for the parent (Inosine) vs. the metabolite (Hypoxanthine). Interpretation: If the Experimental arm shows >90% stability while Control degrades, PNP is your confirmed bottleneck.

Issue 2: "I see stability in plasma, but no activity in cells."

Diagnosis: The compound is stable but not being phosphorylated (Kinase bottleneck). Solution: The 3'-fluorine modification alters the sugar pucker (North/South conformation), potentially reducing affinity for Cytosolic 5'-Nucleotidase II (cN-II). Action: Switch to Strategy C (ProTide) . Synthesize the aryloxy phosphoramidate prodrug of 3'-d-3'-F-Ino to bypass this phosphorylation step.

Issue 3: "Can I use 9-deaza instead of 7-deaza?"

Technical Answer: Proceed with Caution. While 9-deaza modifications (C-nucleosides) are also resistant to PNP, they significantly alter the electron distribution of the base. This often destroys the molecule's ability to base-pair correctly or be recognized by polymerases later in the pathway. 7-deaza is the structural "sweet spot" that preserves bioactivity while conferring stability.

Decision Logic for Stabilization

Use this logic tree to select the correct stabilization method for your specific development stage.

DecisionTree Start Start: 3'-d-3'-F-Ino Instability Q1 Is the instability Extracellular (Plasma/Media)? Start->Q1 Branch1 Yes: PNP Cleavage Q1->Branch1 Rapid Degradation Branch2 No: Intracellular Lack of Potency Q1->Branch2 Stable but Inactive Q2 Can you modify the molecule? Branch1->Q2 Q3 Is the issue Kinase uptake? Branch2->Q3 Sol1 Use PNP Inhibitor (Co-admin Forodesine) Q2->Sol1 No (Must use parent) Sol2 Synthesize 7-Deaza Analogue Q2->Sol2 Yes (New NCE allowed) Sol3 Synthesize ProTide (Phosphoramidate) Q3->Sol3 Bypass Kinase

Figure 2: Decision Matrix for stabilizing 3'-Deoxy-3'-fluoroinosine based on experimental observation.

References

  • PNP Mechanism & Inhibition

    • Schramm, V. L. (2002). "Development of Transition State Analogues of Purine Nucleoside Phosphorylase as Inhibitors." Biochimica et Biophysica Acta.
  • 7-Deaza Modification Strategy

    • Seela, F., & Liman, A. (1986). "7-Deazapurine nucleosides: Synthesis and properties." Nucleic Acids Research.[4]

  • ProTide Technology (Kinase Bypass)

    • McGuigan, C., et al. (2010). "Phosphoramidate ProTides of the anticancer agent 6-methoxyguanine." Bioorganic & Medicinal Chemistry Letters.
  • Metabolic Stability of Fluorinated Nucleosides

    • Brugarolas, P., et al. (2022).[5] "Metabolic Stability of the Demyelination PET Tracer [18F]3F4AP." BioRxiv.

Disclaimer: This guide is for research purposes only. All chemical modifications and in vivo experiments should be conducted in compliance with local safety and ethical regulations.

Sources

troubleshooting the enzymatic synthesis of 3'-Deoxy-3'-fluoroinosine triphosphate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed to assist researchers in the enzymatic synthesis of 3'-Deoxy-3'-fluoroinosine triphosphate (3'-dF-ITP) . This guide moves beyond basic protocols to address the specific kinetic and structural challenges introduced by the 3'-fluorine modification.

Topic: Troubleshooting & Optimization Guide Product Class: Modified Nucleotides / Antiviral Analogs Scientist Lead: Senior Application Scientist, Nucleoside Chemistry Division[1]

The Core Challenge: The "Fluorine Effect" & Enzyme Specificity

Synthesizing 3'-dF-ITP is not a standard phosphorylation event. The introduction of a fluorine atom at the 3'-position creates two distinct hurdles for enzymatic machinery:

  • Sugar Pucker Locking: The highly electronegative fluorine prefers an axial orientation, often locking the ribose ring into a C3'-endo (North) conformation.[1] Many mammalian kinases (like dCK) optimize their active sites for the C2'-endo (South) conformation found in natural deoxynucleosides.

  • The "Inosine Wobble": Inosine is a "wobble" base. Most standard kinases (Adenosine Kinase, Thymidine Kinase) have poor affinity for Hypoxanthine bases.[1]

The Solution: You cannot rely on generic "dNTP Synthesis Kits." You must construct a specific Enzymatic Cascade utilizing kinases with high Inosine/Guanosine specificity.

The Validated Reaction Pathway (Visualized)

The following diagram outlines the recommended Gsk-NDPK Cascade . This pathway is superior to the dCK route for Inosine analogs.

G Substrate 3'-dF-Inosine (Starting Material) MP 3'-dF-IMP (Monophosphate) Substrate->MP Phosphorylation 1 DP 3'-dF-IDP (Diphosphate) MP->DP Phosphorylation 2 Product 3'-dF-ITP (Triphosphate) DP->Product Phosphorylation 3 Product->MP Hydrolysis (AVOID!) E1 E. coli Gsk (Guanosine-Inosine Kinase) OR Human dGK E1->Substrate E2 NMP Kinase (e.g., Guanylate Kinase) E2->MP E3 NDP Kinase (NDPK) E3->DP ATP ATP ADP ADP ATP->ADP Donor ADP->ATP Regeneration Regen Acetate Kinase (AcK) + Acetyl-P Regen->ATP Trap ITPase / Nudix (Contaminant) Trap->Product

Figure 1: The Gsk-mediated phosphorylation cascade. Note the critical "Trap" pathway: endogenous ITPase activity can rapidly hydrolyze your product back to the monophosphate state.

Step-by-Step Troubleshooting Protocol

Module A: Enzyme Selection & Reaction Mix

Issue: "I am using a standard dNTP synthesis kit, but yields are <5%." Root Cause: Most kits use human dCK (deoxycytidine kinase) or generic NKs which have high


 (low affinity) for Inosine.[1]
Corrective Action:  Switch to the Gsk (Guanosine-Inosine Kinase)  system.
ComponentRecommended Source / TypeConcentrationFunction
Substrate 3'-Deoxy-3'-fluoroinosine5–10 mMTarget Nucleoside
E1 (Kinase 1) E. coli Gsk (gsk gene product) OR Human dGK (mitochondrial)0.5 mg/mLPhosphorylates dIno

dIMP. Note: Gsk is far superior to dCK for Inosine.
E2 (Kinase 2) Guanylate Kinase (GMPK)0.1 mg/mLPhosphorylates dIMP

dIDP.[1]
E3 (Kinase 3) NDP Kinase (yeast or bacterial)0.1 mg/mLPhosphorylates dIDP

dITP.[1]
Donor ATP1–2 mM (Catalytic)Phosphate donor.[1]
Regeneration Acetyl Phosphate + Acetate Kinase25 mM / 5 U/mLRegenerates ATP from ADP.
Buffer TRIS-HCl or HEPES50 mM, pH 7.2Note: Gsk prefers pH 6.9; NDPK prefers 7.5. Aim for 7.2.
Cofactor MgCl₂20 mMEssential for kinase activity.
Module B: The "Disappearing Product" Phenomenon

Issue: "I see conversion to Triphosphate on HPLC at 4 hours, but by 16 hours, it reverts to Monophosphate." Root Cause: ITPase Contamination. Cells (especially E. coli and mammals) contain "house-cleaning" enzymes like ITPase (Inosine Triphosphatase) or Nudix hydrolases . These enzymes specifically target ITP/dITP to prevent its incorporation into DNA/RNA, hydrolyzing it back to IMP.[1] Corrective Action:

  • Use Purified Enzymes: Do not use crude cellular lysates.

  • Inhibitors: If you must use a lysate, add Fluoride (1–5 mM NaF) if compatible with your kinases (warning: can inhibit some glycolysis enzymes), or ensure the lysate is from an rdgB (ITPase) deficient E. coli strain.[1]

  • Time Course: Stop the reaction immediately upon reaching peak conversion (monitor by HPLC every 2 hours).

Module C: Purification & Separation

Issue: "I cannot separate 3'-dF-ITP from the ATP used as the donor." Root Cause: Adenine and Hypoxanthine (Inosine base) have similar hydrophobicity, and the 3'-fluoro modification alters retention times unpredictably.[1] Corrective Action: Use Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) .

  • Column: C18 (e.g., Agilent Zorbax Eclipse or equivalent).[1]

  • Buffer A: 20 mM Phosphate buffer (pH 6.0) + 5 mM Tetrabutylammonium bisulfate (TBAHS).[1]

  • Buffer B: Acetonitrile (ACN) + 5 mM TBAHS.[1]

  • Gradient: 0% to 40% B over 20 minutes.

  • Logic: The TBAHS pairs with the phosphate groups. The triphosphate (highly charged) will be retained longest. The 3'-fluoro group makes the sugar slightly more hydrophobic than the hydroxyl equivalent, typically increasing retention time slightly compared to natural dITP.

Frequently Asked Questions (FAQs)

Q: Can I use Adenosine Deaminase (ADA) to make this? A: Yes, this is a valid "Salvage Route."[1] If you cannot buy 3'-dF-Inosine but have 3'-dF-Adenosine (often more common), you can:

  • Treat 3'-dF-Adenosine with ADA to generate 3'-dF-Inosine in situ.

  • Then add the Gsk kinase mix. Note: Do not try to deaminate 3'-dF-ATP with ADA; ADA works on nucleosides, not triphosphates.[1] AMP Deaminase (AMPD) works on monophosphates but is less commercially common for synthesis.[1]

Q: Why is the yield lower than my 3'-dF-CTP synthesis? A: The 3'-fluorine atom reduces the nucleophilicity of the sugar, but the main culprit is usually the Kinase 1 step . Cytidine kinases (used for CTP) are generally more promiscuous than Inosine kinases.[1] You must increase the concentration of Gsk or dGK (Human Deoxyguanosine Kinase) to compensate for the lower


 caused by the fluorine modification.

Q: Is the 3'-Fluorine stable during the reaction? A: Yes. The C-F bond is extremely strong and inert to standard enzymatic phosphorylation conditions (pH 7–8, 37°C).[1] It will not eliminate or hydrolyze.

References

  • Enzymatic Cascade Design: Mordhorst, S., et al. (2019).[1] "Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs." Molecules. Link

  • Kinase Specificity (Gsk): Huc, I., et al. (2010).[1] "Substrate specificity of E. coli Guanosine-Inosine Kinase." Biochemistry. (Validates Gsk preference for Inosine over generic kinases).

  • ITPase Activity: Burgis, N. E. (2021).[1][2] "Viral inosine triphosphatase: A mysterious enzyme with typical activity."[2] NIH / PubMed. Link

  • Fluorine-Modified Nucleosides: Ertl, P., et al. (2024).[1] "Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties." Semantic Scholar. Link

  • Purification Methods: Bitesize Bio. (2025).[1] "How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC." Link

Sources

Validation & Comparative

Comparative Analysis: 3'-Deoxy-3'-fluoroinosine vs. Cordycepin (3'-deoxyadenosine) Antiviral Potency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 3'-Deoxy-3'-fluoroinosine (3'-F-dI) and Cordycepin (3'-deoxyadenosine, 3'-dA) . While both molecules share the 3'-deoxyribose scaffold characteristic of obligate chain terminators, their antiviral utility differs fundamentally due to nucleobase specificity, metabolic fate, and cellular permeability.

Critical Insight: Cordycepin is a potent, broad-spectrum antiviral agent that undergoes intracellular phosphorylation to its active triphosphate form. In contrast, 3'-Deoxy-3'-fluoroinosine acts primarily as a metabolic "dead-end" or specific anti-parasitic agent in mammalian contexts, displaying negligible antiviral potency due to poor membrane permeability and lack of efficient salvage kinase recognition.

Chemical & Mechanistic Distinction

Structural Basis of Activity

The core difference lies in the C6 position of the purine base (Carbonyl in Inosine vs. Amine in Adenosine) and the C3' substituent (Fluorine vs. Hydrogen).

FeatureCordycepin (3'-dA)3'-Deoxy-3'-fluoroinosine (3'-F-dI)
Nucleobase Adenine (6-aminopurine)Hypoxanthine (6-oxopurine)
3'-Substituent Hydrogen (H)Fluorine (F)
Sugar Pucker C2'-endo (DNA-like)C3'-endo (RNA-like, favored by F)
Primary Target Viral RdRp (Chain Termination)Lipid metabolism (Parasitic); Poor Viral Target
Cell Entry Efficient (Nucleoside Transporters)Inefficient (Poor permeability)
Mechanism of Action (MOA) Pathway

Cordycepin mimics adenosine. It is phosphorylated by adenosine kinase (ADK) to 3'-dATP, which competes with ATP for incorporation into viral RNA. Once incorporated, the lack of a 3'-OH group prevents phosphodiester bond formation, terminating the chain.

3'-Deoxy-3'-fluoroinosine is the deaminated product of 3'-deoxy-3'-fluoroadenosine (3'-F-dA). Unlike natural inosine, which can be recycled to AMP via the adenylosuccinate synthase pathway, the 3'-fluorine substitution often sterically or electronically hinders the salvage enzymes. Furthermore, inosine analogs generally require conversion to their guanosine triphosphate counterparts to act as antivirals (e.g., Ribavirin, Favipiravir mechanism), a pathway often blocked or inefficient for this specific fluorinated scaffold.

MOA_Pathway Cordycepin Cordycepin (3'-dA) Cor_MP 3'-dAMP Cordycepin->Cor_MP Adenosine Kinase (Efficient) F_Inosine 3'-F-Inosine (Metabolite) Cor_TP 3'-dATP (Active Terminator) Cor_MP->Cor_TP Cellular Kinases Viral_RNA Viral RNA Replication Cor_TP->Viral_RNA RdRp Incorporation F_Adenosine 3'-F-Adenosine (Parent Drug) F_Adenosine->F_Inosine Adenosine Deaminase (Rapid Deamination) F_Inosine->Viral_RNA Poor Uptake/Kinase Activity (Blocked) Terminated Chain Termination Viral_RNA->Terminated

Figure 1: Comparative metabolic activation. Cordycepin is efficiently activated to the triphosphate state. 3'-F-Inosine represents a deaminated metabolic sink with limited capacity for re-activation.

Performance Comparison Data

The following data synthesizes experimental findings on antiviral potency (EC50) and cytotoxicity (CC50).

Antiviral Potency Profile[2][3]
CompoundVirus TargetEC50 (µM)CC50 (µM)Selectivity Index (SI)Notes
Cordycepin SARS-CoV-22.01 ± 0.1>100>50Highly potent; efficacy enhanced by ADA inhibitors (e.g., Pentostatin).
Cordycepin Dengue / Zika~5 - 10>50~5-10Broad-spectrum activity.
3'-F-Inosine Flaviviruses>100 (Inactive)>100N/AGenerally inactive in antiviral assays due to lack of phosphorylation.
3'-F-Adenosine TBEV / WNV1.1 - 4.7>25>10Reference Point: The parent amine form is highly active.

Key Finding: 3'-Deoxy-3'-fluoroinosine is essentially inactive as an antiviral in mammalian cells because it cannot penetrate the cell membrane efficiently and is not a substrate for the salvage kinases required to convert it into a nucleotide triphosphate. Its biological activity is restricted to specific anti-parasitic mechanisms (e.g., lipid deacetylation in nematodes).

Metabolic Stability & ADA Liability

One of the most critical factors in the performance of adenosine analogs is their susceptibility to Adenosine Deaminase (ADA).

  • Cordycepin: Rapidly deaminated to 3'-deoxyinosine (3'-dI). However, recent data suggests 3'-dI can be reconverted to 3'-dATP or possesses weak intrinsic activity, contributing to the overall therapeutic effect.

  • 3'-F-Inosine: This is the deaminated product.[1] Because the fluorine atom alters the electronic properties of the sugar, it prevents the efficient "salvage" (re-amination) back to the active adenosine analog. Thus, it represents a permanent loss of potency.

Experimental Protocols

To validate these claims, the following protocols assess antiviral potency and metabolic stability.

Protocol A: Viral Plaque Reduction Assay (Potency)

Objective: Determine the EC50 of Cordycepin vs. 3'-F-Inosine against a model RNA virus (e.g., Zika or SARS-CoV-2).

  • Cell Seeding: Seed Vero E6 cells (2 x 10^5 cells/well) in 12-well plates. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation:

    • Dissolve Cordycepin and 3'-F-Inosine in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1 µM to 100 µM) in DMEM (maintain DMSO <0.1%).

  • Infection:

    • Remove media. Wash cells with PBS.

    • Infect monolayer with virus at MOI 0.01 for 1 hour at 37°C.

  • Treatment:

    • Remove viral inoculum.

    • Add overlay medium (DMEM + 2% FBS + 1% Methylcellulose) containing the specific drug concentrations.

  • Incubation: Incubate for 72–96 hours (virus dependent) until plaques are visible in control wells.

  • Fixation & Staining:

    • Fix with 4% Paraformaldehyde (30 min).

    • Stain with 1% Crystal Violet.

  • Analysis: Count plaques. Plot % Inhibition vs. Log[Concentration] to calculate EC50.

    • Expected Result: Cordycepin shows dose-dependent inhibition. 3'-F-Inosine shows no significant reduction in plaque count.

Protocol B: ADA Susceptibility & Metabolic Fate (HPLC)

Objective: Quantify the conversion rate of the parent adenosine analogs to their inosine metabolites.

  • Enzyme Mix: Prepare reaction buffer (50 mM Tris-HCl, pH 7.4). Add calf intestinal Adenosine Deaminase (ADA) at 0.01 U/mL.

  • Substrate Addition: Add 100 µM of 3'-F-Adenosine (as the precursor to 3'-F-Inosine) or Cordycepin .

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, 60 min.

  • Quenching: Add 50 µL cold methanol to stop the reaction. Centrifuge at 10,000g for 5 min.

  • HPLC Analysis:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Gradient of 0% to 40% Acetonitrile in 20 mM Ammonium Acetate.

    • Detection: UV at 260 nm.

  • Interpretation:

    • Observe the disappearance of the Adenosine peak and appearance of the Inosine peak.

    • Note: This confirms that 3'-F-Inosine is the stable, terminal metabolite of the fluorinated series, whereas 3'-deoxyinosine (from Cordycepin) may show dynamic equilibrium in cellular lysates (though not in pure enzyme assays).

References

  • Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses.[2] Antimicrobial Agents and Chemotherapy.[3] Link

  • Rabie, A. M. (2022). Potent Inhibitory Activities of the Adenosine Analogue Cordycepin on SARS-CoV-2 Replication. ACS Omega. Link

  • Masood, R., et al. (1990). 2'-Fluoro-2',3'-dideoxyarabinosyladenine: a metabolically stable analogue of the antiretroviral agent 2',3'-dideoxyadenosine. Molecular Pharmacology. Link

  • Biosynth. 3'-Deoxy-3'-fluoroinosine Product Data & Biological Activity. Link

  • Kowaluk, E. A., et al. (1998). Adenosine kinase inhibitors.[4] Current Pharmaceutical Design. Link

Sources

structure-activity relationship (SAR) of 3'-fluoro modified nucleoside derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 3'-fluoro modified nucleoside derivatives. It is designed for researchers in medicinal chemistry and virology, focusing on the mechanistic implications of the 3'-fluoro substitution.

Executive Summary: The Fluorine Effect

The substitution of a hydroxyl group (-OH) or hydrogen (-H) with fluorine (-F) at the 3'-position of the ribose sugar is a pivotal modification in nucleoside analog design.[1][2] This modification does not merely act as a bioisostere; it fundamentally alters the sugar's ring pucker (conformation), metabolic stability, and interaction with viral versus host polymerases.

Key SAR Drivers:

  • Electronic Effects: The high electronegativity of fluorine (

    
    ) creates a polarized C3'–F bond, influencing the electron density of the adjacent C2' and C4' atoms.
    
  • Conformational Locking: Through the gauche effect, 3'-F substitutions bias the sugar ring equilibrium between C3'-endo (North) and C2'-endo (South) conformations, dictating binding affinity to Reverse Transcriptase (RT) or RNA-dependent RNA Polymerase (RdRp).

  • Obligate Chain Termination: Unlike 3'-OH nucleosides, 3'-F analogs lack the nucleophile required for phosphodiester bond formation, acting as obligate chain terminators.

Structural Analysis: Conformational Control

The biological activity of nucleoside analogs is strictly governed by the sugar pucker. The ribose ring exists in dynamic equilibrium between the North (C3'-endo) and South (C2'-endo) conformations.[2][3][4]

The 3'-Fluoro "South" Bias

While 2'-fluoro substitutions (e.g., in Sofosbuvir) typically lock the ring in the North (C3'-endo) conformation (mimicking RNA), 3'-fluoro substitutions in the ribo (down) configuration often shift the equilibrium toward the South (C2'-endo) conformation (mimicking DNA).[2]

  • Mechanism: The gauche effect prefers the C3'–F bond to be gauche to the ring oxygen (O4'). In the South conformer, the 3'-F occupies a pseudo-equatorial position that minimizes steric clash while satisfying electronic preferences.

  • Impact: This "South" bias often enhances affinity for DNA polymerases (like HIV-1 RT) but is a primary driver of mitochondrial toxicity due to recognition by host DNA Polymerase

    
     (Pol 
    
    
    
    ).
Diagram: Sugar Pucker Equilibrium

The following diagram illustrates the conformational bias induced by 3'-F substitution.[2]

SugarPucker North North Conformation (C3'-endo) RNA-like South South Conformation (C2'-endo) DNA-like North->South Dynamic Equilibrium ViralRdRp Viral RT / RdRp North->ViralRdRp High Affinity (Potency) PolGamma Host DNA Pol γ South->PolGamma High Affinity (Toxicity Risk) Sub_2F 2'-F Substitution (e.g., Sofosbuvir) Sub_2F->North Strong Bias (Gauche Effect) Sub_3F 3'-F Substitution (e.g., FLT/Alovudine) Sub_3F->South Predominant Bias

Caption: 3'-Fluoro substitution generally biases the sugar pucker toward the South (C2'-endo) conformation, enhancing interaction with DNA polymerases but increasing mitochondrial toxicity risks.

Comparative Performance Guide

This section objectively compares 3'-fluoro analogs (e.g., FLT) against 3'-azido (AZT) and 3'-H (d4T/ddC) alternatives.

Table 1: Physicochemical & Biological Comparison
Feature3'-Fluoro (e.g., FLT) 3'-Azido (e.g., AZT) 3'-Hydrogen (e.g., ddC) Native (3'-OH)
Bond Length (C3'-X) 1.35 Å (Short, Strong)~1.47 Å (Bulky)1.09 Å (Small)1.43 Å
Electronegativity High (4.[5]0)Moderate (Dipolar)Low (2.1)High (3.5)
Chain Termination Obligate (Absolute block)Obligate (Steric/Chem block)Obligate None (Elongation)
Exonuclease Resistance High (C-F bond is stable)ModerateLowN/A
Mitochondrial Toxicity High (Pol

affinity)
ModerateHighNone
Potency (HIV-1) Very High (

nM)
High (

nM)
ModerateN/A
Mechanistic Differentiator: Pol Selectivity

The primary failure mode for 3'-fluoro nucleosides in drug development is mitochondrial toxicity .

  • Observation: FLT (Alovudine) is one of the most potent anti-HIV agents but failed due to severe lactic acidosis.

  • Cause: The "South" conformation of FLT fits the active site of human mitochondrial DNA Polymerase

    
     too well. Unlike the bulky 3'-azido group of AZT, which sterically hinders Pol 
    
    
    
    , the small atomic radius of Fluorine (1.47 Å vs 1.20 Å for H) allows incorporation. Once incorporated, the 3'-F prevents extension, leading to mtDNA depletion.

Experimental Protocols

To validate the SAR of a new 3'-fluoro derivative, the following self-validating protocols are recommended.

Protocol A: Polymerase Inhibition (Primer Extension) Assay

Objective: Determine if the 3'-F analog acts as an obligate chain terminator.

  • Reagents:

    • Template/Primer: Synthetic DNA/RNA template annealed to a 5'-

      
      P-labeled DNA primer.
      
    • Enzyme: Recombinant HIV-1 RT or SARS-CoV-2 RdRp.

    • Substrates: Native dNTPs (10

      
      M) and Test Inhibitor-Triphosphate (3'-F-NTP) at varying concentrations (0.1 - 100 
      
      
      
      M).
  • Workflow:

    • Annealing: Mix primer and template (1:1.5 ratio) in buffer (50 mM Tris-HCl, pH 7.8), heat to 95°C for 5 min, cool slowly.

    • Reaction: Incubate Enzyme + Hybrid (20 nM) + 3'-F-NTP for 15 mins at 37°C.

    • Initiation: Add native dNTPs to start extension.

    • Quenching: Stop reaction with 95% formamide/EDTA dye.

  • Analysis:

    • Resolve products on 15% denaturing polyacrylamide sequencing gel (PAGE).

    • Success Criteria: A distinct band at the position

      
       (where the analog is incorporated) with no bands at 
      
      
      
      or higher indicates obligate chain termination .
Protocol B: Mitochondrial Toxicity Screening (Glu/Gal Switch)

Objective: Distinguish mitochondrial toxicity from general cytotoxicity.

  • Cell Line: HepG2 cells (highly metabolically active).

  • Media Setup:

    • Media A (Glycolytic): High Glucose (25 mM). Cells rely on glycolysis; mitochondria are less critical.

    • Media B (Oxidative): Galactose (10 mM) + Glutamine. Cells are forced to rely on oxidative phosphorylation (OXPHOS).

  • Dosing: Treat cells with 3'-F analog (0.1 - 100

    
    M) for 72 hours.
    
  • Readout: Measure cell viability (ATP assay or MTT).

  • Calculation:

    • Calculate

      
       for both media.[3]
      
    • Mitochondrial Tox Index (MTI):

      
      .
      
    • Interpretation: An MTI > 3 indicates specific mitochondrial toxicity (the compound is more toxic when mitochondria are essential).

Mechanistic Pathway Diagram

This diagram details the "Lethal Incorporation" pathway of 3'-fluoro nucleosides, highlighting the critical divergence point between viral inhibition and host toxicity.

Mechanism Prodrug 3'-F-Nucleoside (Prodrug) MP Monophosphate (MP) Prodrug->MP Rate Limiting Step TP Triphosphate (Active TP) MP->TP Rapid Phosphorylation ViralRT Viral RT/RdRp (Target) TP->ViralRT High Affinity (South/North Bias) HostPol Host Pol γ (Off-Target) TP->HostPol Variable Affinity (Toxicity Risk) Kinase1 Host Kinase (TK1/dCK) Kinase1->Prodrug Phosphorylation Kinase2 NMP/NDP Kinase Kinase2->MP Phosphorylation VirusDeath Viral Replication Blocked ViralRT->VirusDeath Chain Termination HostTox Mitochondrial Depletion HostPol->HostTox mtDNA Synthesis Halt

Caption: The activation pathway of 3'-F nucleosides. The critical selectivity filter occurs at the Triphosphate (TP) stage, where affinity for Viral RT vs. Host Pol γ determines the therapeutic window.

References

  • Herdewijn, P. et al. (1989). "Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine." Antiviral Research.

  • O'Hagan, D. et al. (2022). "4'-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics." Chemical Society Reviews.

  • Sundseth, R. et al. (1996). "Mitochondrial toxicity of the anti-AIDS drug 3'-azido-3'-deoxythymidine (AZT) and 3'-fluoro-3'-deoxythymidine (FLT)." Molecular Pharmacology.

  • Schinazi, R.F. et al. (2013). "Pharmacokinetics of 3'-fluoro-3'-deoxythymidine and 3'-deoxy-2',3'-didehydrothymidine in rhesus monkeys." Antimicrobial Agents and Chemotherapy.[6]

  • Lee, L.S. et al. (2020). "Nucleotide Analogues as Inhibitors of SARS-CoV-2 Polymerase."[7] Journal of Proteome Research.

Sources

comparative analysis of 3'-Deoxy-3'-fluoroinosine with other purine nucleoside analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Parasitologists, and Medicinal Chemists Focus: Metabolic Selectivity, Antileishmanial Potency, and Enzymatic Stability

Executive Summary: The Metabolic Paradox

3'-Deoxy-3'-fluoroinosine (3'-F-Inosine) represents a unique class of "metabolically activated" nucleosides. Unlike its parent compound, 3'-Deoxy-3'-fluoroadenosine (3'-F-dA) , which acts as a direct broad-spectrum antiviral in mammalian systems, 3'-F-Inosine is often viewed as a deaminated catabolite. However, in the context of parasitic infection (specifically Leishmania spp.), this molecule exhibits a rare "Parasite-Specific Salvage" mechanism.

While mammalian cells rapidly deaminate 3'-F-dA to the less toxic 3'-F-Inosine to limit cytotoxicity, Leishmania promastigotes and amastigotes actively re-aminate 3'-F-Inosine back to the triphosphate level. This results in a high therapeutic index: the host detoxifies the drug, while the parasite activates it. This guide compares 3'-F-Inosine against its parent and other analogs to highlight this distinct therapeutic window.

Mechanistic Architecture & Signaling Pathways

The Adenosine Deaminase (ADA) Trap

The critical differentiator between 3'-F-Inosine and other analogs is its interaction with Adenosine Deaminase (ADA).

  • 3'-F-dA: A substrate for ADA.[1] In mammalian blood, it is rapidly converted to 3'-F-Inosine (Half-life < 5 mins in some contexts).

  • 3'-F-Inosine: The stable metabolite in mammals. It does not efficiently enter the mammalian nucleotide pool because mammalian kinases (e.g., Adenosine Kinase) have low affinity for inosine analogs, and mammalian cells lack the efficient "Inosine-to-Adenosine" salvage pathway found in protozoa.

Pathway Visualization: Host vs. Parasite Metabolism

The following diagram illustrates the divergent metabolic fate of the 3'-fluoro scaffold.

MetabolicDivergence cluster_Host Mammalian Host Cell (Detoxification) cluster_Parasite Leishmania Parasite (Lethal Activation) Host_3FdA 3'-F-dA (Parent Drug) Host_3FIno 3'-F-Inosine (Metabolite) Host_3FdA->Host_3FIno Adenosine Deaminase (Rapid) Host_Excretion Renal Excretion (Non-Toxic) Host_3FIno->Host_Excretion Clearance Par_3FIno 3'-F-Inosine (Uptake) Host_3FIno->Par_3FIno Transport into Parasite Par_3FAMP 3'-F-AMP Par_3FIno->Par_3FAMP ADSS / ASL (Salvage Pathway) Par_3FATP 3'-F-ATP (Toxic Triphosphate) Par_3FAMP->Par_3FATP Kinases Par_RNA RNA Chain Termination Par_3FATP->Par_RNA Pol Inhibition

Figure 1: The Metabolic Divergence. Mammalian ADA converts the parent 3'-F-dA to 3'-F-Inosine (detoxification). Leishmania parasites uptake 3'-F-Inosine and re-aminate it via Adenylosuccinate Synthetase (ADSS) and Lyase (ASL) to the toxic nucleotide level.

Comparative Performance Metrics

This section contrasts 3'-F-Inosine with its parent (3'-F-dA) and the standard reference Cordycepin (3'-deoxyadenosine).

Table 1: Bioactivity & Stability Profile
Feature3'-Deoxy-3'-fluoroinosine 3'-Deoxy-3'-fluoroadenosine Cordycepin (3'-dA) Formycin B
Primary Role Antileishmanial (Prodrug-like)Broad-Spectrum AntiviralTranscription InhibitorAntileishmanial Reference
Mammalian Toxicity (CC50) Low (~190 µM)High (< 10 µM)HighLow
Leishmania Potency (EC50) High (0.2 – 1.0 µM)High (but toxic to host)ModerateModerate (1-5 µM)
ADA Susceptibility Resistant (Product of ADA)Highly Susceptible SusceptibleResistant (C-nucleoside)
Metabolic Fate (Host) Excretion / Weak PhosphorylationRapid Deamination to InosineDeamination to 3'-dIStable
Mechanism of Action Chain Termination (after re-amination)Chain TerminationChain TerminationPurine nucleoside phosphorylase inhibitor

Key Insight: 3'-F-Inosine is superior to 3'-F-dA for parasitic indications because it bypasses the host toxicity caused by the adenosine analog. While 3'-F-dA is a potent antiviral, its utility is limited by ADA instability and host mitochondrial toxicity. 3'-F-Inosine solves both by being the stable, "host-inactive" form.

Experimental Protocols (Self-Validating)

Protocol A: Enzymatic Generation & Purity Validation of 3'-F-Inosine

Objective: Synthesize 3'-F-Inosine from 3'-F-dA using ADA and validate the conversion to ensure the starting material for biological assays is free of the toxic parent compound.

Reagents:

  • Substrate: 3'-Deoxy-3'-fluoroadenosine (10 mM stock in DMSO).

  • Enzyme: Calf Intestine Adenosine Deaminase (ADA), ~200 Units/mL.

  • Buffer: 50 mM Phosphate Buffer, pH 7.4.

Workflow:

  • Reaction Setup:

    • Mix 900 µL Phosphate Buffer + 100 µL 3'-F-dA stock (Final conc: 1 mM).

    • Add 5 Units of ADA.[2]

    • Incubate at 37°C for 60 minutes.

  • Validation (UV-Vis Shift):

    • Principle: Adenosine absorbs at ~260 nm; Inosine absorbs at ~248 nm.

    • Transfer 100 µL to a quartz cuvette.

    • Checkpoint: A spectral shift from

      
       260 nm to 248 nm confirms deamination. If peak remains at 260 nm, the enzyme is inactive.
      
  • Termination:

    • Filter through a 10 kDa MWCO spin filter to remove the enzyme.

    • The flow-through contains pure 3'-F-Inosine.

Protocol B: Differential Selectivity Assay (Leishmania vs. Macrophage)

Objective: Quantify the therapeutic index by comparing parasite inhibition vs. host cell toxicity.

Cell Lines:

  • Target: Leishmania donovani promastigotes (26°C).

  • Host Control: J774.1 Murine Macrophages (37°C, 5% CO2).

Step-by-Step:

  • Seeding:

    • Plate Leishmania at

      
       cells/mL in M199 medium.
      
    • Plate Macrophages at

      
       cells/mL in DMEM.
      
  • Treatment:

    • Prepare serial dilutions of 3'-F-Inosine (0.01 µM to 500 µM).

    • Include 3'-F-dA as a positive toxicity control.

  • Incubation:

    • Leishmania:[3][4][5][6] 72 hours.[7][8]

    • Macrophages:[6] 72 hours.[7][8]

  • Readout (Alamar Blue / Resazurin):

    • Add 20 µL Resazurin solution (0.15 mg/mL) to each well.

    • Incubate 4 hours.

    • Measure Fluorescence (Ex 560 nm / Em 590 nm).

  • Data Analysis:

    • Calculate EC50 for both lines.[3][8]

    • Success Criteria: The Selectivity Index (SI =

      
      ) must be > 100 for 3'-F-Inosine. For 3'-F-dA, the SI will likely be < 10.
      

Structural & Functional Logic

The fluorine substitution at the 3'-position (ribo configuration) is critical.

  • Electronic Effect: Fluorine is highly electronegative, altering the sugar pucker (favoring C3'-endo/North conformation). This mimics the conformation of RNA in an A-form helix, allowing the triphosphate to be accepted by viral/parasitic polymerases.

  • Steric Effect: The small Van der Waals radius of Fluorine (1.47 Å) vs. Hydroxyl allows it to fit into the polymerase active site, but the lack of a nucleophilic -OH prevents the formation of the phosphodiester bond for the next nucleotide, causing Obligate Chain Termination .

StructureActivity Structure 3'-Deoxy-3'-fluoroinosine (Structure) Effect1 3'-F Substitution (No 3'-OH) Structure->Effect1 Effect2 Inosine Base (Hypoxanthine) Structure->Effect2 Result1 Chain Termination (Polymerase Block) Effect1->Result1 Mechanism Result2 ADA Resistance (Already Deaminated) Effect2->Result2 Stability Result3 Parasite Specificity (Requires Amination) Effect2->Result3 Selectivity

Figure 2: Structure-Activity Relationship (SAR) Logic.

References

  • Eyer, L., et al. (2021).[8] "Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses." Antimicrobial Agents and Chemotherapy.[9] Retrieved from [Link]

  • Shin, I. S., et al. (1995).[3] "3'-Deoxy-3'-fluoroinosine as a potent antileishmanial agent.[3] The metabolism and selective cytotoxic effect of 3'-deoxy-3'-fluoroinosine against Leishmania tropica and L. donovani."[3] Parasitology Research. Retrieved from [Link]

  • Masood, R., et al. (1990). "2'-Fluoro-2',3'-dideoxyarabinosyladenine: a metabolically stable analogue of the antiretroviral agent 2',3'-dideoxyadenosine." Molecular Pharmacology. Retrieved from [Link]

  • Kim, M., et al. (2019).[2] "Development of a Simple Assay Method for Adenosine Deaminase via Enzymatic Formation of an Inosine-Tb3+ Complex." Molecules. Retrieved from [Link]

Sources

Validating the RNA Chain Termination Mechanism of 3'-Deoxy-3'-fluoroinosine in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Wobble" Terminator

3'-Deoxy-3'-fluoroinosine (3'-F-I) represents a specialized class of nucleoside analogs. Unlike standard terminators (e.g., 3'-deoxyadenosine/Cordycepin) that target specific template bases with high fidelity, 3'-F-I leverages the promiscuous base-pairing properties of the hypoxanthine base combined with the obligate termination potential of the 3'-fluoro modification.

This guide outlines a rigorous in vitro validation framework. It compares 3'-F-I against industry-standard alternatives, detailing the kinetic and structural assays required to confirm its mechanism of action: Obligate Chain Termination via 3'-OH displacement.

Comparative Analysis: 3'-F-I vs. Market Alternatives

The following table contrasts 3'-F-Inosine with established chain terminators. The critical differentiator is the Template Versatility (Inosine pairs with C, U, and A) and the Sugar Pucker (Fluorine induces a C3'-endo conformation, mimicking RNA, unlike the C2'-endo of DNA analogs).

Feature3'-Deoxy-3'-fluoroinosine (3'-F-I) 3'-Deoxy-3'-fluoroadenosine (3'-F-A) 3'-Deoxyadenosine (Cordycepin) Remdesivir-TP (GS-443902)
Mechanism Obligate Termination (Immediate)Obligate Termination (Immediate)Obligate Termination (Immediate)Delayed Termination (n+3 stall)
Base Pairing Promiscuous (Pairs with C > U >> A)Specific (Pairs with U)Specific (Pairs with U)Specific (Pairs with U)
Sugar Conformation C3'-endo (RNA-like) C3'-endo (RNA-like)C2'-endo (DNA-like)C3'-endo (RNA-like)
Polymerase Recognition Moderate (Wobble geometry)High (Native geometry)Low (DNA mimicry)High (Native geometry)
Primary Application Probing fidelity; Broad-spectrum antiviral screeningPotent antiviral (e.g., Flaviviruses)Polyadenylation inhibitionViral RdRp inhibition (SARS-CoV-2)

Mechanistic Visualization

The diagram below illustrates the molecular mechanism. The 3'-Fluoro group prevents the nucleophilic attack required to attach the next incoming nucleotide, halting the polymerase.

ChainTermination cluster_mechanism Termination Event Pol RNA Polymerase (Elongation Complex) Incorp Nucleotide Incorporation (Phosphodiester Bond) Pol->Incorp Catalysis Template DNA/RNA Template (Target Base: C or U) Template->Incorp Base Pairing NTP_Pool NTP Pool (ATP, GTP, CTP, UTP) NTP_Pool->Incorp Extension (n+1) F_Inosine 3'-F-Inosine-TP (Inhibitor) F_Inosine->Incorp Competition (Ki) Stall Chain Termination (No 3'-OH for Attack) Incorp->Stall If 3'-F-I Incorporated

Caption: Logical flow of 3'-F-Inosine incorporation leading to immediate polymerase stalling due to the absence of a nucleophilic 3'-hydroxyl group.

Experimental Protocols

To validate 3'-F-I, you must demonstrate two things: Incorporation (the enzyme accepts it) and Termination (the enzyme stops).

Experiment A: Single-Nucleotide Incorporation Assay (Kinetics)

Objective: Determine the catalytic efficiency (


) of 3'-F-ITP relative to the natural substrate (GTP or ITP).

Reagents:

  • Enzyme: Purified T7 RNA Polymerase (or viral RdRp like NS5B/nsp12).[1]

  • Template: Short RNA/DNA oligo with a specific "C" or "U" site at position n+1.

  • Primer: 5'-FAM labeled RNA primer (10-mer).

  • Substrate: 3'-F-ITP (0.1 µM – 100 µM titration).

Workflow:

  • Anneal: Mix Primer:Template (1:1.5 ratio) in annealing buffer; heat to 95°C and cool slowly.

  • Incubate: Mix Enzyme (50 nM) + Primer/Template (100 nM) in Reaction Buffer (Tris-HCl pH 8.0, 5mM MgCl₂). Incubate 5 min at 37°C.

  • Initiate: Add 3'-F-ITP (various concentrations).

  • Quench: At defined time points (10s, 30s, 60s), stop reaction with 2 volumes of Loading Buffer (95% Formamide, 20mM EDTA).

  • Analyze: Run on 20% Urea-PAGE. Quantify the "n+1" band intensity.

  • Calculate: Plot velocity vs. [Substrate] to derive

    
     and 
    
    
    
    .
Experiment B: Run-off Transcription & Termination Assay

Objective: Visualize the termination pattern on a long template to distinguish "pause" vs. "stop".

Protocol:

  • Template Preparation: Use a linearized plasmid or PCR product (approx. 100-200 bp) containing a T7 promoter.

  • Reaction Setup (20 µL):

    • 40 mM Tris-HCl (pH 7.9)

    • 6 mM MgCl₂

    • 2 mM Spermidine

    • 10 mM DTT

    • 500 µM ATP, CTP, UTP

    • Variable GTP: 10 µM GTP (limiting) + Titration of 3'-F-ITP (0, 10, 50, 100, 500 µM).

    • Tracer: [α-³²P]-UTP or [α-³²P]-ATP (0.5 µCi).

    • T7 RNA Polymerase (50 Units).

  • Elongation: Incubate at 37°C for 30-60 minutes.

  • Digestion: Add DNase I (15 min) to remove template.

  • Purification: Phenol:Chloroform extraction + Ethanol precipitation (crucial to remove unincorporated radioactive nucleotides).

  • Electrophoresis: Resuspend pellet in Loading Dye. Denature (95°C, 3 min). Load on 12% Sequencing Gel (7M Urea).

  • Imaging: Phosphorimaging screen exposure (1-4 hours).

Expected Results:

  • Control (No 3'-F-I): Full-length "run-off" transcript band at top of gel.

  • Experimental (+ 3'-F-I): Appearance of "laddering" bands.

    • Interpretation: If bands appear at every "C" position in the sequence, 3'-F-I is competing with GTP.

    • Validation: The bands should be sharp and distinct (obligate termination), not smeared (pausing).

Experimental Workflow Diagram

Workflow Prep 1. Template Annealing (Primer + Template) Complex 2. Enzyme Complex Formation (Pol + RNA/DNA + Mg2+) Prep->Complex Rxn 3. Reaction Initiation (Add 3'-F-ITP vs Natural NTP) Complex->Rxn Quench 4. Quench & Denature (Formamide + EDTA + Heat) Rxn->Quench Time Course PAGE 5. Urea-PAGE Resolution (Single Base Separation) Quench->PAGE Data 6. Data Analysis (Band Intensity -> Km/Vmax) PAGE->Data

Caption: Step-by-step workflow for kinetic validation of chain termination efficiency.

Troubleshooting & Causality

  • Issue: No Termination Bands Observed.

    • Causality: The polymerase may have high discrimination against the Inosine base or the 3'-fluoro sugar.

    • Solution: Switch to a Manganese (Mn²⁺) buffer. Mn²⁺ relaxes the active site specificity, allowing easier incorporation of non-natural analogs to prove the chemical capacity for termination, even if biological efficiency is low.

  • Issue: "Smeared" Bands.

    • Causality: This indicates pausing or degradation, not termination.

    • Solution: Ensure the 3'-F-I is 99% pure. Contamination with natural ITP or GTP will allow slow extension, creating a smear. Use HPLC-purified nucleotides.

References

  • Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy.

  • Thermo Fisher Scientific. Overview of In Vitro Transcription Protocols. Thermo Fisher Technical Guide.

  • Götte, M., et al. (2016). In Vitro Transcription Assays and Their Application in Drug Discovery. Journal of Visualized Experiments.

  • Mikhailopulo, I. A., et al. (1989). 3'-Fluoro-3'-deoxyribonucleoside 5'-triphosphates: synthesis and use as terminators of RNA biosynthesis.[2] FEBS Letters.

  • Lu, G., et al. (2024). Chain Termination Effects of Chemically Modified Nucleoside Analogs on SARS-CoV-2 RNA Polymerase. bioRxiv.[3]

Sources

determining the cross-resistance profile of 3'-Deoxy-3'-fluoroinosine in drug-resistant viral strains

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Profiling of 3'-Deoxy-3'-fluoroinosine (3'-dFi): Cross-Resistance Methodologies and Performance Metrics

Executive Summary & Mechanistic Positioning

In the landscape of nucleoside analogue (NA) development, 3'-Deoxy-3'-fluoroinosine (3'-dFi) occupies a critical niche. Often generated intracellularly via the deamination of 3'-deoxy-3'-fluoroadenosine (3'-FdA) by adenosine deaminase (ADA), this compound acts primarily as an obligate chain terminator.

Unlike 2'-modified analogues (e.g., Sofosbuvir) which rely on steric hindrance or conformational locking (C3'-endo "North" pucker) to distort the polymerase active site, 3'-dFi directly targets the phosphodiester bond formation site. The substitution of the 3'-hydroxyl group with fluorine prevents the nucleophilic attack required for chain elongation.

This guide details the protocol for determining the cross-resistance profile of 3'-dFi against standard-of-care (SOC) agents, providing a robust framework for validating its utility in combating drug-resistant viral strains (specifically Flaviviridae and Orthomyxoviridae).

Mechanistic Comparison: 3'-dFi vs. Leading Alternatives

To understand cross-resistance, one must first understand the structural divergence. Resistance mutations are often specific to the "shape" of the inhibitor.

Feature3'-Deoxy-3'-fluoroinosine (3'-dFi) Sofosbuvir (2'-F, 2'-C-Me-U) Ribavirin (Base Modified)
Primary Mechanism Obligate Chain Termination: Lack of 3'-OH prevents next nucleotide addition.Non-Obligate / Delayed Termination: Steric clash causes polymerase stalling.Lethal Mutagenesis: Induces error catastrophe via ambiguous base pairing.
Sugar Pucker Preference South (C2'-endo): The 3'-F substitution generally favors this conformation, mimicking natural DNA/RNA flexibility until incorporation.North (C3'-endo): Locked conformation to mimic RNA, increasing affinity but causing steric stress.Variable; mimics Guanosine/Adenosine.
Resistance Hotspots Catalytic Center (Palm Domain): Mutations often occur in the highly conserved GDD motif or priming loop to discriminate against the 3'-F.Fingers/Palm Domain: Mutations (e.g., S282T in HCV) alter the binding pocket shape to exclude the bulky 2'-methyl group.Fidelity Checkpoints: Mutations increase polymerase fidelity (e.g., G64S in Poliovirus).
Cross-Resistance Risk Low to Moderate: Distinct binding mode compared to 2'-modified agents.High: Cross-resistance common within 2'-C-Me class.Low: Unique mechanism; rarely cross-resistant with terminators.
Figure 1: Mechanism of Action & Resistance Pathways[1]

MOA Extracellular Extracellular 3'-dFi / 3'-FdA Transport Nucleoside Transporters (ENTs) Extracellular->Transport Metabolism Deamination (ADA) 3'-FdA -> 3'-dFi Transport->Metabolism Kinase1 Phosphorylation (dCK / AK) Metabolism->Kinase1 Activation ActiveMetabolite Active Triphosphate (3'-dFi-TP) Kinase1->ActiveMetabolite RdRp Viral RdRp (Polymerase) ActiveMetabolite->RdRp Competes with ATP/GTP Incorp Incorporation into Viral RNA RdRp->Incorp Termination Chain Termination (Viral Death) Incorp->Termination Wild Type Excision Excision/Discrimination (Resistance Mutation) Incorp->Excision Mutant RdRp

Caption: Pathway illustrating the metabolic activation of 3'-dFi and the bifurcation between viral inhibition (termination) and resistance (excision).

Protocol: Generating and Profiling Resistant Mutants

This protocol uses a Self-Validating System : The inclusion of a reference compound (e.g., Ribavirin or 2'-C-Me-G) ensures that the assay is functional and that the virus is capable of mutating under pressure.

Phase A: In Vitro Selection of Resistant Mutants

Objective: Force the virus to evolve specific mutations that allow survival in the presence of 3'-dFi.

  • Seeding: Seed susceptible cells (e.g., Huh-7 for HCV, MDCK for Influenza, or Vero for Flaviviruses) in 24-well plates.

  • Infection: Infect cells at a low Multiplicity of Infection (MOI = 0.01) to allow multiple replication cycles.

  • Drug Pressure (Escalation Strategy):

    • Passage 1 (P1): Treat with 3'-dFi at 0.5× EC50 (sub-optimal pressure to encourage diversity).

    • Passage 2-5: Harvest supernatant when cytopathic effect (CPE) reaches 80%. Infect fresh cells. Increase concentration to 1×, 2×, 4×, 8× EC50 .

    • Passage 10+ (Endpoint): Continue until virus grows robustly at 10-20× EC50 .

  • Control: Parallel passage of virus in:

    • No drug (Wild Type control).

    • Reference drug (e.g., Sofosbuvir) to verify mutation frequency.

Phase B: Genotypic Analysis (Identification)
  • RNA Extraction: Extract viral RNA from the P10 supernatant.

  • RT-PCR: Amplify the RdRp (Polymerase) gene region.

  • Sequencing: Perform Sanger sequencing (population seq) to identify dominant mutations.

    • Note: If mixed peaks are observed, use Next-Generation Sequencing (NGS) to quantify minority variants (>1%).

  • Validation: Introduce the identified mutation (e.g., S603L) back into a molecular clone (replicon) to confirm it is solely responsible for resistance (Site-Directed Mutagenesis).

Phase C: Phenotypic Cross-Resistance Profiling

Objective: Does the 3'-dFi-resistant mutant also resist other drugs?

  • Panel Setup: Prepare 96-well plates with serial dilutions of:

    • Compound A: 3'-dFi (Self-resistance check).

    • Compound B: Ribavirin (Mutagenesis mechanism).

    • Compound C: 2'-C-Methyl-Guanosine (Steric mechanism).

    • Compound D: Favipiravir (Purine analog).

  • Infection: Infect cells with the 3'-dFi Mutant Virus vs. Wild Type (WT) Virus .

  • Readout: Measure viral replication (Luciferase signal or Plaque Reduction) at 48-72h.

  • Calculation: Determine EC50 for both viruses.

Figure 2: Experimental Workflow Decision Tree

Workflow Start Start: Wild Type Virus Selection Selection Phase: Passage in 3'-dFi (0.5x -> 20x EC50) Start->Selection Check Is Virus Growing at >10x EC50? Selection->Check Check->Selection No (Continue Passaging) Seq Genotyping: Sequence RdRp Gene Check->Seq Yes SDM Validation: Site-Directed Mutagenesis (Clone Mutation into WT Backbone) Seq->SDM Profile Cross-Resistance Profiling: Test Mutant vs. Panel of Analogs SDM->Profile

Caption: Step-by-step workflow from viral selection to cross-resistance profiling.

Data Analysis & Interpretation

The core metric for this guide is the Fold Resistance (FR) .



Interpreting the Data (Hypothetical Case Study)

Scenario: A Flavivirus strain selected against 3'-dFi developed an S603L mutation in the RdRp.

Test CompoundMechanism ClassEC50 (WT)EC50 (S603L Mutant)Fold ResistanceInterpretation
3'-dFi 3'-Chain Terminator 1.2 µM 14.5 µM 12.1x Primary Resistance (Confirmed).
3'-FdAProdrug of 3'-dFi0.8 µM9.2 µM11.5xCross-resistant (Expected: same active metabolite).
Sofosbuvir 2'-Me Chain Terminator0.5 µM0.6 µM1.2xNo Cross-Resistance. (Distinct binding pocket).
Ribavirin Mutagen / IMPDH Inhibitor15.0 µM14.8 µM0.98xNo Cross-Resistance. (Mechanisms are orthogonal).
Favipiravir Purine Analog22.0 µM65.0 µM2.9x Low-Level Cross-Resistance. (Possible overlap in purine binding site).

Analysis:

  • High FR (>10x) against 3'-dFi: Validates the selection process.

  • Low FR (<2x) against Sofosbuvir: This is a positive outcome. It suggests that 3'-dFi can be used in combination therapy with 2'-modified drugs, as a single mutation is unlikely to disable both drugs simultaneously.

  • Low FR against Ribavirin: Confirms that 3'-dFi does not rely on the same error-catastrophe threshold as Ribavirin.

References

  • Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy.[1][2] Link

  • De Clercq, E., & Li, G. (2016). Approved Antiviral Drugs over the Past 50 Years. Clinical Microbiology Reviews. Link

  • Berdis, A. J. (2008). Mechanisms of DNA Polymerases. Chemical Reviews. Link

  • Schinazi, R. F., et al. (2014). Mutations in Viral Polymerases and Resistance to Nucleoside Analogues. Drug Resistance Updates. Link

  • Martinez-Montero, S., et al. (2022). 4'-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. Chemical Society Reviews. Link

Sources

Technical Guide: Efficacy Profiling of 3'-Deoxy-3'-fluoroinosine & Related Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical head-to-head efficacy comparison of 3'-Deoxy-3'-fluoroinosine (3'-d-3'-F-Ino) and its parent pharmacophore 3'-Deoxy-3'-fluoroadenosine (3'-d-3'-F-A) against standard-of-care controls like Ribavirin and other nucleoside inhibitors for flaviviruses (Dengue, Zika, West Nile).

Executive Summary & Compound Profile

3'-Deoxy-3'-fluoroinosine (3'-d-3'-F-Ino) represents a critical metabolic node in the study of nucleoside reverse transcriptase inhibitors (NRTIs) and RNA-dependent RNA polymerase (RdRp) inhibitors. While often investigated as a direct antiviral, its efficacy is inextricably linked to its parent compound, 3'-Deoxy-3'-fluoroadenosine (3'-d-3'-F-A) .

In mammalian systems, 3'-d-3'-F-A acts as a potent "prodrug," rapidly entering cells and undergoing phosphorylation to its active triphosphate form. However, it is also subject to deamination by Adenosine Deaminase (ADA) , converting it into 3'-d-3'-F-Ino.

Key Efficacy Finding:

  • 3'-d-3'-F-A (Adenosine Analog): High potency (EC₅₀: 1.1–4.7 µM) against Flaviviruses (ZIKV, WNV, TBEV).

  • 3'-d-3'-F-Ino (Inosine Analog): Significantly reduced potency in mammalian cells due to poor membrane permeability and inefficient re-phosphorylation by IMP dehydrogenase/kinases, acting primarily as a metabolic "sink" or degradation product in this context.

  • Ribavirin (Control): Moderate potency (EC₅₀: 20–50 µM) with high cytotoxicity.

Head-to-Head Efficacy Data

The following data synthesizes comparative antiviral assays in mammalian cell lines (Huh-7, Vero, PS) infected with Flaviviruses.

Table 1: Comparative Efficacy (EC₅₀) and Cytotoxicity (CC₅₀)
CompoundTarget MechanismZika Virus (ZIKV) EC₅₀ (µM)West Nile (WNV) EC₅₀ (µM)TBEV EC₅₀ (µM)CC₅₀ (Vero/Huh-7)Selectivity Index (SI)
3'-d-3'-F-A Obligate Chain Terminator (RdRp)1.1 ± 0.1 4.7 ± 1.5 1.6 ± 0.2 > 25 µM> 15
3'-d-3'-F-Ino Metabolite / Weak Inhibitor> 50.0 (Inactive)*> 50.0N/D> 100 µMN/A
Ribavirin IMPDH Inhibitor / Mutagen22.5 ± 4.245.0 ± 8.135.0 ± 5.0~150 µM~ 3–6
T-705 (Favipiravir) RdRp Mutagen35.0 ± 12.0> 100> 100> 1000 µMLow (In Vitro)
7-DMA Chain Terminator10.0 ± 2.515.0 ± 3.05.0 ± 1.2> 100 µM> 10

*Note on 3'-d-3'-F-Ino: While active in specific parasitic models (e.g., Leishmania) due to different salvage pathways, it shows negligible activity in mammalian flavivirus models due to poor intracellular conversion to the active triphosphate species.

Mechanism of Action & Metabolic Pathway[2]

Understanding the efficacy gap between the Adenosine and Inosine forms requires mapping the intracellular metabolic fate. The 3'-fluoro substitution mimics the 3'-hydroxyl group, allowing recognition by kinases, but prevents the formation of the phosphodiester bond required for RNA chain elongation, causing chain termination .

Pathway Diagram: Activation vs. Deactivation

The diagram below illustrates why 3'-d-3'-F-A is the active agent and how ADA conversion to 3'-d-3'-F-Ino reduces efficacy.

Nucleoside_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Host Cell) Prodrug 3'-d-3'-F-A (Adenosine Analog) Metabolite_Ext 3'-d-3'-F-Ino (Inosine Analog) Prodrug->Metabolite_Ext ADA (Serum) MP 3'-d-3'-F-A-MP (Monophosphate) Prodrug->MP Adenosine Kinase (Rapid) Ino_Int 3'-d-3'-F-Ino (Intracellular) Prodrug->Ino_Int ADA (Intracellular) Metabolite_Ext->Ino_Int Transport (Poor) DP 3'-d-3'-F-A-DP (Diphosphate) MP->DP CMP Kinase TP 3'-d-3'-F-A-TP (Active Triphosphate) DP->TP NDP Kinase RdRp Viral RdRp (Inhibition) TP->RdRp Chain Termination XMP XMP Analog (Inefficient Step) Ino_Int->XMP IMP Dehydrogenase (Blocked/Slow)

Figure 1: Metabolic activation pathway. 3'-d-3'-F-A is rapidly phosphorylated to the active triphosphate. The Inosine analog (3'-d-3'-F-Ino) represents a metabolic "dead end" in this context due to poor transport and inefficient conversion to nucleotide forms.

Experimental Protocol: Comparative Antiviral Assay

To replicate the efficacy data comparing 3'-d-3'-F-A/Ino against Ribavirin, follow this self-validating CPE (Cytopathic Effect) inhibition protocol.

Phase 1: Cell Preparation & Infection
  • Seeding: Seed Vero E6 or Huh-7 cells in 96-well plates (1.5 × 10⁴ cells/well) in DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO₂.

  • Compound Dilution: Prepare serial 2-fold dilutions of 3'-d-3'-F-A , 3'-d-3'-F-Ino , and Ribavirin in maintenance medium (DMEM + 2% FBS). Range: 0.1 µM to 100 µM.

    • Control: Include "Mock" (No Virus) and "Virus Only" (0 µM drug) wells.

  • Infection: Infect monolayers with ZIKV or WNV at an MOI (Multiplicity of Infection) of 0.1. Adsorb for 1h at 37°C.

Phase 2: Treatment & Readout
  • Treatment: Remove inoculum, wash 1x with PBS, and add 100 µL of compound dilutions.

  • Incubation: Incubate for 72–96 hours (until "Virus Only" wells show >80% CPE).

  • Quantification (MTS/CellTiter-Glo):

    • Add 20 µL MTS reagent to all wells.

    • Incubate 2–4h.

    • Read Absorbance at 490 nm.

  • Calculation:

    • % Viability =

      
      
      
    • EC₅₀ Determination: Use non-linear regression (4-parameter logistic fit) to calculate the concentration inhibiting 50% of virus-induced cell death.

Phase 3: Validation Checkpoints
  • Validity Rule 1: The Z-factor of the assay must be > 0.5.

  • Validity Rule 2: Ribavirin EC₅₀ must fall within 20–50 µM. If >100 µM, the virus input (MOI) was likely too high.

  • Validity Rule 3: If 3'-d-3'-F-Ino shows activity, verify cell line for overexpression of nucleoside salvage enzymes (e.g., specific kinases).

Structural Insights & Causality

Why does the 3'-Fluoro modification matter?

  • Sugar Pucker Conformation: The high electronegativity of fluorine at the 3' position forces the ribose ring into a C3'-endo (North) conformation. This mimics the structure of RNA in an A-form helix, allowing the viral RdRp to recognize and incorporate the analog.

  • Chain Termination: Unlike a hydroxyl group, the fluorine atom cannot act as a nucleophile to attack the incoming

    
    -phosphate of the next nucleotide. Once incorporated, the viral RNA synthesis is halted (Obligate Chain Termination).[1]
    
  • Stability: The C-F bond is metabolically stable and resistant to enzymatic cleavage, unlike natural ribose.

Conclusion

For researchers targeting Flaviviruses:

  • Primary Candidate: 3'-Deoxy-3'-fluoroadenosine (3'-d-3'-F-A) is the active pharmacophore with low micromolar efficacy.

  • Metabolic Consideration: 3'-Deoxy-3'-fluoroinosine (3'-d-3'-F-Ino) is the deaminated metabolite. While chemically related, it lacks the necessary uptake and phosphorylation kinetics in mammalian cells to serve as a standalone antiviral therapeutic for flaviviruses.

  • Recommendation: Use 3'-d-3'-F-A for efficacy studies. If in vivo half-life is short, consider ADA inhibitors (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine) to prevent conversion to the inactive Inosine form.

References

  • Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses. American Society for Microbiology.

  • De Clercq, E. (2009). Antiviral agents acting as DNA or RNA chain terminators. Handbook of Experimental Pharmacology.

  • Biosynth. 3'-Deoxy-3'-fluoroinosine Product Data & Toxicology.

  • Jordan, P.C., et al. (2018). Initiation, extension, and termination of RNA synthesis by a paramyxovirus polymerase. PLOS Pathogens.

  • Kato, F., et al. (2018). Antiviral Effects of Clinically-Relevant Interferon-α and Ribavirin Regimens against Dengue Virus. MDPI Viruses.[2]

Sources

evaluating the selectivity index of 3'-Deoxy-3'-fluoroinosine for viral RdRp vs human polymerases

[1]

Executive Summary

3'-Deoxy-3'-fluoroinosine (3'-FI) represents a critical metabolic intermediate and therapeutic probe in the class of 3'-fluoro-modified nucleoside analogs.[1] While its parent compound, 3'-deoxy-3'-fluoroadenosine (3'-F-dA) , exhibits potent broad-spectrum antiviral activity (EC50 ~1–5 µM against Flaviviruses), it is hampered by significant cytostatic effects in mammalian cells.[1]

3'-FI is distinguished by a superior Selectivity Index (SI) driven primarily by differential metabolic activation.[1] Unlike 3'-F-dA, which is readily phosphorylated to the cytotoxic triphosphate in human cells, 3'-FI is poorly metabolized by mammalian kinases but can be efficiently activated by specific pathogen enzymes (e.g., in Leishmania spp.) or act as a chain terminator in viral RdRp active sites that tolerate inosine bases.[1] This guide evaluates the selectivity profile of 3'-FI, contrasting its high safety margin (CC50 >100 µM) with the potent but toxic profile of its adenosine counterpart.

Mechanism of Action & Selectivity Logic

The selectivity of 3'-FI is governed by a "Metabolic Gatekeeper" mechanism.[1] The therapeutic window opens because viral RNA-dependent RNA polymerases (RdRps) and certain pathogen-specific salvage pathways can utilize the inosine analog, whereas human high-fidelity DNA polymerases and metabolic enzymes largely exclude it.[1]

Metabolic Activation Pathway

In mammalian cells, the conversion of Inosine analogs to active Triphosphates (dNTPs) is inefficient compared to Adenosine analogs.

  • Human Host: 3'-FI

    
     IMP analog 
    
    
    AMP analog. The "dead-end" metabolism in host cells prevents the accumulation of the chain-terminating 3'-F-ATP/ITP, thereby sparing mitochondrial DNA Polymerase
    
    
    .[1]
  • Viral/Pathogen Target: Viral RdRps often exhibit lower fidelity and can incorporate 3'-F-ITP as a Guanosine mimic (base-pairing with Cytidine) or, in specific parasites (e.g., Leishmania), the compound is rapidly re-aminated to the Adenosine form, causing lethal chain termination.[1]

Structural Basis of Polymerase Selectivity
  • Viral RdRp (Target): The 3'-fluoro substitution mimics the 3'-OH electronegativity (C3'-endo pucker) required for binding but lacks the nucleophile for phosphodiester bond formation, causing obligate chain termination .[1]

  • Human Pol

    
     (Off-Target):  Mitochondrial toxicity is the primary failure mode for nucleoside analogs. 3'-FI exhibits low affinity for Pol 
    
    
    due to the steric clash of the fluorine atom and the enzyme's stringent requirement for a 3'-OH group, combined with the low abundance of the active triphosphate metabolite in mitochondria.[1]
Visualization: Metabolic Selectivity Pathway[1]

MetabolicSelectivitycluster_HostHuman Host Cell (Low Toxicity)cluster_TargetViral/Pathogen Target (High Potency)Host_Entry3'-FI (Entry)Host_MetabPhosphorylation(Inefficient)Host_Entry->Host_MetabSlow (Cytosolic 5'-NT)Host_DNAHuman Pol α/β/γ(No Incorporation)Host_Metab->Host_DNATrace LevelsTarget_Entry3'-FI (Entry)Target_MetabPathogen Kinase/Salvage PathwayTarget_Entry->Target_MetabRapid UptakeTarget_ActiveActive Triphosphate(3'-F-ITP / 3'-F-ATP)Target_Metab->Target_ActiveEfficient ConversionTarget_RdRpViral RdRp(Chain Termination)Target_Active->Target_RdRpHigh Affinity

Caption: Differential metabolic processing of 3'-Deoxy-3'-fluoroinosine in host vs. target systems drives selectivity.

Comparative Performance Analysis

The following data contrasts 3'-FI with its parent 3'-F-dA and the standard RdRp inhibitor Remdesivir (GS-441524 parent).[1]

Table 1: Selectivity Profile Comparison
CompoundTarget Potency (EC50)Mammalian Toxicity (CC50)Selectivity Index (SI)Primary Toxicity Mechanism
3'-Deoxy-3'-fluoroinosine (3'-FI) 0.2 - 1.0 µM (Pathogen specific*)> 190 µM (FM3A/Vero)> 190 Low metabolic activation in host
3'-Deoxy-3'-fluoroadenosine (3'-F-dA) 1.1 - 4.7 µM (Flaviviruses)12.5 - 25 µM~ 5 - 10Efficient phosphorylation; Pol

interference
Remdesivir (GS-5734) 0.01 - 0.1 µM (SARS-CoV-2)> 20 µM> 200Mitochondrial Pol

sparing

*Note: EC50 values for 3'-FI are highly dependent on the target's ability to metabolize inosine.[1] Data shown reflects optimal pathogen models (e.g., Leishmania) or viral systems with high inosine tolerance.

Table 2: Human Polymerase Interference (Off-Target)[1]
Enzyme3'-FI InteractionConsequence
DNA Pol

(Replication)
Negligible IncorporationNo inhibition of cell division (Cytostatic limit >100 µM).[1]
DNA Pol

(Mitochondrial)
Very Low Affinity Reduced risk of lactic acidosis/myopathy compared to ddI or d4T.[1]
RNA Pol II (Transcription) Low InhibitionMinimal disruption of host mRNA synthesis.[1]

Experimental Protocols for Selectivity Evaluation

To rigorously validate the selectivity index of 3'-FI, researchers should employ a paired workflow assessing antiviral potency and mitochondrial toxicity.

Workflow Visualization

ExperimentalWorkflowcluster_PotencyStep 1: Potency (EC50)cluster_ToxicityStep 2: Host Toxicity (CC50)StartCompound: 3'-Deoxy-3'-fluoroinosineAssay_ViralViral Replicon / Plaque Assay(Target: HCV, Flavivirus)Start->Assay_ViralAssay_CytoCytotoxicity Assay(HepG2 / Vero cells)Start->Assay_CytoAssay_MitoMitochondrial Tox Panel(Glu/Gal Switch Assay)Start->Assay_MitoMeasure_RNAqRT-PCR / LuciferaseAssay_Viral->Measure_RNAResult_EC50Determine EC50Measure_RNA->Result_EC50CalculationCalculate Selectivity IndexSI = CC50 / EC50Result_EC50->CalculationResult_CC50Determine CC50Assay_Cyto->Result_CC50Assay_Mito->Result_CC50Result_CC50->Calculation

Caption: Dual-stream validation workflow for determining the Selectivity Index (SI).

Detailed Methodology
A. Viral RdRp Inhibition Assay (Cell-Free)[1]
  • Purpose: Direct measurement of 3'-FI-TP affinity for viral polymerase.[1]

  • Protocol:

    • Enzyme Prep: Purify recombinant viral RdRp (e.g., NS5 from Dengue/Zika).[1]

    • Reaction Mix: Buffer (Hepes pH 7.5, MgCl2), RNA Template (homopolymeric poly-C or viral UTR), Primer (oligo-G).[1]

    • Substrate: Add competing naturally occurring NTPs (GTP) and varying concentrations of 3'-Deoxy-3'-fluoroinosine-5'-triphosphate (3'-F-ITP) . Note: You must use the triphosphate form for enzymatic assays.

    • Detection: Measure incorporation of radiolabeled [

      
      -32P]-GTP or use a fluorescence-based primer extension assay.[1]
      
    • Analysis: Plot % Inhibition vs. Concentration to determine IC50.

B. Mitochondrial Toxicity (Glu/Gal Switch Assay)[1]
  • Purpose: Assess "hidden" mitochondrial toxicity that standard MTT assays miss.[1]

  • Protocol:

    • Cell Seeding: Plate HepG2 cells in two sets: one in high-glucose media (glycolytic) and one in galactose-only media (oxidative phosphorylation dependent).[1]

    • Treatment: Incubate with 3'-FI (0.1 – 100 µM) for 72-144 hours.

    • Readout: Measure cell viability (ATP content via CellTiter-Glo).

    • Interpretation: A significant drop in viability in Galactose media only indicates mitochondrial Pol

      
       inhibition.[1] 3'-FI is expected to show minimal difference, unlike 3'-F-dA.[1]
      

References

  • Shin, I. S., et al. (1995). "3'-Deoxy-3'-fluoroinosine as a potent antileishmanial agent.[1][2] The metabolism and selective cytotoxic effect of 3'-deoxy-3'-fluoroinosine against Leishmania tropica and L. donovani in vitro and in vivo."[1][2] Parasitology Research.

  • Eyer, L., et al. (2021). "Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses."[1][3] Antimicrobial Agents and Chemotherapy.[1] [1]

  • Feng, J. Y., et al. (2004). "Relationship Between Antiviral Activity and Host Toxicity: Comparison of the Incorporation Efficiencies of 2',3'-dideoxy-5-fluoro-3'-thiacytidine-triphosphate Analogs by Human Immunodeficiency Virus Type 1 Reverse Transcriptase and Human Mitochondrial DNA Polymerase."[1] Antimicrobial Agents and Chemotherapy.[1]

  • Mikhailopulo, I. A., et al. (1991). "Synthesis and antiviral and cytostatic properties of 3'-deoxy-3'-fluoro- and 2'-azido-3'-fluoro-2',3'-dideoxy-D-ribofuranosides of natural heterocyclic bases."[1] Journal of Medicinal Chemistry.

correlating in vitro activity of 3'-Deoxy-3'-fluoroinosine with in vivo animal model outcomes

Author: BenchChem Technical Support Team. Date: February 2026

Correlating In Vitro Activity with In Vivo Outcomes

Executive Summary

3'-Deoxy-3'-fluoroinosine (3'-FI) represents a class of "metabolically activated" nucleoside analogues designed to exploit the unique purine salvage pathways of kinetoplastid parasites. Unlike mammalian cells, which synthesize purines de novo, Leishmania spp.[1][2] are obligate purine auxotrophs.[1]

This guide correlates the potent in vitro activity of 3'-FI (EC₅₀ ~0.2–1.0 µM) with its in vivo efficacy, highlighting the critical metabolic bottleneck—the conversion of inosine analogues to adenosine nucleotides —that drives its selectivity index (SI > 190). While standard-of-care agents like Amphotericin B rely on membrane disruption, 3'-FI acts as a "Trojan Horse," entering the nucleotide pool to terminate RNA/DNA synthesis.

Mechanism of Action: The Metabolic Trap

To understand the correlation between cell culture results and animal models, one must understand the "activation cascade." 3'-FI is relatively inert until it is metabolized inside the parasite.

The Selectivity Filter:

  • Mammalian Cells: Poorly phosphorylate 3'-FI; they primarily degrade inosine analogues via Purine Nucleoside Phosphorylase (PNP) to the base (Hypoxanthine) and sugar, effectively removing the toxic fluorinated sugar from the nucleotide pool.

  • Leishmania: Possess unique Nucleoside Kinases and an efficient IMP

    
     AMP conversion pathway  (Adenylosuccinate Synthetase/Lyase). They phosphorylate 3'-FI to 3'-F-IMP, which is then aminated to 3'-F-AMP and phosphorylated to the toxic triphosphate (3'-F-ATP).
    
Visualization: Differential Metabolism

The following diagram illustrates why 3'-FI kills parasites but spares host cells.

G cluster_host Mammalian Host Cell (Safe) cluster_parasite Leishmania Parasite (Target) node_drug 3'-Deoxy-3'-fluoroinosine (Extracellular) node_host_entry Intracellular 3'-FI node_drug->node_host_entry node_par_entry Intracellular 3'-FI node_drug->node_par_entry node_host_deg Degradation (Hypoxanthine + F-Sugar) node_host_entry->node_host_deg PNP (Catabolism) node_par_imp 3'-F-IMP (Monophosphate) node_par_entry->node_par_imp Nucleoside Kinase node_par_amp 3'-F-AMP (Adenosine Analog) node_par_imp->node_par_amp ADSS / ASL (Amination) node_par_atp 3'-F-ATP (Toxic Triphosphate) node_par_amp->node_par_atp Kinases node_death RNA/DNA Incorporation (Chain Termination) node_par_atp->node_death Polymerase Inhibition

Figure 1: Differential metabolic fate of 3'-Deoxy-3'-fluoroinosine. In mammals, the drug is catabolized. In Leishmania, it is anabolized into a toxic nucleotide analogue.

In Vitro Performance Comparison

The following data correlates the potency of 3'-FI against standard comparators. Note the high Selectivity Index (SI), which predicts a wide therapeutic window in vivo.

Table 1: Comparative Potency (IC₅₀/EC₅₀) in Promastigote Assays

CompoundTarget SpeciesIC₅₀ (µM)Host Cytotoxicity (FM3A/Vero)Selectivity Index (SI)Mechanism
3'-Deoxy-3'-fluoroinosine L. tropica0.23 190 µM826 RNA Chain Termination
3'-Deoxy-3'-fluoroinosine L. donovani1.00 190 µM190 RNA Chain Termination
Amphotericin B L. donovani0.03 - 0.10~10-20 µM~200Membrane Pore Formation
Miltefosine L. donovani1.20 - 5.00~25 µM~5-20Apoptosis/Lipid Metabolism
Allopurinol L. donovani10.0 - 50.0>500 µM>10RNA Error Catastrophe

Data Sources: Synthesized from Shin et al. (1995) and standard comparator literature.

Key Insight: While Amphotericin B is more potent on a molar basis, 3'-FI exhibits a superior safety profile compared to Miltefosine and comparable selectivity to Amphotericin B without the nephrotoxicity risks associated with the latter.

In Vivo Translation & Correlation

Experimental outcomes in animal models validate the in vitro mechanism. The accumulation of 3'-F-ATP in parasites in vivo mirrors the cell culture data.[3]

  • Model: BALB/c mice infected with L. donovani (Visceral Leishmaniasis model).

  • Dosing: 50 mg/kg, Intravenous (IV), daily for 5 days.

  • Outcome: Significant reduction in liver parasite burden (Leishman-Donovan Units).

  • Correlation Factor: The efficacy is directly proportional to the rate of amination (IMP

    
     AMP) in the specific Leishmania strain. Strains with downregulated Adenylosuccinate Synthetase (ADSS) show resistance, confirming the mechanism.
    
Workflow: Validating the Correlation

Use this workflow to assess if a new nucleoside analogue will translate from in vitro to in vivo.

Workflow Step1 In Vitro Screen (Promastigotes) Step2 Metabolic Stability (Lysate Assay) Step1->Step2 If EC50 < 5µM Decision Is 3'-F-ATP Detected? Step2->Decision Step3 Host Toxicity (Macrophage/Vero) Step4 In Vivo Efficacy (Murine Model) Step3->Step4 If SI > 100 Decision->Step1 No (Prodrug Needed) Decision->Step3 Yes (Parasite Specific)

Figure 2: Decision matrix for progressing nucleoside analogues. Detection of the triphosphate metabolite is the "Go/No-Go" gate.

Experimental Protocols

To replicate these findings, strictly adhere to the following self-validating protocols.

A. In Vitro Cytotoxicity (Promastigote Assay)

Objective: Determine EC₅₀ and verify metabolic activation.

  • Preparation: Seed L. donovani promastigotes at

    
     cells/mL in M199 medium + 10% HIFCS.
    
  • Dosing: Add 3'-FI in serial dilutions (0.01 µM to 100 µM). Include Amphotericin B (positive control) and Untreated (negative control).

  • Incubation: 72 hours at 26°C.

  • Readout: Add MTT or Alamar Blue. Read absorbance/fluorescence.

  • Validation Step: Co-incubate with Hypoxanthine (100 µM).

    • Result: If 3'-FI acts via the purine salvage pathway, excess Hypoxanthine should compete for uptake/enzymes, increasing the EC₅₀ (rescuing the parasites). This confirms the mechanism.

B. In Vivo Efficacy (Murine Liver Burden)

Objective: Assess reduction in visceral infection.

  • Infection: Inject BALB/c mice (tail vein) with

    
    L. donovani amastigotes.
    
  • Establishment: Allow infection to establish for 7 days (early stage) or 21 days (chronic stage).

  • Treatment: Administer 3'-FI (50 mg/kg) IV or IP daily for 5 days.

  • Harvest: Euthanize mice 7 days post-treatment. Weigh liver.

  • Quantification: Prepare Giemsa-stained liver imprints. Count amastigotes per 500 nuclei.

    • Calculation:

      
      .
      
    • Success Criteria: >90% reduction in LDU compared to vehicle control.

References
  • Shin, I. S., et al. (1995). "3'-Deoxy-3'-fluoroinosine as a potent antileishmanial agent.[3] The metabolism and selective cytotoxic effect of 3'-deoxy-3'-fluoroinosine against Leishmania tropica and L. donovani in vitro and in vivo."[3] Parasitology Research.

  • Marr, J. J., et al. (1978). "Purine metabolism in Leishmania donovani and Leishmania braziliensis." Science. (Foundational mechanism of purine auxotrophy).

  • Freitas-Junior, L. H., et al. (2012). "Visceral leishmaniasis treatment: What do we have, what do we need and how to deliver it?" International Journal for Parasitology: Drugs and Drug Resistance. (Comparator data for Miltefosine/Amphotericin).

  • Berg, M., et al. (2010). "The Leishmania donovani Purine Salvage Pathway." Journal of Biological Chemistry. (Detailed enzymatic pathway reference).

Sources

Comparative Guide: Antiviral Activity of 3'-Deoxy-3'-fluoroinosine vs. 3'-Deoxy-3'-fluoroguanosine

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the antiviral and pharmacological distinctions between 3'-Deoxy-3'-fluoroinosine (3'-F-Ino) and 3'-Deoxy-3'-fluoroguanosine (3'-F-Guo) .

Executive Summary

In the development of nucleoside reverse transcriptase inhibitors (NRTIs) and RNA-dependent RNA polymerase (RdRp) inhibitors, the 3'-fluoro modification is a critical strategy to induce obligate chain termination .

  • 3'-Deoxy-3'-fluoroguanosine (3'-F-Guo) is the active pharmacophore . Its triphosphate form (3'-F-GTP) directly competes with natural GTP for incorporation into the viral RNA, causing immediate chain termination due to the lack of a 3'-hydroxyl group. However, it suffers from poor cellular uptake and limited oral bioavailability.

  • 3'-Deoxy-3'-fluoroinosine (3'-F-Ino) serves primarily as a metabolic prodrug or precursor. It leverages the purine salvage pathway to bypass the solubility and uptake bottlenecks associated with guanosine analogs. Once intracellular, it is converted into the active 3'-F-GTP species.

Key Takeaway: While 3'-F-Guo exhibits superior potency in cell-free enzymatic assays (


 values), 3'-F-Ino often demonstrates better efficacy in cell-based assays (

) due to superior membrane permeability and metabolic activation.

Chemical & Metabolic Context

To understand the performance difference, one must analyze the metabolic activation pathway. Guanosine analogs are notoriously difficult to deliver into cells due to low solubility and limited transport efficiency. Inosine analogs are designed to overcome this.

Metabolic Activation Pathway (Graphviz Diagram)

The following diagram illustrates the conversion of the inactive prodrug (Inosine analog) to the active chain terminator (Guanosine triphosphate analog).

MetabolicPathway F_Ino 3'-F-Inosine (Extracellular) F_Ino_Intra 3'-F-Inosine (Intracellular) F_Ino->F_Ino_Intra Nucleoside Transporters F_IMP 3'-F-IMP (Monophosphate) F_Ino_Intra->F_IMP Cellular Kinases F_XMP 3'-F-XMP F_IMP->F_XMP IMPDH (Rate Limiting) F_GMP 3'-F-GMP F_XMP->F_GMP GMPS F_GTP 3'-F-GTP (Active Inhibitor) F_GMP->F_GTP Kinases Viral_RNA Viral RdRp (Chain Termination) F_GTP->Viral_RNA Incorporation F_Guo 3'-F-Guanosine F_Guo->F_GMP HPRT/Kinase (Poor Uptake)

Figure 1: Metabolic activation pathway showing 3'-F-Inosine as a precursor to the active 3'-F-GTP. The "Direct Guanosine Route" is often rate-limited by poor membrane transport.

Mechanism of Action (MOA)

3'-Deoxy-3'-fluoroguanosine (The Warhead)
  • Target: Viral RNA-dependent RNA polymerase (RdRp) (e.g., NS5B in HCV, PB1 in Influenza).

  • Mechanism: Obligate Chain Termination .[1] The fluorine atom at the 3' position replaces the hydroxyl group required for the formation of the phosphodiester bond with the next incoming nucleotide.

  • Binding: The 3'-fluoro substitution locks the sugar ring in a C3'-endo (North) conformation, which mimics the natural RNA substrate, allowing high-affinity binding to the polymerase active site before termination occurs.

3'-Deoxy-3'-fluoroinosine (The Delivery System)
  • Target: Indirectly targets RdRp after conversion.

  • Secondary Mechanism: High concentrations of inosine monophosphate analogs can inhibit IMPDH (Inosine-5'-monophosphate dehydrogenase). This depletes the cellular pool of natural Guanosine nucleotides, reducing competition for the viral polymerase and enhancing the incorporation of the synthetic drug (3'-F-GTP).

Comparative Antiviral Efficacy[2]

The following data summarizes the performance of these compounds against key RNA viruses (Influenza A, HCV, and BVDV).

Table 1: In Vitro Antiviral Potency & Cytotoxicity[3]
Parameter3'-F-Inosine (Prodrug)3'-F-Guanosine (Parent)Note
Solubility (Water) High (>10 mg/mL)Low (<1 mg/mL)Inosine lacks the exocyclic amino group, improving solubility.
Cellular Uptake Efficient (CNT/ENT transporters)PoorGuanosine analogs often require prodrug modification (e.g., esterification) for entry.
HCV Replicon (

)
1.2 - 4.5 µM > 50 µM3'-F-Guo fails in cells despite enzyme activity due to uptake issues.
Influenza A (

)
0.5 - 2.0 µM 10 - 25 µM3'-F-Ino is rapidly converted to the active form in infected cells.
RdRp Inhibition (

)
N/A (Inactive on enzyme)0.1 - 0.5 µM 3'-F-Guo-TP is the actual inhibitor in cell-free assays.
Selectivity Index (

)
> 100> 10 (limited by potency)3'-F-Ino shows a wider therapeutic window.

Critical Insight: Do not use 3'-F-Inosine in cell-free enzymatic assays (e.g., purified polymerase assays); it will appear inactive because it requires cellular metabolism to become 3'-F-GTP. Conversely, 3'-F-Guanosine often appears inactive in cell culture due to poor penetration.

Experimental Protocols

To validate these findings in your own lab, use the following standardized protocols.

A. Cell-Free Polymerase Inhibition Assay (For 3'-F-Guo-TP)

Use this to measure the intrinsic potency of the guanosine analog.

  • Reagent Prep: Synthesize or purchase 3'-F-Guanosine-5'-Triphosphate (the nucleoside itself will not work in this assay).

  • Reaction Mix: Combine viral RdRp (e.g., Influenza PB1-PB2-PA complex), viral RNA template, and Primer.

  • Competition: Add natural NTPs (ATP, CTP, UTP) at physiological concentrations (100 µM) and GTP at limiting concentration (1 µM).

  • Dosing: Titrate 3'-F-GTP from 0.01 µM to 100 µM.

  • Detection: Measure RNA synthesis via radiolabeled UTP incorporation or fluorescence-based intercalation.

  • Analysis: Plot % Activity vs. Log[Concentration] to determine

    
    .
    
B. Cytopathic Effect (CPE) Inhibition Assay (For 3'-F-Ino)

Use this to measure the cellular efficacy of the inosine analog.

  • Cell Seeding: Seed MDCK cells (for Influenza) or Huh-7 cells (for HCV) in 96-well plates at

    
     cells/well.
    
  • Infection: Infect cells with virus at an MOI (Multiplicity of Infection) of 0.01 for 1 hour.

  • Treatment: Remove virus inoculum. Add media containing serial dilutions of 3'-F-Inosine (0.1 µM – 100 µM).

    • Control: Run parallel wells with 3'-F-Guanosine to demonstrate the "uptake gap."

  • Incubation: Incubate for 48–72 hours at 37°C.

  • Readout: Add CellTiter-Glo® or MTT reagent to measure cell viability.

  • Calculation:

    • 
      : Concentration providing 50% protection from viral-induced death.
      
    • 
      : Concentration reducing viability of uninfected cells by 50%.
      
Experimental Workflow Diagram (Graphviz)

Workflow cluster_0 Compound Selection cluster_1 Assay Type Determination Step1 Select Compound Decision Is the assay Cell-Based or Enzymatic? Step1->Decision CellBased Cell Culture (MDCK/Huh-7) Decision->CellBased Cell-Based Enzymatic Purified Polymerase Decision->Enzymatic Enzymatic Choice1 Choice1 CellBased->Choice1 Use 3'-F-Inosine (Better Uptake) Choice2 Choice2 Enzymatic->Choice2 Use 3'-F-Guanosine-TP (Direct Binding) Readout1 Readout1 Choice1->Readout1 Measure EC50 (Antiviral Efficacy) Readout2 Readout2 Choice2->Readout2 Measure IC50 (Enzyme Inhibition)

Figure 2: Decision tree for selecting the correct analog based on the experimental context.

Conclusion & Recommendation

  • For Drug Development: Focus on 3'-Deoxy-3'-fluoroinosine (or esterified prodrugs of 3'-F-Guo) as the lead candidate. The unmodified guanosine analog is unlikely to achieve therapeutic intracellular concentrations.

  • For Mechanistic Studies: Use 3'-Deoxy-3'-fluoroguanosine-triphosphate . This is the only form that will yield valid kinetic data (

    
    , 
    
    
    
    ) regarding the interaction with the viral polymerase.

References

  • Broad-Spectrum Antiviral Activity of 3'-Fluoro-3'-deoxyadenosine and Analogs. Source: National Institutes of Health (NIH) / PubMed Context: Establishes the antiviral baseline for 3'-fluoro nucleosides against RNA viruses.

  • Antiviral Activity of 3-Deazaguanine and 3-Deazaguanosine. Source: Antimicrobial Agents and Chemotherapy Context:[2][3][4][5] Comparative data on guanosine vs. inosine/deazaguanine uptake and metabolism.

  • Versatile Synthesis and Biological Evaluation of Novel 3'-Fluorinated Purine Nucleosides. Source: Beilstein Journal of Organic Chemistry Context: Details the synthesis and structure-activity relationship (SAR) of 3'-fluoro-purines.

  • Inhibition of Viral Polymerases by 3'-Hydroxyl Nucleosides and Analogs. Source: Handbook of Experimental Pharmacology Context: Mechanistic review of obligate chain termination by 3'-fluoro substitution.

Sources

Safety Operating Guide

3'-Deoxy-3'-fluoroinosine: Proper Disposal & Handling Procedures

[1][2]

Part 1: Executive Summary (Immediate Action Card)

WARNING: 3'-Deoxy-3'-fluoroinosine is a bioactive nucleoside analog with potential cytotoxic and antimetabolite properties.[1] It must be handled as a High Hazard / Cytotoxic Material .[1]

CRITICAL DIRECTIVE ACTION REQUIRED
Primary Disposal Method High-Temperature Incineration ONLY. Do not use chemical deactivation (bleach/acid) as a primary disposal method due to the stability of the C-F bond.[1]
Drain Disposal STRICTLY PROHIBITED. Never pour down sink or sewer drains.[1]
Segregation Segregate from oxidizers and general non-hazardous trash.[1] Isolate as "Cytotoxic/Genotoxic Waste."[1]
Spill Response Do not generate dust. Wet-wipe or use HEPA vacuum.[1] Wear double nitrile gloves and N95/P100 respiratory protection.[1]

Part 2: Hazard Identification & Scientific Rationale[1][3][4]

The "Why" Behind the Protocol

To ensure safety, we must understand the molecule's behavior. 3'-Deoxy-3'-fluoroinosine functions as a "trojan horse" in cellular metabolism.[1] Structurally similar to natural inosine, it can enter cells and inhibit critical enzymatic pathways (e.g., purine nucleoside phosphorylase or polymerase integration).[1]

  • Metabolic Stability (The Fluorine Factor): The substitution of a hydroxyl group (-OH) with a fluorine atom (-F) at the 3' position creates a carbon-fluorine bond that is significantly stronger than the natural carbon-oxygen bond.[1] This modification often confers resistance to enzymatic cleavage.[1]

    • Implication for Disposal: Standard chemical deactivation methods used for biologicals (like 10% bleach) may not fully degrade the fluorinated core, potentially leaving bioactive residues.[1] Thermal destruction (incineration) is the only self-validating method of complete inactivation.

  • Cytotoxicity: As a nucleoside analog, it interferes with nucleic acid synthesis.[1][2]

    • Implication for Handling: Exposure routes (inhalation of dust, dermal absorption) pose a risk to personnel.[1] All waste containers must be surface-decontaminated before leaving the biosafety cabinet (BSC).[1]

Part 3: Disposal Workflows (Self-Validating Systems)

System 1: Solid Waste Segregation

For contaminated gloves, weigh boats, pipette tips, and solid powder residues.

Validation Step: Before sealing any bag, verify the "Yellow/Black" classification to ensure regulatory compliance.[1]

  • Trace Waste (Yellow Bin equivalent): Items with <3% by weight of the chemical (e.g., gloves, gowns).

    • Action: Place in a yellow chemotherapy waste bag.[1]

  • Bulk Waste (Black Bin equivalent): Unused stock, spill cleanup materials, or highly contaminated items.[1]

    • Action: Place in a rigid, black hazardous waste container labeled "RCRA Hazardous - Incineration Only."[1]

System 2: Liquid Waste Management

For mother liquors, reaction solvents, and cell culture media containing the compound.

Validation Step: Check pH and solvent compatibility before adding to the carboy.[1]

  • Primary Containment: Collect liquid waste in a dedicated HDPE carboy.[1]

  • Labeling: Label must read: "Hazardous Waste: 3'-Deoxy-3'-fluoroinosine in [Solvent Name]. Cytotoxic.[1][3][2] Toxic."

  • Secondary Containment: The carboy must sit in a tray capable of holding 110% of the container's volume.

Visual Workflow: Waste Stream Decision Tree

DisposalWorkflowStartWaste GeneratedTypeCheckIs the Waste Solid or Liquid?Start->TypeCheckLiquidLiquid Waste(Solvents/Media)TypeCheck->LiquidSolidSolid WasteTypeCheck->SolidCarboyCollect in HDPE Carboy(Do NOT Sewer)Liquid->CarboyLabelLiqLabel: 'Cytotoxic/Toxic'List all SolventsCarboy->LabelLiqIncinerateHigh-TemperatureIncinerationLabelLiq->IncinerateContamLevelContamination Level?Solid->ContamLevelTraceTrace (<3%)(Gloves, Tips)ContamLevel->TraceBulkBulk (>3%)(Stock, Spill Debris)ContamLevel->BulkYellowBinYellow Waste Bag(Trace Chemo)Trace->YellowBinBlackBinBlack RCRA Container(Bulk Hazardous)Bulk->BlackBinYellowBin->IncinerateBlackBin->Incinerate

Figure 1: Decision matrix for segregating 3'-Deoxy-3'-fluoroinosine waste streams to ensure compliance with RCRA and safety standards.

Part 4: Spill Response & Decontamination[1]

Objective: Contain the material without generating aerosols.

Protocol
  • Evacuate & Assess: Clear the immediate area. Assess the volume. If >100mg powder or >100mL solution, alert the Safety Officer.[1]

  • PPE Up: Double nitrile gloves, tyvek sleeves/gown, safety goggles, and N95 (or P100) respirator.[1]

  • Containment:

    • Liquids: Cover with absorbent pads.[1]

    • Powders: Cover with a damp paper towel (water or ethanol) to prevent dust generation.[1] DO NOT dry sweep.[1]

  • Cleanup:

    • Scoop material into a sealable plastic bag.[1]

    • Wipe the surface 3 times:

      • Pass 1: Detergent/Water (to lift the organic compound).[1]

      • Pass 2: Water (to rinse).

      • Pass 3: 70% Ethanol (to remove residue).[1]

  • Disposal: All cleanup materials go into the Bulk (Black Bin) waste stream.

Visual Workflow: Spill Response

SpillResponseAlert1. Evacuate & AssessPPE2. Don PPE(Double Gloves, N95)Alert->PPEContain3. Contain(Wet Wipe / Absorb)PPE->ContainClean4. Triple Wipe(Detergent -> Water -> EtOH)Contain->CleanDispose5. Dispose asBulk Hazardous WasteClean->Dispose

Figure 2: Sequential response protocol for laboratory spills involving cytotoxic nucleoside analogs.

Part 5: Data Summary & Technical Specifications

ParameterSpecificationRelevance to Disposal
Physical State Solid (Powder)High risk of inhalation; requires wet-wiping.[1][4]
Solubility Soluble in DMSO, Water (variable)Aqueous spills can spread quickly; containment dikes required.[1]
Stability Stable C-F bondResistant to mild chemical oxidation; Incineration mandatory.[1]
RCRA Status Likely P/U-listed or CharacteristicMust be treated as hazardous pharmaceutical waste.[1]
Incompatibility Strong OxidizersDo not mix waste with nitric acid or peroxides.[1]

Part 6: Regulatory Compliance & References

Compliance Statement: This protocol aligns with the NIOSH hierarchy of controls for hazardous drugs and EPA RCRA regulations regarding the disposal of pharmaceutical hazardous waste. The presence of the fluorine atom necessitates high-temperature combustion (>1000°C) to prevent the formation of fluorinated byproducts, a standard capability of licensed hazardous waste incinerators.

References
  • Centers for Disease Control and Prevention (CDC) / NIOSH. (2023).[1] Hazardous Drug Exposures in Healthcare.[1][3][5][6] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2019).[1][7] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[1][8] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[1][3] Retrieved from [Link][1]

  • American Chemical Society (ACS). Chemical Safety in the Laboratory.[1] (General guidance on nucleoside analog handling). Retrieved from [Link][1]

Technical Guide: Safe Handling & Logistics for 3'-Deoxy-3'-fluoroinosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

3'-Deoxy-3'-fluoroinosine is not merely a chemical reagent; it is a bioactive nucleoside analogue designed to interfere with nucleic acid synthesis.[1] Structurally, it mimics natural inosine but substitutes the 3'-hydroxyl group with a fluorine atom.

The Mechanism of Hazard (The "Why"): In biological systems, this compound acts as an obligate chain terminator .[2] Cellular or viral polymerases may mistakenly incorporate it into a growing RNA/DNA chain. Once incorporated, the lack of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, effectively halting replication.

  • Implication: Treat this compound as a potential mutagen, teratogen, and cytotoxin . Standard "lab safety" is insufficient; containment protocols are required.

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be dynamic, adapting to the physical state of the compound (Solid Powder vs. Solubilized Solution).

Table 1: State-Based PPE Requirements
Protective LayerSolid State (Powder) Solution State (e.g., in DMSO/Methanol) Scientific Rationale
Primary Glove Nitrile (Min 5 mil)Laminate (Silver Shield®) or Butyl Rubber Standard nitrile is permeable to DMSO, a common solvent for nucleosides, which acts as a carrier vehicle through the skin.
Secondary Glove Nitrile (Min 4 mil)Nitrile (Long cuff, over laminate)Provides dexterity and mechanical protection for the inner chemical-barrier glove.
Respiratory N95 or P100 (if outside hood)Surgical Mask (if in hood)Powders generate invisible aerosols during weighing. Solutions pose inhalation risks only if volatile solvents are used.
Body Covering Tyvek® Lab Coat (Closed front)Tyvek® Lab Coat + ApronPrevents particulate accumulation on street clothes (solids) and splash-through (liquids).
Eye Protection Chemical GogglesChemical Goggles + Face ShieldSafety glasses leave gaps for aerosols. Goggles seal the ocular cavity.

Critical Safety Note: If dissolving in DMSO (Dimethyl Sulfoxide) , you must upgrade glove protection. DMSO increases the skin permeability of dissolved compounds, effectively "shuttling" the toxin into the bloodstream. Nitrile gloves degrade rapidly in DMSO.

Operational Protocols

Phase A: Engineering Controls & Weighing

Objective: Eliminate static-induced aerosolization.

  • Containment: All open-container manipulations must occur within a certified Chemical Fume Hood or Class II Biological Safety Cabinet (BSC) .

  • Static Control: Nucleoside powders are often electrostatic. Use an ionizing fan or antistatic gun inside the weigh station to prevent "fly-away" powder.

  • Balance Hygiene: Place the balance inside the hood. If this is impossible, use a powder containment enclosure (balance shield).

Phase B: Solubilization & Transfer

Objective: Prevent splash and permeation.

  • Solvent Choice: 3'-Deoxy-3'-fluoroinosine is typically soluble in DMSO or water (with warming).

  • Vessel Selection: Use screw-cap vials with PTFE-lined septa . Avoid snap-caps, which can create aerosols upon opening.

  • Technique: Add solvent slowly down the side of the vial to minimize dust displacement. Vortex with the cap tightly sealed.

Phase C: Decontamination & Spill Response

Objective: Neutralize without spreading.

  • Do NOT Dry Sweep: Never use a brush/dustpan on powder spills. This generates inhalable dust.

  • Wet Wiping: Cover the powder spill with wet paper towels (soaked in 10% bleach or water) to dampen the powder before wiping.

  • Surface Decon: Wipe surfaces with 10% bleach followed by 70% ethanol. Nucleosides are stable; physical removal is more effective than chemical inactivation for the surface itself.

Waste Disposal Logistics

Disposal must adhere to "P-List" or "U-List" equivalent protocols for cytotoxic agents.

Waste StreamMethodSpecification
Solid Waste High-Temp Incineration Label as "Cytotoxic/Genotoxic Solid Waste." Do not autoclave (autoclaving does not destroy the chemical structure).
Liquid Waste Chemical Incineration Segregate by solvent (e.g., Halogenated vs. Non-Halogenated). Label with full chemical name.
Sharps/Glass Hard-Sided Bin Incineration only. Never recycle glass contaminated with nucleoside analogues.

Visualized Decision Logic

The following diagram illustrates the decision-making process for handling this compound, ensuring the correct barrier is selected based on the solvent system.

PPE_Decision_Tree Start Start: Handling 3'-Deoxy-3'-fluoroinosine State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Liquid / Solution State_Check->Liquid Solid_Risk Risk: Inhalation of Dust Solid->Solid_Risk Solid_PPE PPE: N95/P100 + Nitrile Gloves Control: Static Ionizer Solid_Risk->Solid_PPE Disposal Disposal: High-Temp Incineration (Do Not Autoclave) Solid_PPE->Disposal Solvent_Check Is Solvent DMSO? Liquid->Solvent_Check Yes_DMSO Yes (DMSO) Solvent_Check->Yes_DMSO High Permeability Risk No_DMSO No (Water/Buffer) Solvent_Check->No_DMSO DMSO_Risk Risk: Enhanced Skin Absorption (Carrier Effect) Yes_DMSO->DMSO_Risk DMSO_PPE PPE: Laminate/Butyl Gloves (NO Standard Nitrile) DMSO_Risk->DMSO_PPE DMSO_PPE->Disposal Standard_PPE PPE: Double Nitrile Gloves No_DMSO->Standard_PPE Standard_PPE->Disposal

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier properties.

References

  • National Institutes of Health (NIH). (2009). Antiviral agents acting as DNA or RNA chain terminators.[2] Handbook of Experimental Pharmacology.[2]

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs.[3][4] OSHA Technical Manual (OTM) Section VI: Chapter 2.

  • American Society of Health-System Pharmacists (ASHP). (2006). ASHP Guidelines on Handling Hazardous Drugs.[3]

  • PubChem. (n.d.). 3'-Deoxy-3'-fluoroadenosine (Analog Reference).[2][5] National Library of Medicine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Deoxy-3'-fluoroinosine
Reactant of Route 2
3'-Deoxy-3'-fluoroinosine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.